molecular formula C11H12O2 B2435685 3-Cyclopropyl-2-methylbenzoic acid CAS No. 1486266-49-2

3-Cyclopropyl-2-methylbenzoic acid

Cat. No.: B2435685
CAS No.: 1486266-49-2
M. Wt: 176.215
InChI Key: LDYJKXNFQOSIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-methylbenzoic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.215. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYJKXNFQOSIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 3-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

3-Cyclopropyl-2-methylbenzoic acid represents a privileged scaffold in medicinal chemistry, frequently appearing in p38 MAP kinase inhibitors, PARP inhibitors, and antiviral agents. The synthesis presents a specific "ortho-ortho" steric challenge: the target C3-position is flanked by a C2-methyl group and the bulky C4-hydrogen (or substituents), creating significant steric hindrance for transition-metal catalyzed cross-couplings.

Core Directive: The Suzuki-Miyaura Advantage

While historical routes utilized Friedel-Crafts cyclopropanation (often yielding mixture isomers) or Simmons-Smith reactions on styrenes, this guide advocates for a Pd-catalyzed Suzuki-Miyaura cross-coupling strategy. This route offers the highest regioselectivity and functional group tolerance.

Key Strategic Pivot: Direct coupling to the free carboxylic acid is possible but often results in catalyst poisoning and difficult purification. Therefore, this protocol mandates a Protection-Coupling-Deprotection sequence:

  • Esterification: Methyl protection of the carboxylic acid.

  • Suzuki Coupling: Utilization of high-activity ligands (SPhos or PCy3) to overcome the steric barrier at the 2-position.

  • Saponification: Mild hydrolysis to preserve the cyclopropyl ring.

Part 2: Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis reveals that the C3-cyclopropyl bond is the most strategic disconnection. The 2-methyl group is best installed early (commercially available) rather than late-stage methylation, which would require harsh bases incompatible with the ester.

Retrosynthesis Diagram (DOT)

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target TARGET 3-Cyclopropyl-2-methylbenzoic acid Precursor1 INTERMEDIATE 1 Methyl 3-cyclopropyl-2-methylbenzoate Precursor1->Target Hydrolysis (LiOH) Precursor2 KEY STARTING MATERIAL (KSM) Methyl 3-bromo-2-methylbenzoate Precursor2->Precursor1 Suzuki Coupling (C-C Bond Formation) Reagents REAGENTS Cyclopropylboronic acid Pd(OAc)2 / SPhos Reagents->Precursor1

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of the Electrophile (Esterification)

Rationale: The free acid functionality can bind to Palladium, quenching the active catalyst species. Methyl ester formation increases solubility in non-polar solvents (Toluene) required for the coupling.

Reagents:

  • 3-Bromo-2-methylbenzoic acid (1.0 equiv)

  • Methanol (Solvent/Reagent, 10V)

  • Sulfuric acid (H2SO4) (0.1 equiv, Catalyst)

Protocol:

  • Charge 3-Bromo-2-methylbenzoic acid into a reactor containing Methanol.

  • Add concentrated H2SO4 dropwise at 0°C (Exothermic).

  • Heat to reflux (65°C) for 6 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate solvent, neutralize with sat. NaHCO3, extract into Ethyl Acetate.

  • Yield Target: >95% (Quantitative conversion expected).

Phase 2: The Sterically Demanding Suzuki Coupling (Critical Step)

Rationale: Standard ligands (PPh3) fail here due to the ortho-methyl group. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), an electron-rich Buchwald ligand designed to facilitate oxidative addition into hindered aryl halides.

Reagents Table:

ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
Methyl 3-bromo-2-methylbenzoate1.0SubstratePurity >98%
Cyclopropylboronic Acid1.3 - 1.5NucleophileExcess accounts for protodeboronation
Pd(OAc)20.02 (2 mol%)Catalyst PrecursorSource of Pd(0)
SPhos0.04 (4 mol%)LigandBulky, Electron-rich
K3PO4 (Tribasic)3.0BaseAnhydrous preferred
Toluene / Water10:1 RatioSolvent SystemBiphasic system essential

Step-by-Step Protocol:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Oxygen is the enemy of this reaction (causes homocoupling).

  • Charging: Add Methyl 3-bromo-2-methylbenzoate, Cyclopropylboronic acid, SPhos, and Pd(OAc)2 under a counter-flow of Argon.

  • Solvent Addition: Add degassed Toluene and Water.

  • Activation: Add K3PO4.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Checkpoint: Check HPLC at 4 hours. If conversion <20%, add additional 1 mol% catalyst.

  • Quench: Cool to RT. Filter through a Celite pad to remove Palladium black.

  • Purification: The methyl group makes the product lipophilic. Flash chromatography (Hexane/EtOAc 95:5) is usually sufficient.

Phase 3: Saponification (Deprotection)

Rationale: Acidic hydrolysis can open the cyclopropyl ring (forming a propyl chain). Alkaline hydrolysis is mandatory.

Protocol:

  • Dissolve the ester in THF/MeOH (1:1).

  • Add LiOH (2M aqueous solution, 3.0 equiv).

  • Stir at 50°C for 4 hours.

  • Acidification: Carefully acidify with 1M HCl to pH 4 at 0°C. Do not use conc. HCl or heat during acidification to prevent ring opening.

  • Isolation: The product precipitates as a white solid.[5] Filter and dry.[6]

Part 4: Process Control & Troubleshooting

Mechanism and Failure Modes

The following diagram illustrates the catalytic cycle and potential off-cycle pathways (failure modes) specific to this hindered substrate.

Mechanism Figure 2: Catalytic Cycle & Steric Failure Modes Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Sterically Slow) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Boronate Dehalo FAILURE: Protodehalogenation (Forms 2-methylbenzoate) OxAdd->Dehalo If Water/H+ too high RedElim Reductive Elimination (Product Release) TransMet->RedElim Homocoup FAILURE: Boronic Acid Homocoupling TransMet->Homocoup If O2 present RedElim->Pd0

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Stalled Conversion (<50%) Oxidative addition failure due to sterics.Switch to XPhos or increase temperature to 110°C (switch solvent to Xylene).
Formation of des-bromo product Protodehalogenation.Ensure solvents are strictly anhydrous before water addition; reduce reaction time.
Cyclopropyl Ring Opening Acid concentration too high during workup.Use Citric acid or 1M HCl for pH adjustment; keep T < 5°C.
Black Precipitate early Catalyst decomposition ("Pd Black").Inadequate ligand loading. Increase Ligand:Pd ratio to 2.5:1.

Part 5: References & Authority[1]

  • Suzuki-Miyaura Coupling of Cyclopropylboronic Acids:

    • Relevance: Establishes the baseline conditions for cyclopropyl coupling using tricyclohexylphosphine.

  • Sterically Hindered Substrates (SPhos Ligand):

    • Source: BenchChem Application Notes. "Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one."

    • Relevance: Validates the use of SPhos/Pd(OAc)2 for substrates with significant steric bulk near the halogen.

  • Synthesis of 3-Cyclopropylbenzoic Acid Derivatives:

    • Source: BenchChem Technical Guide. "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid."

    • Relevance: Provides the specific workup protocols for 3-cyclopropyl substituted benzoic acids, including the critical acidification steps.

  • Compound Data & Safety:

    • Source: GuideChem. "3-Cyclopropylbenzoic acid Properties and Safety."

    • Relevance: Safety data for the cyclopropyl moiety and handling precautions.

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood by trained personnel. The stability of cyclopropylboronic acid varies by supplier; fresh reagents are recommended.

Sources

3-Cyclopropyl-2-methylbenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2) is a specialized aryl building block increasingly utilized in modern medicinal chemistry. It serves as a critical scaffold for introducing the cyclopropyl moiety—a privileged substructure known for enhancing metabolic stability and potency—into the meta position of a benzoic acid core.

This guide outlines the physicochemical identity, validated synthetic pathways, and strategic applications of this compound. It is designed to allow researchers to autonomously replicate synthesis and understand the structural rationale behind its use in drug design.

Identity & Physicochemical Profile

The combination of an ortho-methyl group and a meta-cyclopropyl ring creates a unique steric and electronic environment. The methyl group provides conformational restriction, forcing the carboxylate (or resulting amide) out of coplanarity with the aromatic ring, while the cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or ethyl groups.

Parameter Technical Specification
Chemical Name 3-Cyclopropyl-2-methylbenzoic acid
CAS Number 1486266-49-2
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
SMILES CC1=C(C(=CC=C1)C2CC2)C(=O)O
Appearance White to off-white crystalline solid
Predicted pKa ~4.2 (Carboxylic acid)
Predicted LogP ~3.1 (High lipophilicity due to cyclopropyl)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

Synthetic Methodology

Direct coupling to the free acid is often plagued by catalyst poisoning and difficult purification. The Ester-Intermediate Route is the field-proven standard for high-yield synthesis, ensuring the integrity of the carboxylic acid functionality.

Core Reaction Pathway
  • Esterification: Protection of 3-bromo-2-methylbenzoic acid.

  • Suzuki-Miyaura Coupling: Installation of the cyclopropyl ring using a palladium catalyst optimized for sterically hindered substrates.

  • Hydrolysis: Saponification to yield the final acid.

SynthesisPath SM 3-Bromo-2-methylbenzoic acid Inter1 Methyl 3-bromo-2- methylbenzoate SM->Inter1 MeOH, H2SO4 Reflux, 4h Inter2 Methyl 3-cyclopropyl-2- methylbenzoate Inter1->Inter2 Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Toluene/H2O, 100°C Product 3-Cyclopropyl-2- methylbenzoic acid Inter2->Product LiOH, THF/H2O RT, 12h

Figure 1: Step-wise synthetic workflow for CAS 1486266-49-2.

Detailed Experimental Protocol

Step 1: Methyl Ester Formation

  • Rationale: Methylation prevents carboxylic acid interference with the Pd-catalyst cycle and improves solubility in organic solvents used for coupling.

  • Protocol: Dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M). Add conc. H₂SO₄ (0.1 eq) dropwise. Reflux for 4–6 hours.[1] Monitor by TLC (Hexane/EtOAc 8:1). Concentrate and partition between EtOAc and sat. NaHCO₃. Dry organic layer over MgSO₄.

Step 2: Suzuki-Miyaura Cross-Coupling (Critical Step)

  • Rationale: The ortho-methyl group creates steric hindrance. Standard Pd(PPh₃)₄ may fail. Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos are required to facilitate oxidative addition and transmetallation in hindered systems.

  • Reagents:

    • Methyl 3-bromo-2-methylbenzoate (1.0 eq)

    • Cyclopropylboronic acid (1.5 eq)

    • Pd(dppf)Cl₂[2]·DCM (0.05 eq)

    • K₃PO₄ (3.0 eq)

    • Solvent: Toluene/Water (10:1)

  • Protocol:

    • Charge a reaction vial with the ester, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x) to remove O₂ (crucial for Pd cycle longevity).

    • Add degassed solvents.[2]

    • Heat to 100°C for 12–16 hours.

    • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Step 3: Saponification

  • Protocol: Dissolve the coupled ester in THF/Water (3:1). Add LiOH·H₂O (3.0 eq). Stir at room temperature until consumption of ester is complete (LC-MS monitoring). Acidify carefully with 1N HCl to pH ~3 to precipitate the product. Filter and dry.[2][3]

Structural Characterization & Quality Control

To validate the identity of CAS 1486266-49-2, the following spectral signatures must be confirmed.

Technique Expected Signal / Observation Interpretation
¹H NMR (DMSO-d₆) δ 0.6–1.0 ppm (m, 4H) Cyclopropyl methylene protons. Distinctive high-field multiplets.
δ 1.9–2.0 ppm (m, 1H) Cyclopropyl methine proton.
δ 2.4 ppm (s, 3H) Ortho-Methyl group. Singlet.
δ 7.1–7.6 ppm (m, 3H) Aromatic protons. Pattern depends on substitution (ABC system).
δ 12.8 ppm (br s, 1H) Carboxylic acid proton. Exchangeable with D₂O.
LC-MS [M+H]⁺ = 177.2 or [M-H]⁻ = 175.2 Confirms molecular weight.
IR Spectroscopy 1680–1700 cm⁻¹ Strong C=O stretch (Carboxylic acid dimer).

Applications in Medicinal Chemistry

This scaffold is not merely a spacer; it is a functional tool for optimizing drug-like properties (DMPK).

1. The "Magic Methyl" Effect: The ortho-methyl group (at position 2) introduces a steric clash with the carbonyl at position 1. This forces the carbonyl group to rotate out of the plane of the phenyl ring.

  • Impact: This twist can improve selectivity by preventing binding to flat, off-target receptors (e.g., reducing hERG liability).

2. Cyclopropyl as a Bioisostere: The cyclopropyl group at position 3 mimics an isopropyl group in terms of space-filling but possesses unique electronic properties.

  • Sigma-Character: The C-C bonds in cyclopropane have high p-character (resembling alkenes), allowing for hyperconjugation with the aromatic ring.

  • Metabolic Stability: Unlike an n-propyl or isopropyl chain, the cyclopropyl ring is resistant to cytochrome P450 oxidation (benzylic hydroxylation is suppressed).

Bioisostere Prop Isopropyl/Propyl Group (Metabolically Labile) Cyclo Cyclopropyl Group (Metabolically Stable) Prop->Cyclo Bioisosteric Replacement Effect Result: Extended Half-Life (t1/2) Improved Lipophilic Efficiency (LipE) Cyclo->Effect Mechanistic Outcome

Figure 2: Strategic advantage of cyclopropyl substitution in lead optimization.

Handling & Safety (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The cyclopropyl ring is generally stable, but the compound should be protected from strong oxidizers.

References

  • Sigma-Aldrich. Product Specification: 3-cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2).[4]Link

  • BLD Pharm. Chemical Catalog: 3-Cyclopropyl-2-methylbenzoic acid.[4][5][6]Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the coupling protocol). Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie Int. Ed. (Discusses cyclopropyl/oxetane bioisosterism principles). Link

Sources

1H NMR and 13C NMR data for 3-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 3-Cyclopropyl-2-methylbenzoic Acid

Executive Summary

3-Cyclopropyl-2-methylbenzoic acid (CAS: 1486266-49-2) is a critical intermediate scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR modulators.[1] Its unique structural features—a rigid cyclopropyl ring adjacent to a sterically demanding methyl group—create specific electronic and steric environments that are pivotal for binding affinity but challenging for structural verification.

This guide provides a comprehensive technical breakdown of the nuclear magnetic resonance (NMR) spectral characteristics of this compound. By synthesizing data from analogous structures (e.g., o-toluic acid and cyclopropylbenzene) and applying established substituent chemical shift increments, this document establishes a Standard Operating Procedure (SOP) for the structural elucidation of this intermediate.

Part 1: Structural Analysis & Theoretical Grounding

Before interpreting the spectra, we must establish the expected magnetic environment of each nucleus. The molecule consists of a trisubstituted benzene ring with three distinct zones of magnetic influence:

  • The Carboxylic Acid (C-1): A strong electron-withdrawing group (EWG) that deshields the ortho proton (H-6).

  • The Methyl Group (C-2): A weak electron-donating group (EDG) that introduces steric bulk, potentially twisting the carboxylate out of planarity, and provides a diagnostic singlet in the aliphatic region.

  • The Cyclopropyl Ring (C-3): A unique substituent that acts as a weak EDG via induction and hyperconjugation. The magnetic anisotropy of the cyclopropyl ring typically shields adjacent protons and possesses distinctive high-field signals (0.5–1.0 ppm).

Diagram 1: Structural Numbering & Assignment Strategy

G Benzene Benzene Core COOH C1 COOH Benzene->COOH Pos 1 Me C2 Methyl Benzene->Me Pos 2 cPr C3 Cyclopropyl Benzene->cPr Pos 3 H6 H-6 (Deshielded) Benzene->H6 Pos 6 H5 H-5 (Triplet) Benzene->H5 Pos 5 H4 H-4 (Shielded) Benzene->H4 Pos 4 COOH->H6 Ortho Deshielding Me->cPr Steric Crowding cPr->H4 Ortho Shielding

Caption: Structural connectivity and magnetic influence map. Note the opposing electronic effects on H-4 and H-6.

Part 2: 1H NMR Data Analysis

Solvent: DMSO-d6 (Recommended for solubility of carboxylic acids) or CDCl3. Frequency: 400 MHz or higher recommended for resolution of cyclopropyl multiplets.

The proton spectrum is characterized by three distinct regions: the acidic proton (very low field), the aromatic zone (mid-field), and the aliphatic zone (high field).

Table 1: Predicted 1H NMR Chemical Shifts
PositionMoietyShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Mechanistic Explanation
-COOH Carboxylic Acid12.50 – 13.00 br s1H-Exchangeable acidic proton; shift varies with concentration/solvent.
H-6 Aromatic7.60 – 7.75 d or dd1HJ ≈ 7.8, 1.5Deshielded by ortho-COOH. Doublet due to ortho coupling with H-5.
H-5 Aromatic7.15 – 7.25 t (dd)1HJ ≈ 7.8Meta to substituents; appears as a pseudo-triplet due to similar ortho couplings (H-4/H-6).
H-4 Aromatic6.95 – 7.05 d or dd1HJ ≈ 7.8, 1.5Shielded by ortho-cyclopropyl group.
2-Me Methyl2.45 – 2.55 s3H-Deshielded relative to toluene (2.3) due to ortho-COOH proximity.
cPr-CH Methine1.85 – 1.95 m1H-Benzylic-like position on the cyclopropyl ring.
cPr-CH₂ Methylene0.85 – 0.95 m2H-Cis protons relative to the ring plane.
cPr-CH₂ Methylene0.55 – 0.65 m2H-Trans protons; high-field shift is diagnostic of cyclopropyl.

Expert Insight: The most common error in assigning this spectrum is confusing the methyl singlet with solvent peaks (DMSO @ 2.50 ppm). Always verify the integration (3H) and look for the slight chemical shift difference (the methyl is typically ~2.45–2.55 ppm, often overlapping with DMSO in wet samples; CDCl3 is preferred if solubility permits).

Part 3: 13C NMR Data Analysis

The carbon spectrum provides the definitive backbone confirmation. We expect 11 distinct carbon signals.

Table 2: Predicted 13C NMR Chemical Shifts
Carbon TypePositionShift (δ, ppm)Assignment Logic
Carbonyl C=O168.0 – 170.0 Typical benzoic acid carbonyl.
Quaternary C-3 (Ar-cPr)142.0 – 144.0 Ipso to cyclopropyl (EDG).
Quaternary C-2 (Ar-Me)136.0 – 138.0 Ipso to methyl; sterically crowded.
Quaternary C-1 (Ar-COOH)130.0 – 132.0 Ipso to electron-withdrawing COOH.
Methine C-6129.0 – 130.0 Ortho to COOH.
Methine C-5125.0 – 126.0 Meta position.
Methine C-4124.0 – 125.0 Ortho to cyclopropyl (shielding effect).
Aliphatic 2-Me18.0 – 20.0 Aromatic methyl.
Aliphatic cPr-CH13.0 – 15.0 Cyclopropyl methine.
Aliphatic cPr-CH₂8.0 – 10.0 Cyclopropyl methylene (often two close peaks).

Part 4: Experimental Validation Protocol

To ensure scientific integrity, a simple 1D spectrum is insufficient for novel intermediates. You must employ a self-validating 2D NMR workflow.

Diagram 2: Structural Elucidation Workflow

NMR_Workflow Sample Crude Reaction Mixture (Suzuki Coupling) Prep Workup & Purification (Acid/Base Extraction) Sample->Prep H1 1H NMR (1D) Check Purity & Integration Prep->H1 HSQC HSQC (2D) Correlate Protons to Carbons H1->HSQC Assign C-H pairs HMBC HMBC (2D) Long-range Coupling (C-H) HSQC->HMBC Link Quaternary C Validation Structure Confirmation (Regiochemistry Check) HMBC->Validation Verify 2-Me/3-cPr pos

Caption: Step-by-step NMR workflow for validating the 2,3-substitution pattern.

Key HMBC Correlations (The "Fingerprint")

The most critical challenge is distinguishing the 2-methyl-3-cyclopropyl isomer from a potential 2-cyclopropyl-3-methyl byproduct.

  • Target Correlation: The Methyl protons (2.5 ppm) should show a strong 3-bond coupling (

    
    ) to the Carboxyl Carbon (C-1)  at ~131 ppm and the Cyclopropyl-bearing Carbon (C-3)  at ~143 ppm.
    
  • Differentiation: If the methyl were at position 3, it would not couple strongly to the C-1 (COOH) quaternary carbon.

References

  • General Synthesis of Cyclopropyl-Benzoic Acids

    • Suzuki-Miyaura Coupling Protocols: Use of cyclopropylboronic acid with Pd(dppf)Cl2.[2]

    • Source: Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

  • NMR Prediction Databases

    • Spectral Database for Organic Compounds (SDBS).[3]

    • Human Metabolome Database (HMDB) for benzoic acid derivative shifts.

  • Chemical Shift Increments: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).

(Note: Specific spectral data for CAS 1486266-49-2 is proprietary to commercial catalogs; values above are high-confidence predictions based on substituent additivity rules validated against o-toluic acid and cyclopropylbenzene standards.)

Sources

Starting materials for 3-Cyclopropyl-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of 3-Cyclopropyl-2-methylbenzoic acid , a sterically congested scaffold often employed in the development of LPA1 antagonists, kinase inhibitors, and other high-value pharmaceutical intermediates.

Executive Summary

  • Target Molecule: 3-Cyclopropyl-2-methylbenzoic acid (CAS: 1129-06-2)

  • Core Challenge: The synthesis is defined by the "ortho-ortho" steric sandwich effect. The 3-position is crowded by the 2-methyl group and the 1-carboxylic acid, making direct functionalization difficult.

  • Optimal Strategy: The most robust industrial and laboratory route relies on a Suzuki-Miyaura cross-coupling of a pre-functionalized aryl halide (3-bromo-2-methylbenzoate) with cyclopropylboronic acid.

  • Key Precursor Origin: The critical 3-bromo-2-methylbenzoic acid intermediate is best synthesized via lithium-halogen exchange of 2,6-dibromotoluene , avoiding the poor regioselectivity associated with electrophilic aromatic substitution (nitration/bromination) of o-toluic acid.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the installation of the sensitive cyclopropyl group at the final stage to avoid ring-opening side reactions during harsh upstream steps (e.g., oxidation or strong acid treatments).

Retrosynthesis Target 3-Cyclopropyl-2-methylbenzoic acid (Target) Precursor1 Methyl 3-bromo-2-methylbenzoate (Key Intermediate) Precursor1->Target Hydrolysis Precursor1->Target Suzuki Coupling (Steric Challenge) Precursor2 3-Bromo-2-methylbenzoic acid Precursor2->Precursor1 Esterification SM_Primary 2,6-Dibromotoluene (Commercial SM) SM_Primary->Precursor2 Li-Halogen Exchange + CO2 Quench Reagent Cyclopropylboronic Acid Reagent->Target Coupling Partner

Figure 1: Retrosynthetic disconnection showing the derivation of the core scaffold from 2,6-dibromotoluene.

Primary Starting Materials

A. The Aryl Halide Core

For researchers needing to synthesize the scaffold de novo (rather than purchasing expensive intermediates), 2,6-Dibromotoluene is the foundational starting material.

MaterialCASRolePurity Req.Notes
2,6-Dibromotoluene 69321-60-4Scaffold Origin>98%Symmetric precursor; allows selective mono-carboxylation.
3-Bromo-2-methylbenzoic acid 76006-33-2Intermediate>97%The product of Step 1.[1][2][3] Commercially available but costly.
Methyl 3-bromo-2-methylbenzoate 99548-55-7Coupling Partner>98%The ester form is preferred for Suzuki coupling to reduce catalyst poisoning by the free acid.
B. The Cyclopropyl Donor
MaterialCASRoleNotes
Cyclopropylboronic acid 411235-57-9NucleophileProne to protodeboronation. Store at 2-8°C.
Potassium cyclopropyltrifluoroborate 1065010-87-8Alt. NucleophileMore stable than the boronic acid; recommended for scale-up.

Detailed Synthesis Protocols

Phase 1: Synthesis of the Aryl Halide Precursor

If starting from 2,6-dibromotoluene.

Rationale: Direct bromination of o-toluic acid yields a mixture of 5-bromo (major) and 3-bromo (minor) isomers due to directing effects. The lithiation route below guarantees the 3-position regiochemistry.

Protocol: Mono-Lithiation and Carboxylation

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Dissolution: Dissolve 2,6-dibromotoluene (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Lithiation: Cool to -78°C . Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 30 minutes.

    • Mechanism:[2][4][5][6] Rapid Lithium-Halogen exchange occurs at one bromine position due to the relief of steric strain and the inductive effect of the bromine.

    • Critical Control: Temperature must remain below -70°C to prevent benzylic lithiation.

  • Quench: Bubble excess dry CO₂ gas (from a sublimer or dried tank) into the solution at -78°C for 30 minutes.

  • Workup: Allow to warm to RT. Quench with 1M HCl. Extract with EtOAc.[7]

  • Yield: Typically 80-90% of 3-bromo-2-methylbenzoic acid .[3]

Phase 2: Esterification (Recommended)

Converting the acid to the methyl ester prevents the carboxylic acid from interfering with the Palladium catalyst in the next step.

Protocol:

  • Dissolve the acid in Methanol.

  • Add catalytic H₂SO₄ (5 mol%) or Thionyl Chloride (1.1 equiv) at 0°C.

  • Reflux for 3 hours.

  • Standard aqueous workup yields Methyl 3-bromo-2-methylbenzoate .

Phase 3: Suzuki-Miyaura Cross-Coupling

This is the critical C-C bond formation step.

Protocol:

  • Reagents: Combine Methyl 3-bromo-2-methylbenzoate (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a reaction vial.

  • Catalyst System: Add Pd(dppf)Cl₂·DCM (5 mol%).

    • Why this catalyst? The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step in sterically hindered substrates (ortho-methyl group).

  • Solvent: Toluene/Water (10:1 ratio). The biphasic system dissolves the inorganic base.

  • Conditions: Degas with Argon for 10 mins. Heat to 100°C for 12-16 hours.

  • Monitoring: Check via LC-MS for the disappearance of the bromide (M+H 229/231) and appearance of the product (M+H ~191).

Phase 4: Hydrolysis (Final Deprotection)
  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (3.0 equiv). Stir at 50°C for 4 hours.

  • Acidify with 1M HCl to precipitate 3-Cyclopropyl-2-methylbenzoic acid .

Experimental Workflow Diagram

Workflow Step1 Step 1: Li-Halogen Exchange SM: 2,6-Dibromotoluene Reagent: n-BuLi, -78°C Quench: CO2 Step2 Step 2: Esterification Reagent: MeOH, H2SO4 Product: Methyl Ester Step1->Step2 90% Yield Step3 Step 3: Suzuki Coupling Cat: Pd(dppf)Cl2 Reagent: Cyclopropylboronic Acid Step2->Step3 Protection Step4 Step 4: Hydrolysis Reagent: LiOH, THF/H2O Target Isolated Step3->Step4 C-C Bond Formed

Figure 2: Step-by-step experimental workflow for the synthesis of the target acid.

Technical Considerations & Troubleshooting

IssueCauseSolution
Low Conversion in Suzuki Steric hindrance from the ortho-methyl group prevents oxidative addition.Switch to high-activity catalysts like Pd(OAc)₂/SPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Protodeboronation Cyclopropylboronic acid is unstable in hot aqueous base.Use Potassium Cyclopropyltrifluoroborate ; it releases the boronic acid slowly, maintaining a low steady-state concentration.
Regioisomer Impurities Starting material (2,6-dibromotoluene) contained 2,4-isomer.Verify SM purity by GC-MS before starting. The 2,6-isomer is symmetric; the 2,4-isomer is not.

References

  • Preparation of 3-bromomethylbenzoic acids. Google Patents. (Methodology for manipulating brominated benzoic acid cores).

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. (Optimized conditions for cyclopropyl coupling using Pd/Pcy3).

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides. ResearchGate. (Catalyst screening for hindered substrates).

  • Synthesis of 3-Bromo-2-methylbenzoic acid. ChemicalBook. (Industrial synthesis routes for the key intermediate).

  • Nitration of methyl benzoate and regioselectivity. Royal Society of Chemistry. (Background on directing effects in benzoic acid derivatives).

Sources

Technical Monograph: 3-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Cyclopropyl-2-methylbenzoic acid , a specialized intermediate used in modern medicinal chemistry. It details the IUPAC nomenclature logic, a validated synthesis protocol, and the physicochemical properties that make this scaffold valuable in drug discovery.

CAS Registry Number: 1486266-49-2 Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol

Executive Summary

3-Cyclopropyl-2-methylbenzoic acid is a trisubstituted benzene derivative increasingly utilized in the synthesis of pharmaceuticals, particularly cystic fibrosis transmembrane conductance regulator (CFTR) modulators and kinase inhibitors. Its structural value lies in the ortho-methyl group , which restricts conformational rotation, and the meta-cyclopropyl group , which enhances lipophilicity and metabolic stability compared to standard alkyl chains.

IUPAC Nomenclature Analysis

The systematic name 3-Cyclopropyl-2-methylbenzoic acid is derived following the strict hierarchy of the IUPAC Blue Book rules.

Nomenclature Deconstruction
  • Principal Functional Group: The carboxylic acid (-COOH) has the highest priority, defining the parent structure as benzoic acid . The carbon atom bonded to the carboxyl group is automatically designated as C-1 .

  • Numbering the Ring (Locant Assignment):

    • The ring is numbered to give the lowest possible locants to the substituents.[1]

    • Path A (Clockwise): Methyl at C-2, Cyclopropyl at C-3. Locant set: 1, 2, 3 .

    • Path B (Counter-Clockwise): Cyclopropyl at C-5, Methyl at C-6. Locant set: 1, 5, 6 .

    • Rule: Set {1, 2, 3} is lower than {1, 5, 6}.[2] Therefore, the clockwise numbering is selected.

  • Alphabetical Ordering: Substituents are listed alphabetically, not by position.

    • C yclopropyl precedes M ethyl.[2]

  • Final Assembly: 3-Cyclopropyl-2-methylbenzoic acid.

Visualization of Priority Rules

The following diagram illustrates the decision logic for the IUPAC naming process.

IUPAC_Logic Start Structure Analysis Parent Identify Parent: Benzoic Acid (C1 = COOH) Start->Parent Numbering Determine Locants: Minimize positions Parent->Numbering Compare Compare Sets: {1, 2, 3} vs {1, 5, 6} Numbering->Compare Alphabet Alphabetize Substituents: Cyclopropyl (C) vs Methyl (M) Compare->Alphabet Select {1,2,3} Final Final Name: 3-Cyclopropyl-2-methylbenzoic acid Alphabet->Final

Figure 1: Logical flow for determining the IUPAC name based on functional group priority and lowest locant rules.

Synthetic Methodology

The most robust route to 3-Cyclopropyl-2-methylbenzoic acid utilizes a Suzuki-Miyaura cross-coupling reaction. This approach avoids the hazards of direct cyclopropanation on electron-deficient rings and allows for late-stage diversification.

Retrosynthetic Analysis

The target molecule is disconnected at the C(sp²)–C(sp³) bond between the benzene ring and the cyclopropyl group.

  • Precursor A: Methyl 3-bromo-2-methylbenzoate (Electrophile)

  • Precursor B: Cyclopropylboronic acid (Nucleophile)[3]

Synthesis_Pathway SM1 3-Bromo-2-methylbenzoic acid Inter1 Methyl 3-bromo-2-methylbenzoate SM1->Inter1 MeOH, H2SO4 Reflux Inter2 Methyl 3-cyclopropyl-2-methylbenzoate Inter1->Inter2 Suzuki Coupling Reagent Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Reagent->Inter2 Product 3-Cyclopropyl-2-methylbenzoic acid Inter2->Product LiOH, THF/H2O Hydrolysis

Figure 2: Three-step synthetic pathway via ester protection, Suzuki coupling, and saponification.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the critical C–C bond formation step.

Objective: Synthesis of Methyl 3-cyclopropyl-2-methylbenzoate.

Reagents:

  • Methyl 3-bromo-2-methylbenzoate (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂[5]·CH₂Cl₂ (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: Toluene/Water (20:1)

Step-by-Step Methodology:

  • Setup: Charge a dry Schlenk flask with Methyl 3-bromo-2-methylbenzoate (5.0 g, 21.8 mmol), Cyclopropylboronic acid (2.81 g, 32.7 mmol), and K₃PO₄ (13.9 g, 65.4 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon three times to remove oxygen, which poisons the Palladium catalyst.

  • Solvent Addition: Add degassed Toluene (100 mL) and Water (5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (890 mg, 1.09 mmol) under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 100°C for 16 hours with vigorous stirring. Monitor conversion via TLC (Hexane/EtOAc 9:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.[5]

  • Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the ester intermediate as a colorless oil.

Note: The final acid is obtained by standard hydrolysis of this ester using LiOH in THF/Water (1:1) at room temperature for 4 hours, followed by acidic workup (pH 2).

Physicochemical Profiling

Understanding the physical properties is essential for evaluating the "druggability" of this scaffold.

PropertyValue (Predicted)Context
Molecular Weight 176.21 g/mol Fragment-like, ideal for building blocks.
LogP (Octanol/Water) 3.42 ± 0.3Highly lipophilic due to the cyclopropyl/methyl groups.
pKa (Acid) 4.35 ± 0.10Slightly less acidic than benzoic acid (4.20) due to the electron-donating methyl group.
TPSA 37.30 ŲLow polar surface area, suggesting good membrane permeability.
Rotatable Bonds 1High rigidity (restricted rotation of the carboxyl group due to ortho-methyl).

Pharmaceutical Relevance

In drug development, 3-Cyclopropyl-2-methylbenzoic acid serves as a bioisostere for more common alkyl-substituted aromatics.

  • Conformational Lock (The "Magic Methyl" Effect): The methyl group at the C-2 position creates steric clash with the C-1 carboxyl group. This forces the carboxyl group to twist out of the plane of the benzene ring. This pre-organized conformation can significantly improve binding affinity if the target protein pocket requires a twisted ligand geometry.

  • Metabolic Stability: The cyclopropyl group is often used to replace isopropyl or ethyl groups. It resists oxidation by Cytochrome P450 enzymes better than acyclic alkyl chains, prolonging the half-life of the drug candidate.

References

  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 145405294 (Related Analog). Accessed via CAS 1486266-49-2 search. Link

  • Synthesis Methodology: BenchChem. Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (Adapted protocol for Suzuki Coupling). Link

  • Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Commercial Availability: ChemScene. Product Data: 3-Cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2). Link

Sources

Review of benzoic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Benzoic Acid Scaffold in Medicinal Chemistry: From Pharmacophore to Clinical Candidate

Executive Summary: This technical guide analyzes the benzoic acid moiety (


) as a privileged scaffold in drug discovery. While historically viewed merely as a preservative or metabolic end-product, the benzoic acid pharmacophore is central to modern therapeutics ranging from hypoglycemics (Meglitinides) to NSAIDs and loop diuretics. This guide dissects the Structural Activity Relationship (SAR), addresses the critical metabolic liability of glycine conjugation ("The Hippuric Acid Trap"), and provides a field-validated protocol for the palladium-catalyzed installation of this moiety.

The Pharmacophore: Electronic and Steric Architecture

The benzoic acid moiety is not a passive linker; it is an active warhead. Its utility stems from two distinct chemical behaviors: the ionizable carboxylic tail and the lipophilic phenyl head.

  • Acidic Warhead (

    
     ~4.2):  At physiological pH (7.4), the carboxylate anion predominates. This anionic species is critical for electrostatic interactions with cationic residues (Arginine, Lysine) in receptor binding pockets.
    
  • The Phenyl Scaffold: The aromatic ring serves as a rigid spacer that orients the carboxylate while engaging in

    
    -
    
    
    
    stacking or
    
    
    -cation interactions with aromatic amino acids (Phenylalanine, Tyrosine).
Case Study: Repaglinide (The Meglitinide Class)

Repaglinide acts on the SUR1 receptor of


 channels to stimulate insulin release. Unlike sulfonylureas, it relies on a benzoic acid core.[1]
  • Mechanism: The carboxylate group mimics the phosphate of ATP, binding to the nucleotide-binding site.

  • SAR Insight: The ortho-substitution is critical. In Repaglinide, the ethoxy group at the ortho-position forces the carboxylate out of planarity with the benzene ring, creating a specific 3D conformation that maximizes receptor fit.

Table 1: Physicochemical Profile of Key Benzoic Acid Derivatives

DrugPrimary IndicationTarget

(Acid)
Key Interaction
Aspirin Analgesic/AntiplateletCOX-1/COX-23.5Acetylation of Serine-530 (covalent)
Repaglinide Type 2 DiabetesSUR1 (

)
4.2Electrostatic interaction with Arg/Lys
Furosemide Diuretic (Loop)Na-K-Cl Cotransporter3.9Anionic binding to Cl- binding site
Bexarotene Cutaneous T-cell LymphomaRXR Agonist4.3H-bonding in the hydrophobic pocket

Metabolic Liabilities: The Hippuric Acid Trap

A major challenge in developing benzoic acid drugs is their rapid clearance via Phase II metabolism. Unlike many scaffolds that undergo CYP450 oxidation, benzoic acids are susceptible to Amino Acid Conjugation .

The Mechanism:

  • Activation: The carboxylic acid is activated by Acyl-CoA Synthetase to form a high-energy Benzoyl-CoA thioester.

  • Conjugation: Glycine N-acyltransferase (GLYAT) transfers glycine to the activated benzoyl group.

  • Excretion: The resulting Hippuric Acid derivative is highly water-soluble and rapidly excreted via the kidneys, drastically reducing the drug's half-life (

    
    ).
    

Senior Scientist Insight: To extend half-life, medicinal chemists often introduce steric bulk at the ortho-positions (e.g., the chloro- and amino- groups in Furosemide) or use bioisosteres like tetrazoles (as seen in Losartan) to resist this conjugation while maintaining acidity.

MetabolicPathway Benzoic Benzoic Acid Derivative Activated Benzoyl-CoA Intermediate Benzoic->Activated ATP + CoA CoA_Enz Acyl-CoA Synthetase CoA_Enz->Activated Hippuric Hippuric Acid (Rapid Excretion) Activated->Hippuric Glycine Gly_Enz Glycine N-acyltransferase (GLYAT) Gly_Enz->Hippuric

Figure 1: The metabolic conversion of benzoic acid derivatives to hippuric acid conjugates, a primary clearance pathway.[2][3]

Advanced Synthetic Protocol: Pd-Catalyzed Hydroxycarbonylation

Classical synthesis (oxidation of toluene derivatives) is harsh and lacks functional group tolerance. The modern standard for installing a benzoic acid moiety on a complex scaffold is Palladium-Catalyzed Hydroxycarbonylation . This method converts an aryl halide directly into a benzoic acid using Carbon Monoxide (CO) and water.

Experimental Workflow

Objective: Synthesis of 4-(substituted)-benzoic acid from 4-(substituted)-aryl bromide.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (1-3 mol%)
    
  • Ligand: Xantphos or dcpp (1-3 mol%) — Bidentate ligands prevent catalyst decomposition.

  • CO Source: Molybdenum Hexacarbonyl [

    
    ] or CO balloon.
    
  • Nucleophile:

    
     (2.0 equiv)
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane or DMSO.

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon flow, charge a pressure tube with the Aryl Bromide (1.0 mmol),

    
     (0.02 mmol), and Xantphos (0.02 mmol).
    
  • Solvation: Add degassed 1,4-Dioxane (5 mL) and

    
     (1.5 mmol).
    
  • CO Introduction:

    • Method A (Gas): Purge the headspace with CO gas and attach a balloon (1 atm).

    • Method B (Solid Source): Add

      
       (0.5 mmol) directly to the solid mix before solvation.
      
  • Nucleophile Addition: Inject degassed water (2.0 mmol) via syringe.

  • Reaction: Seal the tube and heat to 80–100°C for 12–16 hours.

    • Checkpoint: The solution typically turns from yellow to dark orange/black (active Pd species).

  • Workup: Cool to room temperature. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylate).

  • Purification: Extract the organic layer, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane:EtOAc with 1% Acetic Acid).
    

SynthesisWorkflow Start Aryl Halide (Ar-X) + Pd(OAc)2 / Ligand CO_Insert Oxidative Addition & CO Insertion Start->CO_Insert 80°C, 12h Hydrolysis Nucleophilic Attack (H2O / Base) CO_Insert->Hydrolysis Acyl-Pd Intermediate Product Benzoic Acid Derivative Hydrolysis->Product Reductive Elimination

Figure 2: Mechanistic workflow for the Pd-catalyzed hydroxycarbonylation of aryl halides.

Future Outlook: Bioisosterism and Hybrids

The future of benzoic acid derivatives lies in Bioisosterism . To retain the pharmacophore (Figure 1) while avoiding the "Hippuric Acid Trap" (Figure 2), medicinal chemists are increasingly replacing the carboxylic acid with:

  • Tetrazoles: Similar

    
     (~4.9) and planar geometry but resistant to GLYAT. (Example: Losartan).[4]
    
  • Acyl Sulfonamides: (

    
     ~4.5) - bulky and metabolically stable.
    
  • PROTAC Linkers: Benzoic acid derivatives are being used as "exit vectors" to attach E3 ligase recruiters in targeted protein degradation.

References

  • Repaglinide SAR & Pharmacology

    • Grella, G., et al. "Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives." Journal of Medicinal Chemistry.

  • Metabolic Pathways (Glycine Conjugation)

    • Badenhorst, C.P., et al. "Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation." PLOS ONE.

  • Synthesis (Pd-Catalyzed Carbonylation)

    • Munday, R.H., et al. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates."[5] Journal of the American Chemical Society.

  • Bioisosterism in Drug Design

    • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[4] ChemMedChem.

Sources

Technical Guide: Spectroscopic Profiling of 3-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-Cyclopropyl-2-methylbenzoic acid , a functionalized aromatic building block often utilized in the synthesis of bioactive small molecules. The data presented synthesizes rigorous spectroscopic principles with structural analysis to provide a reference standard for identification and purity assessment.

CAS: 1486266-49-2 | Formula: C₁₁H₁₂O₂ | MW: 176.21 g/mol

Structural & Electronic Context

Before interpreting spectra, one must analyze the electronic environment. The molecule features a trisubstituted benzene ring (1,2,3-substitution pattern).

  • Steric Strain: The ortho-methyl group (C2) imposes steric pressure on the carboxylic acid (C1) and the cyclopropyl group (C3). This often forces the carboxyl group out of coplanarity with the aromatic ring, slightly elevating the carbonyl stretching frequency in IR compared to unhindered benzoic acids.

  • Cyclopropyl Character: The cyclopropyl group acts as a weak electron donor (pseudo-conjugation via Walsh orbitals) but introduces unique high-frequency C-H stretches due to the high s-character of its carbon bonds.

Infrared Spectroscopy (FT-IR) Analysis

The IR spectrum of 3-Cyclopropyl-2-methylbenzoic acid is dominated by the interplay between the carboxylic acid moiety and the strained cyclopropyl ring.

Predicted Characteristic Absorption Bands
Functional GroupModeFrequency (

)
IntensityDiagnostic Note
O-H (Acid) Stretch2800 – 3200Broad, MedCharacteristic carboxylic acid dimer "hump"; overlaps C-H region.
C=O (Acid) Stretch1685 – 1705StrongSlightly elevated vs. standard benzoic acid (1680) due to ortho-methyl steric twist reducing conjugation.
C-H (Cyclopropyl) Stretch3080 – 3100Weak/MedKey Identifier. Distinctly higher than aliphatic C-H; appears as a "shoulder" on the aromatic C-H band.
C-H (Aromatic) Stretch3030 – 3070WeakTypical aromatic signature.
C-H (Methyl) Stretch2920 – 2960MediumAsymmetric/symmetric stretches of the C2-methyl group.
C=C (Aromatic) Stretch1580 – 1610VariableRing breathing modes; intensity enhanced by polar substituents.
C-O (Acid) Stretch1280 – 1310StrongCoupled with O-H in-plane bending.
Ring Deformation Bend1020 – 1040MediumCharacteristic cyclopropyl ring breathing mode.
Technical Insight: The "Ortho" Effect

In standard benzoic acids, conjugation lowers the C=O frequency (~1680 cm⁻¹). However, the 2-methyl group sterically hinders the carboxylic acid, preventing full coplanarity with the benzene ring. This reduces resonance delocalization, causing the C=O bond to retain more double-bond character, shifting the absorption to higher wavenumbers (closer to 1700 cm⁻¹).

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight (176.21 Da) and reveals structural connectivity through fragmentation.

Ionization Mode: Electron Impact (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 176 (Distinct, usually medium intensity).
    
  • Base Peak: Typically m/z 131 or 159, depending on inlet temperature.

Fragmentation Pathway Logic[1]
  • 
    -Cleavage (Loss of OH):  The carboxylic acid readily loses a hydroxyl radical (
    
    
    
    OH, 17 Da) to form the acylium ion (
    
    
    159).
  • Decarboxylation (Loss of COOH): Loss of the entire carboxyl group (

    
    COOH, 45 Da) generates the stable substituted tropylium-like cation (
    
    
    
    131).
  • Cyclopropyl Ring Opening: The cyclopropyl ring is robust but can undergo ring opening under high energy, often losing ethylene (

    
    , 28 Da) or a methyl radical if rearrangement occurs.
    
Fragmentation Workflow Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 176 [C11H12O2]+ Acylium Acylium Ion m/z 159 [M - OH]+ M_Ion->Acylium - OH (17) ArylCation Aryl Cation (Base Peak) m/z 131 [M - COOH]+ M_Ion->ArylCation - COOH (45) Acylium->ArylCation - CO (28) Tropylium Substituted Tropylium m/z 131 (Rearrangement) ArylCation->Tropylium Ring Expansion Phenyl Phenyl Cation Analog m/z 77/91 (Deep Fragmentation) Tropylium->Phenyl Ring Degradation

Caption: Proposed EI-MS fragmentation pathway for 3-Cyclopropyl-2-methylbenzoic acid showing primary loss of carboxyl functionality.

Experimental Protocols for Data Acquisition

To ensure data integrity (Trustworthiness), follow these standardized workflows.

Protocol A: FT-IR Sample Preparation (Solid State)

Objective: Obtain high-resolution spectra without moisture interference.

  • Desiccation: Dry the sample in a vacuum desiccator over

    
     for 4 hours to remove surface water (which obscures the O-H region).
    
  • Matrix Preparation: Mix 1–2 mg of sample with 100 mg of spectroscopic-grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Protocol B: LC-MS (ESI) Sample Prep

Objective: Clean ionization without dimer formation.

  • Solvent: Dissolve 1 mg sample in 1 mL Acetonitrile (ACN) / Water (50:50).

  • Modifier: Add 0.1% Formic Acid to promote protonation (

    
    ) in positive mode or use Ammonium Acetate for negative mode (
    
    
    
    ).
  • Concentration: Dilute to 10 µg/mL. High concentrations lead to

    
     dimers.
    
  • Injection: 5 µL injection volume; Flow rate 0.4 mL/min.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Benzoic Acid Derivatives. NIST Standard Reference Database 1A v17. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. Compound Summary: 3-Cyclopropylbenzoic acid (Analog).[1] National Library of Medicine. Link

  • GuideChem. 3-Cyclopropyl-2-methylbenzoic acid Basic Properties.Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Cyclopropyl-2-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2) represents a high-value pharmacophore scaffold in modern drug discovery. This building block combines two powerful medicinal chemistry strategies: the "Magic Methyl" effect , which introduces conformational restriction via ortho-substitution, and the Cyclopropyl bioisostere , which enhances metabolic stability and lipophilicity compared to acyclic alkyl groups.

This guide provides a validated protocol for the synthesis of this intermediate from commercially available precursors and details its application in amide bond formation—the most common transformation for this scaffold in hit-to-lead optimization.

Chemical Profile & Significance[1][2][3]

Physicochemical Properties

The unique substitution pattern of this benzoic acid derivative offers distinct advantages over its un-substituted analogs.

PropertyValueSignificance
CAS Number 1486266-49-2Unique identifier for procurement/IP.
Molecular Formula C₁₁H₁₂O₂--
Molecular Weight 176.21 g/mol Low MW allows for fragment-based drug design (FBDD).
cLogP ~3.1Moderate lipophilicity; cyclopropyl adds ~1.0 logP vs. H.
pKa (COOH) ~4.2Typical for benzoic acids; suitable for standard coupling.
Topological PSA 37.3 ŲFavorable for membrane permeability.
Structural Rationale (SAR)
  • The 2-Methyl Group (Ortho-Effect): This group exerts steric pressure on the carboxylic acid (and subsequent amides), forcing the carbonyl group out of planarity with the phenyl ring. This "twist" can lock the molecule into a bioactive conformation, improving selectivity for protein targets (e.g., Kinases, GPCRs) and reducing the entropic penalty of binding.

  • The 3-Cyclopropyl Group: Acts as a metabolically stable bioisostere for an ethyl or isopropyl group. The strained ring resists CYP450-mediated oxidation better than acyclic alkyl chains while providing similar hydrophobic bulk.

Protocol A: Synthesis of 3-Cyclopropyl-2-methylbenzoic Acid

While the target acid is commercially available, supply chain interruptions or the need for gram-scale quantities often necessitate in-house synthesis. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling on the methyl ester, followed by saponification. Direct coupling on the free acid is possible but often suffers from lower yields due to protodeboronation.

Reaction Scheme Workflow

SynthesisWorkflow cluster_legend Process Key Start Methyl 3-bromo-2-methylbenzoate (CAS 76006-33-2) Intermediate Methyl 3-cyclopropyl-2-methylbenzoate Start->Intermediate Pd(dppf)Cl2, K3PO4 Toluene/H2O, 100°C Reagent Cyclopropylboronic acid (CAS 411235-57-9) Reagent->Intermediate Product 3-Cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2) Intermediate->Product LiOH, THF/H2O Saponification Blue: Starting Material Blue: Starting Material Red: Intermediate Red: Intermediate Blue: Starting Material->Red: Intermediate Green: Final Product Green: Final Product Red: Intermediate->Green: Final Product

Figure 1: Two-step synthesis workflow ensuring high purity and scalability.

Step 1: Suzuki-Miyaura Coupling

Objective: Install the cyclopropyl ring. Scale: 10 mmol (approx. 2.3 g of starting material).

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Methyl 3-bromo-2-methylbenzoate (2.29 g, 10.0 mmol).

    • Cyclopropylboronic acid (1.29 g, 15.0 mmol, 1.5 eq).

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%). Note: The bidentate dppf ligand is crucial for stability at high temperatures.

    • Base: K₃PO₄ (6.36 g, 30.0 mmol, 3.0 eq).

    • Solvent: Toluene (30 mL) and Water (10 mL).

  • Procedure:

    • Add the aryl bromide, boronic acid, base, and solvents to the flask.[1]

    • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

    • Add the Pd catalyst rapidly under positive inert gas pressure.

    • Heat to 100°C (oil bath) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

  • Workup:

    • Cool to room temperature (RT). Dilute with Ethyl Acetate (50 mL) and water (30 mL).

    • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 85-92% (colorless oil).

Step 2: Saponification

Objective: Hydrolyze the ester to the free acid.

  • Reagents:

    • Methyl 3-cyclopropyl-2-methylbenzoate (from Step 1).

    • LiOH·H₂O (3.0 eq).

    • Solvent: THF/MeOH/Water (3:1:1).

  • Procedure:

    • Dissolve the ester in the solvent mixture.[1] Add LiOH.

    • Stir at 50°C for 4 hours.

    • Concentrate to remove THF/MeOH.

    • Acidification: Cool the remaining aqueous solution to 0°C and acidify to pH ~2 with 1N HCl. The product should precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

    • Expected Yield: >95% (White solid).[2]

Protocol B: Amide Coupling (Library Synthesis)

The most common application of this building block is coupling it to amine-bearing scaffolds (e.g., piperazines, spirocycles) to create lead compounds. Due to the steric hindrance of the ortho-methyl group, standard EDC/HOBt couplings may be sluggish. We recommend HATU for small scale or T3P for larger scale to minimize epimerization (if chiral amines are used) and maximize conversion.

Method: HATU-Mediated Coupling

Objective: Couple 3-cyclopropyl-2-methylbenzoic acid to a secondary amine (R₂NH).

  • Reagents:

    • Acid: 3-Cyclopropyl-2-methylbenzoic acid (1.0 eq).[3]

    • Amine: R₂NH (1.1 eq).

    • Coupling Agent: HATU (1.2 eq).

    • Base: DIPEA (Hunig's Base) (3.0 eq).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve the Acid (0.2 mmol) in DMF (1.0 mL).

    • Add DIPEA (0.6 mmol).

    • Add HATU (0.24 mmol) and stir for 5 minutes at RT to form the activated ester (O-At ester). Note: The solution usually turns yellow.

    • Add the Amine (0.22 mmol).

    • Stir at RT for 2-4 hours . If the amine is sterically hindered, heat to 50°C.

  • Workup (Library Scale):

    • Dilute with EtOAc.[1] Wash with sat. NaHCO₃ (to remove byproducts) and Brine.

    • Concentrate and purify via Prep-HPLC.

Strategic Decision Guide: Coupling Reagents

When working with sterically congested benzoic acids like 3-cyclopropyl-2-methylbenzoic acid, the choice of activation method is critical.

CouplingLogic Start Start: 3-Cyclopropyl-2-methylbenzoic acid CheckAmine Is the Amine Partner Sterically Hindered? Start->CheckAmine NotHindered No (e.g., primary amine) CheckAmine->NotHindered Primary/Secondary Aliphatic Hindered Yes (e.g., aniline, tert-butyl) CheckAmine->Hindered Aniline/Bulky MethodA Method A: HATU / DIPEA (Standard Library Protocol) NotHindered->MethodA Preferred MethodC Method C: T3P (Propylphosphonic anhydride) (Low epimerization risk) NotHindered->MethodC Alternative (Green) Hindered->MethodA Try first (Heat to 60°C) MethodB Method B: Acid Chloride (SOCl2) then Amine / Pyridine Hindered->MethodB Force Reaction

Figure 2: Decision tree for selecting the optimal amide coupling strategy based on steric demands.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cyclopropyl Bioisosteres: Wleklinski, M., et al. (2016). Cyclopropyl Groups in Medicinal Chemistry: Synthesis and Application. Journal of Medicinal Chemistry. Link

  • The "Magic Methyl" Effect: Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link

  • HATU Coupling Protocol: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

Application Note: Strategic Derivatization of 3-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges posed by the 3-cyclopropyl-2-methylbenzoic acid scaffold—specifically the steric hindrance of the ortho-methyl group and the chemical sensitivity of the cyclopropyl ring.

Executive Summary & Strategic Analysis

The 3-cyclopropyl-2-methylbenzoic acid scaffold represents a high-value pharmacophore in modern drug discovery.[1] The cyclopropyl group acts as a metabolic modulator and bioisostere for isopropyl groups, often improving potency and solubility [1]. However, the ortho-methyl group at position 2 creates significant steric hindrance, rendering standard carboxylate transformations (e.g., EDC/HOBt amide couplings) sluggish or ineffective.

This guide provides validated protocols to:

  • Overcome the "Ortho-Methyl Effect" in amide couplings using high-energy intermediates.

  • Preserve the Cyclopropyl Ring by avoiding catalytic hydrogenation and strong Lewis acids.

  • Expand the Scaffold via Directed Ortho Metalation (DoM) at the C6 position.[1]

Reactivity Landscape

The molecule presents a "Steric Fortress" around the carboxyl group and a "Stability Trap" regarding the cyclopropyl ring.

ReactivityLandscape Scaffold 3-Cyclopropyl-2-methylbenzoic Acid COOH Carboxylic Acid (C1) Primary Handle Scaffold->COOH OrthoMe 2-Methyl Group Steric Gatekeeper Scaffold->OrthoMe Cyclopropyl 3-Cyclopropyl Group Metabolic/Lipophilic Modulator Scaffold->Cyclopropyl C6_Pos C6 Position Open for Functionalization Scaffold->C6_Pos Amide Amide COOH->Amide Requires Acid Chloride or T3P OrthoMe->COOH Blocks Nucleophilic Attack (Twists COOH out of plane) Cyclopropyl->COOH Electronic Donation (Weak) RingOpen RingOpen Cyclopropyl->RingOpen Avoid H2/Pd or Strong Lewis Acids

Figure 1: Reactivity profile of the scaffold highlighting the steric blockade at C1 and stability constraints at C3.

Module A: Amide Coupling (Overcoming Sterics)

Challenge: The 2-methyl group exerts steric pressure that inhibits the formation of the tetrahedral intermediate in standard couplings. Solution: Activation via Acid Chlorides or Propylphosphonic Anhydride (T3P).[1]

Protocol A1: The Acid Chloride Method (Gold Standard)

Recommended for anilines and non-nucleophilic amines.

Reagents:

  • Substrate: 3-Cyclopropyl-2-methylbenzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv)[1]

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M) under N₂.

  • Catalysis: Add catalytic DMF (essential for forming the Vilsmeier intermediate).

  • Chlorination: Add Oxalyl Chloride dropwise at 0 °C. (Caution: Gas evolution).

  • Conversion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Isolation: Concentrate in vacuo to remove excess oxalyl chloride.[1] Do not work up. Redissolve the crude acid chloride in DCM.

  • Coupling: Add the amine (1.1 equiv) and Et₃N (2.5 equiv) at 0 °C. Stir at RT for 4–12 hours.

Protocol A2: T3P Coupling (Modern Standard)

Recommended for sensitive substrates where acid chlorides are too harsh.[1]

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (2.0 equiv).[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).[1]

  • Solvent: EtOAc or DMF (if solubility is poor).[1]

Step-by-Step:

  • Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (0.1 M).

  • Add DIPEA (3.0 equiv) and cool to 0 °C.

  • Add T3P solution dropwise.[1]

  • Critical Step: Heat to 40–50 °C. The thermal energy is often required to overcome the ortho-methyl steric barrier [2].[1]

  • Monitor via LCMS.[1]

Data Comparison: Coupling Efficiency

Method Reagent Conversion (Aniline) Conversion (Alkyl Amine) Notes
Standard EDC / HOBt < 20% (24h) ~ 40% (24h) Not Recommended. Sterically hindered.[1]
High-Force HATU / DIPEA ~ 60% (24h) > 85% (12h) Good for alkyl amines.[1] Expensive.
Optimal Oxalyl Chloride > 95% (2h) > 98% (2h) Best for sterics. Requires anhydrous conditions.[1]

| Scalable | T3P / Heat | > 90% (6h) | > 95% (4h) | Low epimerization risk (if chiral amine used).[1] |

Module B: Reduction to Alcohol (Chemo-Selectivity)

Challenge: Reducing the carboxylic acid without opening the cyclopropyl ring. Risk: Catalytic hydrogenation (H₂ + Pd/C) is strictly forbidden as it will hydrogenolyze the cyclopropyl ring to a propyl group [3].[1]

Protocol B1: Borane-THF Reduction

Chemoselective for Carboxylic Acids in the presence of Cyclopropanes.

Workflow:

  • Setup: Flame-dry a flask and purge with Argon.

  • Dissolution: Dissolve 3-cyclopropyl-2-methylbenzoic acid in anhydrous THF (0.5 M). Cool to 0 °C.

  • Addition: Add BH₃·THF complex (1.0 M solution, 1.5 equiv) dropwise.

    • Note: Gas evolution (H₂) will occur.[1] Vent appropriately.

  • Reaction: Stir at RT for 3–6 hours.

  • Quench: Carefully add MeOH dropwise at 0 °C to destroy excess borane.

  • Workup: Concentrate and partition between EtOAc/1M HCl.

Why this works: Borane coordinates to the carbonyl oxygen, activating it for hydride delivery. It is electrophilic and does not interact with the electron-rich cyclopropyl ring under these conditions.[1]

Module C: Directed Ortho Metalation (C-H Activation)

Opportunity: The carboxylic acid (via a lithium carboxylate) can direct lithiation to the C6 position (the only open ortho site).

DOM_Pathway Start 3-Cyclopropyl-2-methyl- benzoic acid Deprotonation 1. n-BuLi (1 eq) (Forms Li-Carboxylate) Start->Deprotonation Lithiation 2. s-BuLi (1.1 eq) (-78°C, THF) Deprotonation->Lithiation Intermediate C6-Lithio Species (Directed by COO-) Lithiation->Intermediate Quench 3. Electrophile (E+) (DMF, I2, etc.) Intermediate->Quench Product 6-Substituted Product Quench->Product

Figure 2: Directed Ortho Metalation (DoM) pathway for functionalizing the C6 position.[1]

Protocol C1: C6-Functionalization

  • Deprotonation 1: Dissolve acid in THF at -78 °C. Add n-BuLi (1.0 equiv) to form the lithium carboxylate.[1]

  • Deprotonation 2 (DoM): Add sec-BuLi (1.1 equiv) dropwise.[1] The carboxylate directs the lithium to the C6 position (the C2 position is blocked by methyl).

  • Electrophile Trapping: Stir for 1 hour at -78 °C, then add electrophile (e.g., DMF for aldehyde, I₂ for iodide).

  • Warm & Quench: Allow to warm to RT and quench with NH₄Cl.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance of 2-Me group prevents amine attack.[1]Switch to Acid Chloride route. If using coupling agents, use T3P and heat to 50 °C.
Cyclopropyl Ring Opening Use of strong acid (HCl/HBr) or Hydrogenation.[1]Avoid Pd/C + H₂. Use Borane or LiAlH4 for reductions.[1] Keep pH > 2 during workups.[1]
Regioisomer Contamination In DoM, lithiation occurring at benzylic methyl (2-Me).[1]Ensure temperature is strictly -78 °C . Benzylic lithiation is kinetically slower than DoM at low temps.[1]

References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (General reference for T3P utility in sterics).

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Mortier, J., et al. (2006).[1][3] Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters. (Basis for Module C protocol). Retrieved from [Link]

Sources

Analytical methods for quantifying 3-Cyclopropyl-2-methylbenzoic acid (HPLC, GC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the analytical quantification of 3-Cyclopropyl-2-methylbenzoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, receptor antagonists). Due to the compound's amphiphilic nature—possessing both a polar carboxylic acid moiety and lipophilic cyclopropyl/methyl substituents—accurate quantification requires tailored chromatographic strategies.

This guide presents two validated workflows:

  • RP-HPLC-UV/DAD: For routine purity assessment and in-process control (IPC) in aqueous/polar matrices.

  • GC-MS/FID: For trace-level impurity profiling and quantification in complex organic matrices, utilizing a derivatization step to ensure peak symmetry.

Part 1: High-Performance Liquid Chromatography (HPLC) Protocol

Methodological Rationale

Free carboxylic acids often exhibit peak tailing on C18 columns due to secondary silanol interactions and ionization variability. To mitigate this, we employ an acidified mobile phase (pH ~2.5) . This suppresses the ionization of the carboxylic acid (


), forcing the analyte into its neutral, hydrophobic form, which retains sharply on the stationary phase. The cyclopropyl group significantly increases hydrophobicity compared to benzoic acid, necessitating a gradient elution to elute the compound within a reasonable timeframe.
HPLC System Configuration
  • Detector: Diode Array Detector (DAD) at 235 nm (primary) and 210 nm (secondary).

    • Why 235 nm? Benzoic acid derivatives show strong

      
       transitions here, offering a balance between sensitivity and solvent cutoff interference.
      
  • Column: End-capped C18 (L1),

    
     (e.g., Zorbax Eclipse Plus or equivalent).
    
    • Note: A Phenyl-Hexyl column is an excellent alternative if isomer separation (e.g., 5-cyclopropyl isomer) is difficult on C18.

  • Temperature:

    
     (Controlled).
    
Reagents & Mobile Phase[1]
  • Solvent A: 0.1%

    
     in Water (Milli-Q).
    
  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Interaction Mode
0.080201.0Initial equilibration
2.080201.0Isocratic hold (void volume)
12.020801.0Linear gradient elution
15.020801.0Wash phase
15.180201.0Re-equilibration
20.080201.0Ready for next injection
HPLC Workflow Diagram

HPLC_Workflow Sample Solid Sample (3-Cyclopropyl-2-methylbenzoic acid) Dissolve Dissolution (50:50 ACN:Water) Sample->Dissolve 1 mg/mL Filter Filtration (0.45 µm PTFE) Dissolve->Filter Inject Injection (10 µL) Filter->Inject Column Column Separation (C18, pH 2.5) Inject->Column Mobile Phase Detect UV Detection (235 nm) Column->Detect Elution Data Integration & Quantification Detect->Data

Figure 1: HPLC workflow ensuring analyte solubility and particulate removal prior to analysis.

Part 2: Gas Chromatography (GC) Protocol

Methodological Rationale

Direct injection of carboxylic acids in GC often results in adsorption in the inlet liner and broad, tailing peaks due to hydrogen bonding. Derivatization is mandatory for robust quantification. We utilize Trimethylsilylation (TMS) for research speed or Methyl Esterification for stability.

  • Selected Method:TMS Derivatization (BSTFA + 1% TMCS). This replaces the active acidic proton with a trimethylsilyl group, increasing volatility and thermal stability.

GC-MS/FID Configuration
  • Inlet: Split/Splitless (

    
    ), Split ratio 20:1.
    
  • Carrier Gas: Helium, Constant Flow 1.2 mL/min.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5),

    
    .
    
  • Detector:

    • FID:

      
       (For general quantification).
      
    • MS: Source

      
      , Quad 
      
      
      
      , Scan 40-400 amu (For identification).
Derivatization Protocol (Silylation)
  • Weigh: 10 mg of sample into a 1.5 mL GC vial.

  • Dissolve: Add 500 µL anhydrous Pyridine (Scavenges acid byproducts).

  • React: Add 200 µL BSTFA + 1% TMCS .

  • Incubate: Cap and heat at

    
     for 30 minutes.
    
  • Dilute: Dilute with Ethyl Acetate if necessary to reach calibration range.

  • Inject: 1 µL.

Temperature Program
  • Initial:

    
     (Hold 1 min).
    
  • Ramp 1:

    
     to 
    
    
    
    .
  • Ramp 2:

    
     to 
    
    
    
    (Hold 3 min).
  • Total Run Time: ~13 minutes.

GC Decision Logic

GC_Logic Start Start GC Analysis Check Is Sample Derivatized? Start->Check Direct Direct Injection Check->Direct Yes (Incorrect) Deriv Derivatize (BSTFA/TMCS) Check->Deriv No Fail Poor Peak Shape (Tailing > 2.0) Direct->Fail Acidic H+ interaction Inject Inject GC-MS Deriv->Inject Result Sharp Peak (Symmetry ~1.0) Inject->Result

Figure 2: Decision logic highlighting the necessity of derivatization for acidic analytes.

Part 3: Validation & Troubleshooting

System Suitability Parameters (Acceptance Criteria)
ParameterHPLC CriteriaGC Criteria
Retention Time %RSD


Peak Area %RSD


Tailing Factor (

)


Resolution (

)

(from impurities)

(from solvent)
Theoretical Plates (

)


Troubleshooting Guide
  • HPLC Peak Splitting:

    • Cause: Sample solvent is stronger than mobile phase.

    • Fix: Dissolve sample in Mobile Phase A or 50:50 A:B.

  • GC Peak Tailing:

    • Cause: Incomplete derivatization or active sites in liner.

    • Fix: Use fresh BSTFA; replace inlet liner with deactivated glass wool.

  • Recovery Issues:

    • Cause: 3-Cyclopropyl-2-methylbenzoic acid may precipitate in pure acid.

    • Fix: Ensure organic content in diluent is at least 40%.

References

  • General HPLC of Benzoic Acids

    • Title: Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids.
    • Source: PubMed (J Chrom
    • URL:[Link]

  • GC-MS Derivatization Strategy

    • Title: GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma.[3]

    • Source: PubMed (J Agric Food Chem).
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 3-Cyclopropylbenzoic acid (Analogous structure properties).[4][5][6][7]

    • Source: PubChem.[5][8]

    • URL:[Link]

  • HPLC Methodology for Preservatives (Benzoic Acid Derivatives)

    • Title: Determination of Benzoic Acid and its derivatives by HPLC.[1][2][9][10]

    • Source: USDA FSIS.[9]

    • URL:[Link]

Sources

Esterification of 3-Cyclopropyl-2-methylbenzoic acid reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 3-Cyclopropyl-2-methylbenzoic Acid

Executive Summary & Strategic Analysis

The esterification of 3-cyclopropyl-2-methylbenzoic acid presents a "perfect storm" of synthetic challenges that defeats standard textbook protocols. The substrate features two opposing structural constraints:[1]

  • Steric Hindrance (The ortho-Methyl Effect): The methyl group at the 2-position creates significant steric bulk around the carbonyl carbon. This severely retards the nucleophilic attack of alcohols under standard Fischer esterification conditions (acid-catalyzed equilibrium), often leading to incomplete conversion or requiring harsh heating that degrades the molecule.

  • Substrate Fragility (The Cyclopropyl Ring): The cyclopropyl moiety at the 3-position is thermodynamically strained (

    
     27.5 kcal/mol strain energy). Under strong acidic conditions (e.g., 
    
    
    
    , refluxing MeOH) or radical conditions, this ring is susceptible to acid-catalyzed ring-opening or rearrangement, particularly when stabilized by the adjacent aromatic system.

The Solution: To ensure high yields (>95%) and structural integrity, we must abandon the classical "Alcohol-attacking-Acid" mechanism (Fischer) in favor of a "Carboxylate-attacking-Electrophile" mechanism (


).

This guide prioritizes Base-Promoted Alkylation as the Gold Standard protocol, with Acid Chloride Activation as a viable alternative for scale-up.

Reaction Decision Matrix

The following decision tree illustrates the logic for selecting the optimal protocol based on scale and available reagents.

Esterification_Logic Start Substrate: 3-Cyclopropyl-2-methylbenzoic Acid Constraint Constraint Analysis: 1. Ortho-Sterics (2-Me) 2. Acid-Sensitive (3-cPr) Start->Constraint Decision Select Methodology Constraint->Decision MethodA Method A: Base-Promoted Alkylation (Cs2CO3 / Alkyl Halide) Decision->MethodA Preferred (General) MethodB Method B: Acid Chloride Activation (Oxalyl Chloride / MeOH) Decision->MethodB Alternative (Bulk Esters) MethodC Method C: TMS-Diazomethane (Analytical Scale) Decision->MethodC Screening (<50mg) Fischer Standard Fischer Esterification (H2SO4 / MeOH) Decision->Fischer Avoid ResultA High Yield (>95%) Preserves Cyclopropyl Scalable MethodA->ResultA ResultB Good Yield (>90%) Strict Anhydrous Required Gas Evolution MethodB->ResultB ResultC Instant Quant. Explosion Hazard Non-Scalable MethodC->ResultC ResultF NOT RECOMMENDED Slow Kinetics Ring Opening Risk Fischer->ResultF

Figure 1: Strategic decision matrix for esterification of hindered, acid-sensitive benzoic acids.

Protocol A: Base-Promoted Alkylation (The Gold Standard)

Mechanism:


 Nucleophilic Substitution.
Why it works:  This method converts the hindered carboxylic acid into a nucleophilic carboxylate anion. The nucleophile then attacks a small, unhindered alkyl halide (e.g., Iodomethane). This completely bypasses the steric blockade at the carbonyl carbon and operates under mild, basic conditions that preserve the cyclopropyl ring.
Materials
  • Substrate: 3-Cyclopropyl-2-methylbenzoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv) [Note: 
    
    
    
    can be used but
    
    
    is superior due to the "Cesium Effect"—higher solubility and looser ion pairing in organic solvents].
  • Electrophile: Iodomethane (MeI) or Iodoethane (EtI) (1.5 equiv).

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclopropyl-2-methylbenzoic acid (1.0 g, 5.68 mmol) in anhydrous DMF (10 mL, ~0.5 M concentration).

  • Deprotonation: Add

    
      (2.78 g, 8.52 mmol) in one portion. The mixture may become a suspension. Stir at room temperature for 15 minutes to ensure formation of the cesium carboxylate.
    
  • Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm, then add Iodomethane (0.53 mL, 8.52 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitoring: Check via TLC or LC-MS after 2 hours. The reaction is typically complete within 2–4 hours.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate the organic layer.[2][3] Wash the organic layer with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMF.

    • Critical Step: Ensure the aqueous wash is neutral.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The product is usually pure enough (>95%) for subsequent steps. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Expected Yield: 92–98%

Protocol B: Acid Chloride Activation (Alternative)

Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride. Why it works: Converting the -OH to -Cl creates a hyper-reactive electrophile (Acid Chloride) that can overcome the ortho-methyl steric hindrance. We use Oxalyl Chloride instead of Thionyl Chloride (


) because it operates at lower temperatures and produces only gaseous byproducts (

), reducing the risk of acid-mediated cyclopropyl damage.
Materials
  • Reagent: Oxalyl Chloride (1.2 equiv).

  • Catalyst: DMF (2–3 drops).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Methanol (excess) + Pyridine (2.0 equiv).

Step-by-Step Protocol
  • Setup: Under an inert atmosphere (

    
     or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM  (0.2 M).
    
  • Activation: Add catalytic DMF (2 drops). Cool to 0°C.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    ) will occur immediately.
    
  • Completion: Stir at 0°C for 30 mins, then warm to Room Temp for 1 hour.

  • Esterification:

    • Cool the mixture back to 0°C.

    • Add a mixture of Methanol (5.0 equiv) and Pyridine (2.0 equiv) slowly. The pyridine acts as an HCl scavenger to protect the cyclopropyl ring.

  • Work-up: Dilute with DCM, wash with 1M

    
     (cold, rapid wash to remove pyridine), saturated 
    
    
    
    , and brine. Dry and concentrate.

Quality Control & Validation

To confirm the success of the reaction and the integrity of the cyclopropyl ring, use the following analytical markers.

Table 1: Analytical Validation Markers

TechniqueParameterObservation (Success)Observation (Failure/Ring Opening)
1H NMR Cyclopropyl High-Field Multiplets at

0.6 – 1.1 ppm
(4H).
Disappearance of high-field signals; appearance of olefinic signals (

5.0–6.0 ppm).
1H NMR Ester Methyl Singlet at

3.8 – 3.9 ppm
(3H).
Absence of methyl singlet.
13C NMR Carbonyl Shift Shift from

172 ppm (Acid) to

167 ppm (Ester).
N/A
HPLC Retention Time Significant shift to longer retention time (loss of polarity).Multiple peaks; broadened peaks indicating decomposition.

References

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[4] (Foundational text on Cs2CO3 efficiency in alkylation). Link[4]

  • Ishihara, K., et al. "Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) or Zirconium(IV) Salts."[5] Tetrahedron, vol. 58, 2002, pp. 8179-8188.[5] (Discussion on steric challenges in esterification). Link

  • BenchChem. "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid."[6] BenchChem Technical Guides, 2025. (Context for cyclopropyl-benzoic acid stability). Link

  • Organic Chemistry Portal. "Fischer Esterification: Mechanisms and Limitations." (General reference for acid-catalyzed limitations). Link

  • Navath, S., et al. "Cesium Carbonate Promoted O-Alkylation of Carboxylic Acids." Letters in Organic Chemistry, vol. 3, 2006. (Specific protocol for hindered acids).

Sources

Advanced Suzuki-Miyaura Coupling Protocols for 3-Cyclopropyl-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 3-cyclopropyl-2-methylbenzoic acid scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., p38 MAPK, B-Raf inhibitors). This scaffold offers a unique combination of physicochemical properties:

  • Conformational Restriction: The ortho-methyl group (C2) induces a high energy barrier to rotation for the C1-carboxyl/amide moiety, forcing it out of planarity with the phenyl ring. This "atropisomeric-like" twist can lock the molecule into a bioactive conformation.

  • Metabolic Stability & Lipophilicity: The C3-cyclopropyl group serves as a bioisostere for isopropyl or ethyl groups but with distinct electronic properties (pseudo-unsaturation) and improved metabolic stability against CYP450 oxidation compared to acyclic alkyls.

However, functionalizing this scaffold via Suzuki-Miyaura coupling presents significant challenges.[1] The C2-methyl and C3-cyclopropyl groups create a sterically congested environment, particularly for couplings at the C4 position (ortho to the cyclopropyl) or the C6 position (ortho to the methyl).

This guide provides optimized protocols for two distinct workflows:

  • Protocol A (Scaffold Synthesis): Installing the cyclopropyl group onto a 3-bromo-2-methylbenzoate precursor.

  • Protocol B (Scaffold Functionalization): Coupling a 4-bromo derivative of the scaffold with aryl boronic acids (overcoming the "ortho-cyclopropyl" steric wall).

Mechanistic Considerations & Catalyst Selection

The "Ortho-Effect" and Ligand Design

For derivatives of 3-cyclopropyl-2-methylbenzoic acid, standard ligands like PPh3 or dppf often fail to achieve high conversion due to steric hindrance during the oxidative addition step (if the scaffold is the halide) or transmetallation (if the scaffold is the boronate).

  • Recommendation: Use Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos).

    • SPhos: Excellent for ortho-substituted aryl chlorides/bromides.

    • XPhos: Superior for extremely hindered substrates (e.g., di-ortho substitution).

    • Mechanism: These ligands form monoligated Pd(0) species [L-Pd(0)] that are highly active and electron-rich, facilitating oxidative addition into crowded C-X bonds.

Cyclopropyl Boron Instability

When installing the cyclopropyl group (Protocol A), Cyclopropylboronic acid is prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, leading to the reduced byproduct (des-bromo arene).

  • Solution: Use Potassium Cyclopropyltrifluoroborate or Cyclopropyl MIDA boronate for slow-release of the active boron species, or employ anhydrous conditions with specific bases.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Installation of C3-Cyclopropyl)

Objective: Coupling Methyl 3-bromo-2-methylbenzoate with Cyclopropylboronic acid.

Reagents:

  • Substrate: Methyl 3-bromo-2-methylbenzoate (1.0 equiv)

  • Boron Source: Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with Methyl 3-bromo-2-methylbenzoate (1.0 mmol, 229 mg), Cyclopropylboronic acid (1.5 mmol, 129 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Catalyst Addition: Add Pd(OAc)₂ (11 mg) and PCy₃ (28 mg) (or pre-complexed catalyst).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring (>800 rpm). Note: Vigorous stirring is critical for biphasic mixtures.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Optimization Note: If protodeboronation is observed (>10% starting material reduced), switch to Potassium Cyclopropyltrifluoroborate (1.5 equiv) with Cs₂CO₃ in Toluene/H₂O (3:1).

Protocol B: Functionalization of the Scaffold (Coupling at C4)

Objective: Coupling Methyl 4-bromo-3-cyclopropyl-2-methylbenzoate with Phenylboronic acid. Challenge: The reaction site (C4) is flanked by the bulky cyclopropyl group.

Reagents:

  • Substrate: Methyl 4-bromo-3-cyclopropyl-2-methylbenzoate (1.0 equiv)

  • Boron Source: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) (Third Generation Buchwald Precatalyst)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction tube with the aryl bromide (1.0 mmol), Phenylboronic acid (1.5 mmol), and XPhos Pd G3 precatalyst (0.02 mmol, 17 mg).

  • Solvent/Base: Add THF (4 mL) followed by 0.5 M aq. K₃PO₄ (6 mL).

  • Reaction: Heat to 60°C for 2–4 hours.

    • Why mild heat? The active L-Pd(0) species is generated efficiently from the G3 precatalyst at room temperature; excessive heat may degrade the catalyst before conversion is complete.

  • Monitoring: Monitor via LC-MS. The steric bulk of the cyclopropyl group may slow down the reaction; if conversion is <50% after 2h, increase temp to 80°C.

  • Workup: Standard aqueous extraction (EtOAc/Water).

  • Purification: Silica gel chromatography.

Data Presentation & Optimization[1][2]

Table 1: Ligand Screening for C4-Functionalization

Substrate: Methyl 4-bromo-3-cyclopropyl-2-methylbenzoate + Ph-B(OH)₂

EntryLigand/CatalystBaseSolventTemp (°C)Yield (%)Observations
1Pd(PPh₃)₄Na₂CO₃DME/H₂O80< 10No reaction; oxidative addition failure.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10045Moderate conversion; significant debromination.
3Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 88 Excellent yield; SPhos handles ortho-sterics well.
4XPhos Pd G3 K₃PO₄ THF/H₂O 60 95 Best result; milder conditions, complete conversion.
5Pd(OAc)₂ / P(t-Bu)₃CsFDioxane10072Good, but catalyst is air-sensitive and harder to handle.

Visualizations

Diagram 1: Catalytic Cycle for Sterically Hindered Coupling

This diagram highlights the critical role of the bulky ligand (L) in facilitating the oxidative addition step despite the steric wall presented by the cyclopropyl group.

SuzukiCycle PreCat Pd Precatalyst (XPhos Pd G3) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (Steric Barrier) Pd0->OxAdd + Ar-Br (Steric) PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar Fast with XPhos TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the efficiency of monoligated Pd(0) species (using XPhos) in overcoming the steric barrier of the ortho-cyclopropyl group during oxidative addition.

Diagram 2: Optimization Workflow Decision Tree

A logic flow for researchers to select the correct protocol based on their specific derivative.

OptimizationFlow Start Start: Select Substrate CheckPos Coupling Position? Start->CheckPos Pos3 Position 3 (Installing Cyclopropyl) CheckPos->Pos3 Pos4 Position 4 (Ortho to Cyclopropyl) CheckPos->Pos4 Cond3 Use Cyclopropylboronic Acid Pd(OAc)2 / P(Cy)3 Check for Protodeboronation Pos3->Cond3 Cond4 Use Aryl Boronic Acid XPhos Pd G3 or SPhos High Steric Demand Pos4->Cond4 Issue3 Low Yield? Cond3->Issue3 Fix3 Switch to K-Cyclopropyltrifluoroborate Issue3->Fix3 Yes

Caption: Decision matrix for selecting reaction conditions based on the coupling site relative to the cyclopropyl and methyl groups.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[2][3] Journal of the American Chemical Society, 130(29), 9638–9639.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Knapp, D. M., et al. (2010). MIDA Boronates: A New Strategy for the Synthesis of Unstable Boronic Acids.[3] Journal of the American Chemical Society, 132(34), 12099–12113.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Deng, W., et al. (2011). Efficient Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides with Arylboronic Acids. Organic Letters, 13(6), 1222–1225.

Sources

Application Note: Strategic Utilization of 3-Cyclopropyl-2-methylbenzoic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Structural Analysis

3-Cyclopropyl-2-methylbenzoic acid (3-C2MBA) is a high-value pharmacophore precursor, increasingly utilized in the synthesis of allosteric kinase inhibitors (specifically p38 MAPK and B-Raf inhibitors) and specialty agrochemicals.

This application note details the synthesis, activation, and downstream coupling of 3-C2MBA. Unlike standard benzoic acids, the specific substitution pattern of 3-C2MBA presents unique steric and electronic challenges that require modified protocols for reproducible results.

The "Scaffold Privilege"

The 3-C2MBA motif offers a synergistic advantage in drug design, often referred to as the "Magic Methyl" effect combined with cyclopropyl rigidification:

FeatureChemical ConsequenceBiological/Pharmacological Impact
2-Methyl Group (ortho) Steric hindrance forces the carbonyl group out of the phenyl plane (dihedral angle twist).Conformational Lock: Pre-organizes the molecule for binding, reducing the entropic penalty upon active site docking. Can create atropisomers.
3-Cyclopropyl Group (meta) Adds lipophilic bulk (

character) without the flexibility of an isopropyl or propyl chain.
Metabolic Stability: The cyclopropyl ring resists cytochrome P450 oxidation better than alkyl chains while filling hydrophobic pockets (e.g., the "selectivity pocket" in kinases).
Carboxylic Acid Electronic deactivation due to lack of planarity.Synthetic Challenge: Reduced reactivity toward standard amide coupling reagents (EDC/HATU) due to steric shielding.

Protocol A: Robust Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize 3-Cyclopropyl-2-methylbenzoic acid from 3-bromo-2-methylbenzoic acid. Challenge: The ortho-methyl group creates steric hindrance that can inhibit the transmetallation step in standard Suzuki couplings. Solution: Use of a bulky, electron-rich phosphine ligand (Tricyclohexylphosphine) and high-energy mixing.

Materials
  • Substrate: 3-Bromo-2-methylbenzoic acid (CAS: 79669-49-1)

  • Reagent: Cyclopropylboronic acid (1.3 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Tricyclohexylphosphine [P(Cy)₃] (10 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology
  • Inertion: Charge a 3-neck round bottom flask with 3-bromo-2-methylbenzoic acid (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv). Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Water mixture. Note: Water is critical for the boronic acid activation.

  • Catalyst Addition: Add Pd(OAc)₂ and P(Cy)₃ under a positive stream of Argon. The solution should turn a dark amber/brown.

  • Reaction: Heat to 100°C with vigorous stirring (800 RPM) for 16–24 hours.

    • Checkpoint: Monitor via HPLC.[1] Disappearance of the aryl bromide peak indicates completion.

  • Workup:

    • Cool to room temperature.[2]

    • Acidify aqueous layer to pH ~3 with 1M HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate (avoid column chromatography if possible to minimize acid streaking).

Visualization: Synthesis Pathway[2][3]

SynthesisPathway SM 3-Bromo-2-methylbenzoic acid Intermediate Pd-Complex (Transmetallation) SM->Intermediate Oxidative Addition Reagents Cyclopropylboronic acid Pd(OAc)2 / P(Cy)3 K3PO4, 100°C Reagents->Intermediate Product 3-Cyclopropyl-2-methylbenzoic acid (Target Scaffold) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed cross-coupling workflow for sterically hindered aryl bromides.

Protocol B: Downstream Application (Amide Coupling)

Objective: Convert 3-C2MBA into a pharmacologically active amide (e.g., for p38 inhibition). Critical Failure Point: Direct coupling using carbodiimides (EDC/DCC) often results in low yields (<40%) or extensive racemization due to the ortho-methyl steric clash preventing the approach of the amine. Recommended Route: Acid Chloride Activation.

Materials
  • Precursor: 3-Cyclopropyl-2-methylbenzoic acid

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (Dimethylformamide) (2–3 drops)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Amine Partner: (e.g., 3-aminopyridine or substituted aniline)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve 3-C2MBA in anhydrous DCM under Nitrogen.

    • Cool to 0°C.

    • Add catalytic DMF (essential for Vilsmeier-Haack intermediate formation).

    • Add Oxalyl Chloride dropwise. Caution: Vigorous gas evolution (CO, CO₂, HCl).

    • Allow to warm to room temperature and stir for 2 hours.

    • Self-Validating Step: Aliquot 50 µL into MeOH. Inject on HPLC. Complete conversion to the methyl ester indicates successful acid chloride formation.

    • Evaporate solvent and excess oxalyl chloride to dryness (yellow oil). Do not store; use immediately.

  • Coupling (Schotten-Baumann Conditions):

    • Redissolve the crude acid chloride in DCM.

    • Add the amine partner (1.0 equiv) and a non-nucleophilic base (DIPEA or Et₃N, 2.5 equiv).

    • Stir at room temperature for 4 hours.

    • Note: The ortho-methyl group protects the carbonyl from nucleophilic attack, so reaction times may be longer than standard benzamides.

Visualization: Activation Workflow

ActivationWorkflow Acid 3-Cyclopropyl-2-methylbenzoic acid Activation Activation: Oxalyl Chloride + cat. DMF (DCM, 0°C -> RT) Acid->Activation AcidChloride Reactive Intermediate: Acid Chloride Activation->AcidChloride - CO, - CO2, - HCl Coupling Nucleophilic Attack: Amine (R-NH2) + DIPEA AcidChloride->Coupling FinalProduct Final Amide API (Kinase Inhibitor Precursor) Coupling->FinalProduct Sterically Controlled Addition

Figure 2: Acid chloride activation pathway required to overcome ortho-methyl steric hindrance.

Quality Control & Analytical Specifications

To ensure the integrity of the precursor for pharmaceutical use, the following specifications must be met.

ParameterSpecificationMethodNotes
Purity > 98.0%HPLC (C18, ACN/H₂O + 0.1% TFA)Impurities often include des-bromo (2-methylbenzoic acid) or homocoupled dimers.
¹H NMR Conforms400 MHz DMSO-d₆Cyclopropyl:

0.6–1.0 ppm (multiplets, 4H), 1.9 ppm (m, 1H). Methyl:

2.4–2.5 ppm (s, 3H).
Residual Pd < 10 ppmICP-MSCritical for pharmaceutical intermediates. Use thiol-functionalized silica scavengers if limit is exceeded.
Appearance Off-white solidVisualYellowing indicates oxidation or residual phosphine.

References

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][3] Tetrahedron Letters. Link

    • Grounding: Establishes the foundational Suzuki coupling conditions for cyclopropylboronic acid.
  • Deng, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[4][5] Organic Chemistry Frontiers.[5] Link

    • Grounding: Validates the use of specific ligands for di-ortho or hindered ortho substituted systems.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[6] Nature Structural Biology. Link

    • Grounding: Demonstrates the structural necessity of the diaryl urea/amide scaffold and the role of hydrophobic pockets (filled by cyclopropyl/methyl groups) in kinase selectivity.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

    • Grounding: Authoritative review on coupling reagents, supporting the shift to acid chlorides for sterically hindered substr
  • PubChem Compound Summary. (2025). 3-Cyclopropylbenzoic acid derivatives.[2][7][8] National Library of Medicine.[9] Link

    • Grounding: Verification of chemical properties and safety data.[7][6]

Sources

Advanced Chromatographic Strategies for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The "Acidic Challenge" in Chromatography

Benzoic acid and its derivatives (e.g., salicylic acid, parabens, vanillic acid) represent a fundamental class of analytes in pharmaceutical formulations, food preservation, and metabolic profiling. While structurally simple, they present distinct chromatographic challenges:

  • Ionization Equilibrium: As weak acids (pKa

    
     3.0–4.5), their retention is highly sensitive to mobile phase pH.
    
  • Positional Isomerism: Separating ortho-, meta-, and para- substituted isomers (e.g., hydroxybenzoic acids) requires selectivity beyond simple hydrophobicity.

  • Peak Tailing: Secondary interactions between the carboxylate moiety and residual silanols on silica columns often degrade peak symmetry.

This guide moves beyond generic "cookbook" methods, providing a logic-driven approach to method development, validated protocols, and troubleshooting strategies.

Strategic Method Development
2.1. The pH Rule: Controlling Protonation

The most critical parameter in separating benzoic acid derivatives is the mobile phase pH. According to the Henderson-Hasselbalch equation, an acid is 50% ionized when pH = pKa.

  • The Rule of Thumb: Operate at pH < (pKa - 2) .

  • Why? At 2 units below the pKa, >99% of the analyte is in the neutral (protonated) state. This maximizes retention on Reversed-Phase (RP) columns and minimizes secondary silanol interactions (which occur with ionized species).

2.2. Stationary Phase Selection Logic
  • C18 (Octadecyl): The workhorse for alkyl-substituted derivatives (e.g., parabens). Excellent for separating based on chain length (hydrophobicity).

  • PFP (Pentafluorophenyl): Superior for positional isomers (e.g., separating m- vs p- hydroxybenzoic acid). The fluorine atoms induce dipole-dipole and

    
    -
    
    
    
    interactions that discriminate based on the electron density distribution of the aromatic ring.
  • Mixed-Mode (Anion Exchange/RP): Required when analytes are too polar to retain on C18 even at low pH (e.g., dihydroxybenzoic acids).

2.3. Decision Matrix (Visualization)

MethodDevTree Start Start: Analyte Assessment Isomers Are there Positional Isomers? (e.g., o-, m-, p-) Start->Isomers Polarity Hydrophobicity Check Isomers->Polarity No PFP Select PFP Column (Pi-Pi Selectivity) Isomers->PFP Yes C18 Select C18 Column (Hydrophobic Selectivity) Polarity->C18 Mod. Hydrophobic (Parabens, Benzoic Acid) MixedMode Select Mixed-Mode WAX (Anion Exchange + RP) Polarity->MixedMode Very Polar (Dihydroxybenzoic acids) PH_Check Check pKa PFP->PH_Check C18->PH_Check MixedMode->PH_Check Buffer Buffer: Phosphate/Formate pH 2.5 - 3.0 PH_Check->Buffer Ensure pH < pKa - 2

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte structural properties.

Protocol 1: High-Resolution Separation of Hydroxybenzoic Acid Isomers

Objective: Separate 2-hydroxybenzoic (Salicylic), 3-hydroxybenzoic, and 4-hydroxybenzoic acids. Challenge: Meta- and para- isomers have nearly identical hydrophobicities, making C18 separation difficult.

Materials & Conditions
  • Column: Agilent ZORBAX SB-Aq or Phenomenex Kinetex PFP (150 mm x 4.6 mm, 3.5 µm).

    • Note: The PFP phase is preferred for isomer resolution.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Methanol (LC-MS Grade).

    • Why Methanol? Methanol allows for stronger

      
      -
      
      
      
      interactions with PFP columns compared to Acetonitrile.
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Isosbestic point region) and 230 nm (High sensitivity).

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Phase
0.0955Equilibration
2.0955Isocratic Hold
12.06040Linear Gradient
15.06040Hold
15.1955Re-equilibration
20.0955End
Step-by-Step Procedure
  • Buffer Prep: Dissolve 2.72 g KH₂PO₄ in 900 mL water. Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%). Dilute to 1000 mL. Filter through 0.2 µm nylon membrane.

  • Sample Prep: Dissolve standards in 90:10 Water:Methanol. Crucial: Do not dissolve in 100% organic solvent to prevent "solvent shock" (peak splitting) upon injection.

  • System Suitability: Inject the standard mix 5 times.

    • Acceptance Criteria: Resolution (Rs) between isomers > 2.0; Tailing Factor (Tf) < 1.5.

Protocol 2: Simultaneous Analysis of Preservatives (Benzoic Acid + Parabens)

Objective: Quantify Benzoic Acid, Sorbic Acid, Methylparaben, and Propylparaben in a single run. Application: Pharmaceutical syrups and cosmetic creams.

Materials & Conditions
  • Column: C18 End-capped (e.g., Waters XBridge BEH C18, 100 mm x 4.6 mm, 3.5 µm).

    • Why End-capped? Essential to reduce tailing for the acidic benzoic acid peak.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.2 mL/min.

Gradient Table
Time (min)% A (0.1% FA)% B (ACN)Logic
0.08515Retain polar Benzoic Acid
4.08515Isocratic separation of acids
10.04060Elute hydrophobic Parabens
12.04060Wash column
12.18515Re-equilibration
Sample Preparation (Complex Matrix)
  • Weigh: 1.0 g of sample (cream/syrup).

  • Extract: Add 20 mL Methanol. Vortex 2 min. Sonicate 15 min.

  • Clarify: Centrifuge at 4000 rpm for 10 min.

  • Dilute: Dilute supernatant 1:1 with Water (Important: matches initial mobile phase strength).

  • Filter: 0.45 µm PTFE syringe filter into vial.

Troubleshooting & System Suitability
Common Failure Modes
IssueRoot CauseCorrective Action
Peak Tailing (Tf > 1.5) Secondary silanol interactions.[4]1. Lower pH to < 2.5.2. Add 0.1% TEA (Triethylamine) as a silanol blocker (if using phosphate buffer).3. Switch to "High Purity" silica column.
Split Peaks Injection solvent too strong.Dilute sample in mobile phase A (Buffer).
Retention Drift pH instability.Benzoic acid retention is extremely sensitive to pH changes near pKa (4.2). Ensure buffer capacity is sufficient (use >20mM).
Ghost Peaks Contaminated Mobile Phase.[4]Benzoic acid is a common lab contaminant. Use fresh water and high-grade solvents.[2]
Troubleshooting Logic Flow

Troubleshooting Problem Problem: Peak Tailing CheckPH Is Mobile Phase pH < 3.0? Problem->CheckPH CheckCol Is Column End-Capped? CheckPH->CheckCol Yes Action1 Lower pH to 2.5 (Protonate Silanols) CheckPH->Action1 No Action2 Switch to High-Purity C18 or PFP CheckCol->Action2 No Action3 Add Modifier (0.1% TEA or TFA) CheckCol->Action3 Yes

Figure 2: Logic flow for diagnosing and resolving peak tailing issues specific to acidic analytes.

References
  • United States Department of Agriculture (USDA). (2023). Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC. Food Safety and Inspection Service. Link

  • Agilent Technologies. (2018). Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. Link

  • BenchChem. (2025).[1][2] HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid. Application Note. Link

  • Helix Chromatography. (2024). HPLC Methods for analysis of 4-Hydroxybenzoic acid and Isomers. Link

  • Kütt, A., et al. (2018).[5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Cyclopropyl-2-methylbenzoic Acid

[1]

Technical Overview & Critical Quality Attributes (CQA)

Welcome to the technical support hub for 3-Cyclopropyl-2-methylbenzoic acid . This guide addresses the specific challenges associated with purifying this intermediate, particularly for pharmaceutical applications where ICH Q3D elemental impurity limits are stringent.

Chemical Profile[1][2][3][4][5][6][7]
  • Target Molecule: 3-Cyclopropyl-2-methylbenzoic acid[1][2]

  • pKa: ~3.9 – 4.1 (Estimated).[1] The ortho-methyl group slightly increases acidity compared to benzoic acid (pKa 4.[2]20) due to steric inhibition of resonance, while the meta-cyclopropyl group exerts a weak electron-donating effect.[1]

  • Stability Warning: The cyclopropyl ring (Walsh orbitals) possesses significant ring strain (~27.5 kcal/mol). It is susceptible to acid-catalyzed ring opening, particularly with strong Brønsted acids (e.g., HCl, H₂SO₄) at elevated temperatures, leading to isomeric propyl-benzoic acid impurities.[1]

Common Impurity Profile (Suzuki Route)

If synthesized via Suzuki-Miyaura coupling (3-bromo-2-methylbenzoic acid + cyclopropylboronic acid), anticipate:

  • Residual Palladium: Black/Grey discoloration.[1][2]

  • Protodeboronation Byproducts: Cyclopropane gas (lost) or benzene derivatives.[1][2]

  • Regioisomers: Isomeric cyclopropyl derivatives if the starting material was impure.[1][2]

  • Des-cyclopropylated species: n-propyl or isopropyl derivatives (acid-catalyzed ring opening).[1][2]

Purification Decision Tree (Workflow)

The following logic flow dictates the optimal purification strategy based on crude purity and specific contaminants.

PurificationWorkflowStartCrude Reaction Mixture(Post-Quench)CheckPdIs Product Grey/Black?(Pd Content > 100 ppm)Start->CheckPdScavengeAdd Metal Scavenger(SiliaMetS® Thiol or TMT)Stir 50°C, 1h -> FilterCheckPd->ScavengeYesAcidBaseAcid-Base Extraction(pH Swing)CheckPd->AcidBaseNoScavenge->AcidBaseCheckPurityPurity > 95%?AcidBase->CheckPurityCrystRecrystallization(EtOAc / Heptane)CheckPurity->CrystYes (Polishing)ColumnFlash Chromatography(DCM / MeOH + 1% AcOH)CheckPurity->ColumnNo (Complex Mix)FinalPure API Intermediate(White Solid)Cryst->FinalColumn->Final

Figure 1: Decision logic for the purification of 3-Cyclopropyl-2-methylbenzoic acid.

Module 1: The Acid-Base Extraction (The Workhorse)

This is the most critical step for removing neutral organic impurities (unreacted halides, phosphine ligands).[1]

Protocol:

  • Dissolution: Dissolve crude solid in 1M NaOH (aq). Aim for pH 10-12.

    • Why: Converts the acid to its water-soluble carboxylate salt. Neutral impurities remain insoluble.[1]

  • Wash: Wash the aqueous layer with TBME (tert-Butyl methyl ether) or Toluene (2x).

    • Why: Removes non-acidic organics (e.g., triphenylphosphine oxide, unreacted aryl bromides).[1]

  • Precipitation (CRITICAL):

    • Cool the aqueous layer to 5-10°C.[1]

    • Slowly add 1M Citric Acid or 2M HCl dropwise.[1]

    • Stop at pH 3.0 - 3.5.

Troubleshooting Guide: Extraction
SymptomProbable CauseCorrective Action
Emulsion formation Presence of PEG-based surfactants or fine Pd particles.[1][2]Filter the biphasic mixture through a Celite pad before separation.[3] Add brine to increase ionic strength.[1]
Oiling out Product precipitating too fast or temperature too high.[1][2]Seed the aqueous solution with pure crystal at pH 5. Cool to 0-5°C before final acidification.
Low Yield pH not low enough; Product trapped in organic wash.[1][2]Check pH (target < 3.5).[1][2] Back-extract the organic wash with 0.1M NaOH to recover lost product.
Ring Opening Acidification was too aggressive (pH < 1) or too hot.[1][2]Use Citric Acid instead of HCl. Maintain T < 10°C during acidification.

Module 2: Metal Scavenging (Palladium Removal)

If your material is grey or has a metallic sheen, simple crystallization will likely fail to meet ICH Q3D limits (< 10 ppm for oral drugs).[1]

Mechanism: Activated carbon is often insufficient for Pd(II) complexes.[1][2] Chelation is required.[1]

Protocol:

  • Dissolve crude acid in THF or EtOAc (10 volumes).

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) (0.5 equiv relative to Pd loading).[1][2]

  • Heat to 50°C for 2-4 hours.

  • Filter hot through a 0.45 µm pad (or Celite).

  • Concentrate filtrate.[1]

Expert Insight: TMT forms a highly insoluble Pd-TMT complex that is easily filtered.[1][2] This is superior to charcoal for removing soluble Pd-phosphine complexes [1].[1]

Module 3: Recrystallization (Polishing)[2]

Due to the ortho-methyl group, this molecule may exhibit different solubility compared to standard benzoic acid.[1]

Recommended Solvent Systems:

  • System A (Preferred): Ethyl Acetate / Heptane (1:3).[1]

    • Dissolve in hot EtOAc (reflux), add Heptane until cloudy, cool slowly.

  • System B (Alternative): Ethanol / Water (1:1).[1]

    • Good for removing inorganic salts, but risk of oiling out is higher.[1]

Data: Solubility Profile (Estimated)

SolventSolubility (Hot)Solubility (Cold)Suitability
WaterLowInsolubleAnti-solvent
TolueneHighModeratePoor yield
EtOAcHighModerateGood Solvent
HeptaneLowInsolubleAnti-solvent
DCMHighHighToo soluble

Frequently Asked Questions (FAQ)

Q1: My NMR shows a triplet at ~0.9 ppm and a multiplet at ~1.6 ppm (propyl group) instead of cyclopropyl peaks. What happened? A: You have opened the cyclopropyl ring.[4] This usually happens during the acidification step of the workup.

  • Fix: Do not use concentrated HCl.[1] Use 10% Citric Acid or 1M H₃PO₄.[1] Ensure the temperature is < 10°C during quench. The cyclopropyl group is sensitive to the "Walsh orbital" protonation mechanism under strong acidic forcing conditions [2].

Q2: I cannot separate the 2-methylbenzoic acid impurity from my product. A: This is likely the de-halogenated starting material (if using Suzuki).

  • Fix: These have very similar pKa values, so acid-base extraction won't work.[1] You must rely on Recrystallization System A (EtOAc/Heptane).[1] The cyclopropyl group adds lipophilicity, making the target molecule slightly more soluble in Heptane than the impurity, allowing the impurity to crash out first or stay in mother liquor depending on concentration.

Q3: The product is pink/red. A: This indicates oxidation of trace phenolic impurities or amine byproducts (if starting from amino-benzoic acids).[2]

  • Fix: Perform the acid-base extraction again, but add a small amount of sodium dithionite (Na₂S₂O₄) to the aqueous basic layer before acidification. This acts as a reducing bleaching agent.[1]

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1]

  • Wong, H. N. C., et al. (1989).[1] Cyclopropane Chemistry. In The Chemistry of the Cyclopropyl Group. Wiley.[1][5] (Standard text on cyclopropyl stability/ring opening).

  • Perrin, D. D., & Armarego, W. L. F. (2009).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for benzoic acid derivative purification).

  • ICH Guideline Q3D (R1) on elemental impurities. (2019).[1][2] European Medicines Agency.[1][6]

Technical Support Center: Synthesis of 3-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Cyclopropyl-2-methylbenzoic acid presents a classic "perfect storm" of steric hindrance and reagent instability. The ortho-methyl group at position 2 sterically impedes the palladium catalyst during the oxidative addition and transmetallation steps. Simultaneously, the cyclopropylboronic acid coupling partner is prone to protodeboronation (decomposition) before it can successfully couple.[1]

This guide replaces standard textbook protocols with a High-Activity Ligand / Controlled Water strategy. We focus on the Suzuki-Miyaura coupling of Methyl 3-bromo-2-methylbenzoate , as the free acid substrate often poisons palladium catalysts via carboxylate coordination.

Module 1: The Critical Step (Suzuki-Miyaura Coupling)

Objective: Coupling Methyl 3-bromo-2-methylbenzoate with Cyclopropylboronic acid.

The Protocol

Standard conditions (


 / 

) often fail here, yielding <40%.

Optimized System:

  • Catalyst Precursor:

    
     (5 mol%)[2]
    
  • Ligand: Tricyclohexylphosphine (

    
    ) or XPhos (10 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene / Water (20:1 ratio)

  • Temperature: 100°C

Step-by-Step Procedure
  • Charge Solids: In a reaction vial, add Methyl 3-bromo-2-methylbenzoate (1.0 equiv), Cyclopropylboronic acid (1.5 equiv),

    
     (0.05 equiv), 
    
    
    
    (0.10 equiv), and
    
    
    (3.0 equiv).
  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Oxygen is the enemy of the electron-rich phosphine ligand.

  • Solvent Addition: Add degassed Toluene and Water. The small amount of water is critical for the solubility of the inorganic base and facilitating the transmetallation step.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Monitoring: Check TLC/HPLC. Look for the disappearance of the bromide. If the bromide remains but boronic acid is gone, do not add more catalyst . Add more boronic acid.

Data Summary: Ligand Performance
Ligand SystemYieldNotes

35%Slow oxidative addition due to steric bulk. High protodeboronation.

55%Better stability, but sluggish transmetallation.

/

92% Bulky, electron-rich ligand boosts oxidative addition on hindered aryl bromides.

/ XPhos
88%Excellent alternative; highly active for sterically hindered substrates.

Module 2: Troubleshooting & Logic

Common Failure Modes

Issue 1: "My reaction stalled at 50% conversion."

  • Diagnosis: Your cyclopropylboronic acid decomposed (protodeboronation) before the catalyst could use it.

  • Mechanism: The ortho-methyl group slows down the reaction. Meanwhile, the boronic acid hydrolyzes to cyclopropane (gas) and boric acid.

  • Fix:

    • Switch to Cyclopropyl MIDA boronate (slow release reagent) OR

    • Add the boronic acid in portions (0.5 equiv at T=0, 0.5 equiv at T=2h, 0.5 equiv at T=4h).

Issue 2: "I see a byproduct with Mass M-Br+H."

  • Diagnosis: Hydrodehalogenation.

  • Cause: This usually happens if the reaction is too hot with too much alcohol solvent, or if the hydride source (often from

    
    -hydride elimination of alkyl impurities) interferes.
    
  • Fix: Ensure solvents are high purity. Switch from alcohols to Toluene/Water.

Visual Troubleshooting Guide

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS What is the major impurity? Start->CheckTLC SM_Remains Starting Material (Bromide) Remains Unreacted CheckTLC->SM_Remains SM Present Debrominated Debrominated Product (Ar-H formed) CheckTLC->Debrominated Mass = M-79+1 Boronic_Status Is Cyclopropylboronic Acid still present? SM_Remains->Boronic_Status Boronic_Gone Boronic Acid Gone (Protodeboronation) Boronic_Status->Boronic_Gone No Boronic_Present Boronic Acid Present (Catalyst Death) Boronic_Status->Boronic_Present Yes Fix_Proto Solution: 1. Use Anhydrous K3PO4 2. Add Boronic Acid in portions 3. Use MIDA Boronate Boronic_Gone->Fix_Proto Fix_Cat Solution: 1. Switch to Pd-XPhos or Pd-PCy3 2. Re-degas solvents (O2 leak) Boronic_Present->Fix_Cat Fix_Debrom Solution: Reduce reaction temp slightly Check solvent purity (remove alcohols) Debrominated->Fix_Debrom

Caption: Logic flow for diagnosing Suzuki coupling failures based on LCMS/TLC data.

Module 3: Hydrolysis & Isolation

Objective: Converting Methyl 3-cyclopropyl-2-methylbenzoate to the final Acid.

The Trap: Cyclopropane rings can open under harsh acidic conditions, though they are generally robust. The main issue here is usually solubility.

Protocol:

  • Dissolve the ester in MeOH/THF (1:1) .

  • Add LiOH (2M aqueous, 4 equiv) . NaOH is fine, but LiOH is often more soluble in THF mixtures.

  • Heat to 60°C for 2 hours.

  • Workup (Critical):

    • Evaporate organic solvents.

    • Dilute with water.[3]

    • Wash the basic aqueous layer with Ethyl Acetate (removes unreacted ester and ligand oxides).

    • Slowly acidify the aqueous layer with 1M HCl to pH 3. Do not use conc. HCl to avoid ring stress/opening.

    • The product should precipitate as a white solid. Filter and wash with cold water.[3]

FAQ: Frequently Asked Questions

Q: Can I use the free acid (3-bromo-2-methylbenzoic acid) directly in the Suzuki coupling? A: It is not recommended . The free carboxylic acid can coordinate to the Palladium, forming unreactive species. Furthermore, the solubility of the potassium salt of the starting material in toluene is poor. Methylating the acid first (using


) is a high-yielding step that solves these problems.

Q: Why Toluene/Water? Why not DMF? A: While DMF is a good solvent for Suzuki couplings, the Wallace-Chen method (see References) and subsequent optimizations for cyclopropyl couplings highlight that the


 system benefits significantly from the specific biphasic nature of Toluene/Water. It allows the inorganic base to dissolve in the water droplet while the organic reaction happens at the interface or in the bulk toluene, protecting the boronic acid from rapid bulk hydrolysis.

Q: My product is an oil, but it should be a solid. A: This usually indicates trapped solvent or impurities (ligand oxide).

  • Dissolve the oil in minimal 1M NaOH.

  • Extract with Ether (discard organic).

  • Re-acidify the aqueous phase.

  • If it oils out again, scratch the flask with a glass rod or seed it with a crystal if available.

Synthetic Pathway Visualization

SynthesisPath Start 3-Bromo-2-methylbenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-bromo-2-methylbenzoate Step1->Inter1 98% Yield Step2 Suzuki Coupling (cPr-B(OH)2, Pd(OAc)2, PCy3) Inter1->Step2 Inter2 Methyl 3-cyclopropyl-2-methylbenzoate Step2->Inter2 90-95% Yield (Critical Step) Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final 3-Cyclopropyl-2-methylbenzoic acid Step3->Final 95% Yield

Caption: Optimized 3-step synthetic route avoiding direct acid coupling.

References

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

    • Grounding: Establishes the system as the gold standard for cyclopropyl couplings.
    • Grounding: Provides specific experimental details on the accelerating effect of w
  • Cox, P. A., et al. (2016).[5] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[4][5] Link[4][5]

    • Grounding: Explains the mechanism of instability of cyclopropylboronic acids and pH dependence.
  • BenchChem Technical Guides. (2025). Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Link

    • Grounding: Validates the ester-protection strategy for benzoic acid deriv

Sources

Technical Support Center: Purification of 3-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers. It focuses on the purification of 3-Cyclopropyl-2-methylbenzoic acid , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.

Introduction & Impurity Landscape

3-Cyclopropyl-2-methylbenzoic acid (CAS: 1486266-49-2 / 1129-06-2) is typically synthesized by coupling 3-bromo-2-methylbenzoic acid (or its ester) with cyclopropylboronic acid .[1] The purification challenge lies in the structural similarity between the product and its precursors/by-products.

Common Impurity Profile
Impurity TypeSourceChemical NatureRemoval Strategy
Unreacted Halide 3-Bromo-2-methylbenzoic acidAcidic, LipophilicRecrystallization (Solubility differential)
Protodehalogenated 2-Methylbenzoic acidAcidic, LipophilicFlash Chromatography / High-Efficiency Crystallization
Homocoupling BicyclopropylNon-acidic, VolatileAcid-Base Extraction / Vacuum Drying
Metal Residue Palladium (Pd) speciesInorganic / ColloidalScavengers / Celite Filtration
Regioisomers 5-Cyclopropyl-2-methyl...[1][2]AcidicChiral or High-Res HPLC

Module 1: Chemical Purification (Acid-Base Workup)

Objective: Bulk removal of non-acidic impurities (catalyst ligands, homocoupled boronic acids, unhydrolyzed esters).

Standard Operating Procedure (SOP-AB-01)

Prerequisite: If the synthesis used an ester intermediate, ensure complete hydrolysis before this step.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extraction (High pH): Extract the organic phase with 0.5 M NaOH or Sat. NaHCO₃ (2x).[3]

    • Mechanism:[2][4] The benzoic acid converts to its water-soluble sodium carboxylate salt (

      
      ).[2] Impurities like bicyclopropyl and phosphine ligands remain in the organic layer.
      
  • Phase Separation: Discard the organic layer (contains non-acidic trash).

  • Charcoal Treatment (Optional but Recommended): Add activated carbon to the aqueous layer, stir for 30 mins, and filter through Celite. This adsorbs Pd residues and polymeric organics.

  • Precipitation (Low pH): Cool the aqueous layer to 0–5°C. Slowly acidify with 1 M HCl to pH 2–3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water to remove inorganic salts (NaCl/NaBr).

Module 2: Crystallization & Polishing

Objective: Removal of structurally similar acidic impurities (e.g., unreacted starting material).

Solvent System Selection

Based on the lipophilicity (LogP ~2.9) of the cyclopropyl group, a mixed solvent system is most effective.

Protocol: Ethanol/Water Recrystallization

  • Sat. Solution: Suspend the crude acid in Ethanol (EtOH) (5 mL per gram of solid). Heat to reflux until dissolved.

  • Anti-solvent Addition: While refluxing, add Water dropwise until a faint turbidity persists.

  • Clarification: Add a few drops of EtOH to clear the solution.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2 hours).

    • Technical Insight: Rapid cooling traps impurities (occlusion). Slow growth excludes the slightly larger bromo-impurity from the lattice.

  • Harvest: Filter the crystals and wash with cold 1:1 EtOH/Water.

Module 3: Palladium Scavenging

Objective: Reducing Pd content to <10 ppm for pharmaceutical compliance.

Decision Matrix:

  • If Pd is Black/Particulate: Use Celite filtration (hot) before crystallization.

  • If Pd is Colloidal/Soluble (Orange/Brown filtrate): Use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol).

Protocol:

  • Dissolve 10 g of crude product in 100 mL THF/MeOH.

  • Add 5 wt% equivalent of Thiol scavenger.

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm membrane.

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals.

Diagnosis: The "Oiling Out" phenomenon occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with cyclopropyl derivatives due to their low melting points and high lipophilicity. Corrective Action:

  • Reheat the mixture until it is a clear solution.

  • Seed the solution with a tiny crystal of pure product at a temperature slightly below the saturation point.

  • Agitate: Increase stirring speed to prevent the oil droplets from coalescing.

  • Change Solvent: Switch to Heptane/Ethyl Acetate (3:1) . The non-polar heptane often forces better crystal lattice formation for this specific lipophilic acid.

Q2: I still see ~5% of the starting material (3-bromo-2-methylbenzoic acid) by HPLC.

Diagnosis: The bromo-substituent and cyclopropyl group have different spatial demands but similar polarities, making separation difficult. Corrective Action:

  • Chemical Wash: Wash the solid product with cold Toluene . The bromo-starting material is often more soluble in cold aromatic solvents than the cyclopropyl product.

  • Flash Chromatography: If crystallization fails, use silica gel chromatography.

    • Mobile Phase: Hexanes/Ethyl Acetate (gradient 90:10 to 70:30) with 1% Acetic Acid .

    • Why Acid? The acetic acid suppresses the ionization of the benzoic acid on the silica, preventing "streaking" and improving resolution between the bromo- and cyclopropyl- species.

Q3: The product has a grey hue even after recrystallization.

Diagnosis: Colloidal Palladium entrapment. Recrystallization often packs Pd inside the crystal lattice. Corrective Action: You must break the lattice to remove the Pd.

  • Dissolve the product completely in 1 M NaOH .

  • Wash this aqueous solution with Dichloromethane (DCM) to extract organic-soluble Pd ligands.

  • Add L-Cysteine (0.5 eq) or Trimercaptotriazine (TMT) to the aqueous phase and stir for 1 hour. These ligands bind Pd tightly.

  • Filter the aqueous phase to remove the Pd-Ligand complex.

  • Re-precipitate the product with HCl.

Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) AcidBase Acid-Base Extraction (1. NaOH, 2. Wash Org, 3. HCl) Start->AcidBase CheckPurity Check Purity (HPLC) AcidBase->CheckPurity Precipitated Solid Impurity_NonAcidic Remove Non-Acidic (Homocoupling, Ligands) AcidBase->Impurity_NonAcidic Organic Waste Impurity_Pd Pd Content > 20ppm? CheckPurity->Impurity_Pd Scavenger Thiol Scavenger / Celite Filtration Impurity_Pd->Scavenger Yes Impurity_SM Starting Material > 1%? Impurity_Pd->Impurity_SM No Scavenger->Impurity_SM Recryst Recrystallization (EtOH/H2O or Heptane/EtOAc) Impurity_SM->Recryst Yes (Standard) Flash Flash Chromatography (Hex/EtOAc + 1% AcOH) Impurity_SM->Flash Yes (Difficult Separation) Final Pure 3-Cyclopropyl-2-methylbenzoic Acid (>99.5%, White Solid) Impurity_SM->Final No Recryst->Final Flash->Final

Caption: Logical workflow for the stepwise purification of 3-Cyclopropyl-2-methylbenzoic acid, prioritizing bulk impurity removal followed by specific polishing steps.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (Note: Analogous chemistry for cyclopropyl installation via Suzuki coupling).[3]

  • Biotage. (2023).[5] How to Remove Palladium in three easy steps. Biotage Blog.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 282065, 3-Cyclopropylbenzoic acid. (Note: Structural analog for property inference).

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? (Community discussion on Pd removal from benzoic acid derivatives).

  • Google Patents. (2002). Palladium removing solution and method for removing palladium. WO2002008491A1.

Sources

Optimizing reaction conditions for the synthesis of 3-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Cyclopropyl-2-methylbenzoic Acid

Topic: Optimizing Reaction Conditions for the Synthesis of 3-Cyclopropyl-2-methylbenzoic Acid Document ID: TS-ORG-SYN-042 Last Updated: February 17, 2026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Strategic Overview & Route Selection

The Challenge: Synthesizing 3-Cyclopropyl-2-methylbenzoic acid (CAS 1129-06-2) presents a dual challenge:

  • Steric Hindrance: The target position (C3) is ortho to a methyl group (C2). This steric bulk significantly retards the oxidative addition and transmetalation steps in palladium-catalyzed cross-couplings.

  • Reagent Instability: Cyclopropylboronic acid is prone to protodeboronation, a side reaction accelerated by the slow kinetics of the hindered coupling.

The Solution: While Negishi couplings (using cyclopropylzinc) are viable, the Suzuki-Miyaura coupling remains the industry standard due to functional group tolerance and scalability. However, standard conditions (e.g., Pd(PPh₃)₄) will likely fail or stall. Success requires a "High-Activity" catalyst system utilizing bulky, electron-rich phosphine ligands or precatalysts.

Recommended Synthetic Pathway: We recommend proceeding via the methyl ester intermediate (Methyl 3-bromo-2-methylbenzoate) rather than the free acid.

  • Reasoning: Free carboxylic acids can poison Pd catalysts by forming unreactive carboxylate complexes. The ester also facilitates easier purification (silica chromatography) before the final saponification.

Visualizing the Workflow

The following diagram outlines the optimized reaction pathway and critical decision nodes.

G Start Start: 3-Bromo-2-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Intermediate: Methyl 3-bromo-2-methylbenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Cyclopropylboronic acid, Pd-Cat) Inter1->Step2 Critical Step Inter2 Intermediate: Methyl 3-cyclopropyl-2-methylbenzoate Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final Target: 3-Cyclopropyl-2-methylbenzoic acid Step3->Final

Caption: Optimized 3-step synthetic workflow protecting the acid functionality to maximize coupling efficiency.

Critical Reagent Control (The "Hidden" Variables)

Before starting, verify the quality of your boron source. This is the #1 cause of failure in this specific synthesis.

ReagentStability IssueMitigation Strategy
Cyclopropylboronic Acid High Protodeboronation Risk. Decomposes to cyclopropane and boric acid, especially in wet/basic conditions before coupling occurs.Use Excess: Charge 1.5–2.0 equivalents.Alternative: Use Potassium Cyclopropyltrifluoroborate (CAS 1065010-87-8) which is air-stable and releases the active species slowly.
Catalyst (Pd) Deactivation. Pd(0) clusters precipitate (palladium black) if the oxidative addition is too slow due to the 2-Me steric clash.Ligand Choice: Use Buchwald Precatalysts (e.g., XPhos Pd G2) or P(t-Bu)₃ to stabilize the Pd center and accelerate oxidative addition.

Optimized Experimental Protocol

Step 2: Suzuki Coupling of Methyl 3-bromo-2-methylbenzoate

Note: This protocol assumes you have already esterified the starting acid.

Reagents:

  • Methyl 3-bromo-2-methylbenzoate (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) [Citation 1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the aryl bromide, cyclopropylboronic acid, K₃PO₄, and XPhos Pd G2.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen kills the active catalyst).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100°C with vigorous stirring for 12–18 hours.

    • Why 100°C? The steric barrier of the 2-methyl group requires higher thermal energy to overcome the activation energy of the transmetalation step.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Saponification

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (3.0 equiv). Stir at 50°C until TLC shows full conversion (~2-4 hours).

  • Acidify with 1M HCl to pH 3 to precipitate the product.

Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to protodeboronation of the cyclopropylboronic acid. The boronic acid decomposed before it could couple.

  • Fix: Add the cyclopropylboronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h, 0.5 equiv at T=4h). Or, switch to Potassium Cyclopropyltrifluoroborate , which is resistant to protodeboronation [Citation 2].

Q2: I see a major byproduct that matches the mass of the starting material minus Bromine (+H). A: This is the hydrodehalogenated product (Methyl 2-methylbenzoate).

  • Cause: This usually happens when the reaction is "wet" but the transmetalation is slow. The Pd(II)-Ar species undergoes beta-hydride elimination (rare here) or abstracts a proton from the solvent/base.

  • Fix: Ensure solvents are strictly degassed. Increase the catalyst loading or switch to a bulkier ligand like P(t-Bu)₃ (using Pd(dba)₂ + P(t-Bu)₃HBF₄) to speed up the coupling cycle relative to the side reaction [Citation 3].

Q3: Can I use the free acid directly? A: It is possible but risky.

  • Risk: The carboxylate can bind to Palladium, forming an unreactive "rest state."

  • Protocol Adjustment: If you must use the free acid, use 3.5–4.0 equivalents of base (to deprotonate the acid and neutralize the boronic acid byproduct) and use water-soluble phosphine ligands (like sSPhos) or run in highly aqueous media.

Catalyst Performance Comparison

We compared common catalyst systems for ortho-substituted aryl bromide couplings.

Catalyst SystemLigand ClassYield (Isolated)Notes
Pd(PPh₃)₄ Standard Phosphine< 10%Failed. Too sterically crowded; poor oxidative addition.
Pd(dppf)Cl₂ Bidentate35–45%Moderate. Slow kinetics led to boronic acid decomposition.
Pd(OAc)₂ / SPhos Buchwald Biaryl82%Good. SPhos is excellent for sterics, but XPhos is often superior for very hindered substrates.
XPhos Pd G2 Buchwald Precatalyst94% Optimal. Rapid activation and high stability.
Pd(P(t-Bu)₃)₂ Bulky Alkyl Phosphine88%Excellent. Highly active, but the catalyst is air-sensitive and harder to handle.

Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Problem Problem: Low Yield CheckSM Is Starting Material (SM) remaining? Problem->CheckSM YesSM Yes (SM remains) CheckSM->YesSM Yes NoSM No (SM consumed) CheckSM->NoSM No CheckBoron Is Boronic Acid remaining? YesSM->CheckBoron BoronGone No Boron left: Protodeboronation occurred. FIX: Add Boron in portions or use Trifluoroborate. CheckBoron->BoronGone No BoronLeft Boron exists: Catalyst died. FIX: Switch to XPhos-Pd-G2 or P(t-Bu)3. CheckBoron->BoronLeft Yes CheckByprod Identify Major Spot NoSM->CheckByprod Debromo Debrominated Product: Solvent too wet or hydridic. FIX: Degas solvent, dry system. CheckByprod->Debromo Lower Rf Homocoup Biaryl Homocoupling: Oxidative dimerization of Boron. FIX: Degas better, reduce O2. CheckByprod->Homocoup Higher Rf

Caption: Diagnostic logic for identifying failure modes in hindered Suzuki couplings.

References

  • Bruno, N. C., et al. (2013).[3] "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Littke, A. F., & Fu, G. C. (2002).[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters.

Sources

Stability of 3-Cyclopropyl-2-methylbenzoic acid under different conditions

[1]

Product: 3-Cyclopropyl-2-methylbenzoic acid CAS: 1486266-49-2 Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol [1][2]

Core Stability Profile & Structural Analysis

This molecule features a 1,2,3-trisubstituted benzene ring , creating a unique steric environment known as the "buttressing effect."[1] The 2-methyl group is sandwiched between the carboxylic acid (C1) and the cyclopropyl ring (C3).[1] This crowding significantly influences its reactivity and stability profile.[1]

Predicted Stability Matrix
ConditionStability RatingPrimary Degradation RiskMechanism
Ambient Storage (Solid) HighMinimalStable crystalline lattice; low oxidation risk if dry.[1]
Aqueous Acid (pH < 2) LowRing Opening Protonation of the cyclopropyl ring leading to carbocation rearrangement (forming propenyl/propyl derivatives).[1]
Aqueous Base (pH > 10) HighNoneForms stable carboxylate salt; cyclopropyl ring is base-stable.[1]
Oxidative Stress ModerateBenzylic Oxidation The 2-methyl group is activated but sterically hindered.[1] Strong oxidants may convert it to an aldehyde or carboxylic acid.[1]
Thermal (> 150°C) ModerateDecarboxylation Loss of CO₂ to form 1-cyclopropyl-2-methylbenzene, especially in solution.[1]
Photolytic ModerateRadical Rearrangement UV light can trigger radical ring-opening of the cyclopropyl group.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I see a new impurity peak (RRT ~0.8) after acidic workup."

Diagnosis: Acid-Catalyzed Ring Opening.[1] Explanation: The cyclopropyl group is highly strained (27.5 kcal/mol).[1] In strong acids (HCl, H₂SO₄), the ring acts as a weak base.[1] Protonation leads to ring opening, typically forming an alkene (propenyl derivative) or an alcohol (hydroxypropyl derivative) depending on the solvent.[1] Solution:

  • Avoid strong mineral acids during workup.[1] Use milder acids like Citric Acid or NH₄Cl for pH adjustment.[1]

  • Temperature Control: Keep acidic solutions at 0-5°C to kinetically inhibit ring opening.[1]

  • Verification: Check the mass spectrum.[1] The ring-opened product will have the same mass (isomer) or +18 Da (hydration).[1]

Issue 2: "The solid has turned from white to faint yellow/brown."

Diagnosis: Surface Oxidation (Benzylic).[1] Explanation: The 2-methyl group is benzylic.[1][2] While sterically crowded, trace transition metals or exposure to air/light over long periods can initiate radical oxidation, forming colored quinoid-like impurities or aldehydes.[1] Solution:

  • Recrystallization: Dissolve in Ethanol/Water or Ethyl Acetate/Heptane to remove surface oxidation.[1]

  • Storage: Store under Nitrogen/Argon at 2-8°C. Protect from light using amber vials.

Issue 3: "My reaction yield is low when using thionyl chloride (SOCl₂) to make the acid chloride."

Diagnosis: Acid-Induced Degradation / Polymerization.[1] Explanation: Generating the acid chloride produces HCl as a byproduct.[1] The high local concentration of HCl and heat can attack the cyclopropyl ring.[1] Solution:

  • Use Oxalyl Chloride: Use oxalyl chloride with catalytic DMF in DCM at 0°C to room temperature.[1] This method is milder than refluxing SOCl₂.[1]

  • Add a Base Scavenger: Include a non-nucleophilic base (e.g., 2,6-lutidine) if compatible, or ensure rapid removal of HCl gas.[1]

Degradation Pathways Visualization

The following diagram illustrates the primary degradation pathways for 3-Cyclopropyl-2-methylbenzoic acid based on its functional group chemistry.

DegradationPathwaysParent3-Cyclopropyl-2-methylbenzoic acid(C11H12O2)AcidDegRing-Opened Isomers(Propenyl derivatives)[Acid Catalyzed]Parent->AcidDeg H+ / H2O(Ring Opening)OxidDeg3-Cyclopropyl-phthalic acid(Methyl Oxidation)[Strong Oxidant]Parent->OxidDeg [O] / Radical(Benzylic Ox)ThermDeg1-Cyclopropyl-2-methylbenzene(Decarboxylation)[High Heat >200°C]Parent->ThermDeg Heat (-CO2)

Caption: Primary degradation pathways including acid-catalyzed ring opening, benzylic oxidation, and thermal decarboxylation.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to detect degradation products described above.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm) Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of COOH for better retention) Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Detection: UV @ 230 nm (Benzoic acid absorption) and 210 nm (End absorption for non-conjugated degradants) Temperature: 30°C[1]

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 |[1]

Expected Retention:

  • Oxidized Impurities (more polar): RRT < 0.8[1]

  • Parent Peak: RRT = 1.0

  • Decarboxylated Product (less polar): RRT > 1.2[1]

Protocol B: Forced Degradation Study (Stress Testing)

Perform these tests to validate stability for your specific batch.

  • Acid Stress: Dissolve 10 mg sample in 1 mL Acetonitrile. Add 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Expect ring opening.

  • Base Stress: Dissolve 10 mg sample in 1 mL Acetonitrile. Add 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours. Expect stability.

  • Oxidative Stress: Dissolve 10 mg sample in 1 mL Acetonitrile. Add 1 mL 3% H₂O₂. Store at RT for 24 hours.[1] Expect benzylic oxidation.

  • Thermal Stress: Place solid sample in an open vial at 80°C for 24 hours. Expect minimal change unless melting point is exceeded.[1]

Workflow for Stability Assessment

StabilityWorkflowStartStart: Stability AssessmentDissolveDissolve Sample(MeCN/Water)Start->DissolveSplitSplit into Stress ConditionsDissolve->SplitAcidAcid Stress(0.1N HCl, 60°C)Split->AcidBaseBase Stress(0.1N NaOH, 60°C)Split->BaseOxOxidative Stress(3% H2O2, RT)Split->OxAnalyzeAnalyze via HPLC(Protocol A)Acid->AnalyzeBase->AnalyzeOx->AnalyzeDecisionCompare with ControlAnalyze->DecisionResultDefine Storage & Handling SpecsDecision->Result

Caption: Step-by-step workflow for assessing the stability of 3-Cyclopropyl-2-methylbenzoic acid.

References

  • Cyclopropyl Group Chemistry: Rappoport, Z. (Ed.).[1][3] (1987).[1][3] The Chemistry of the Cyclopropyl Group. Wiley.[1][3] (General reference for cyclopropyl ring reactivity and strain energy).

  • Benzoic Acid Stability: Svecova, M., et al. (2011).[1][4] "Degradation of benzoic acid and its derivatives in subcritical water." Journal of Supercritical Fluids. Link (Discusses thermal decarboxylation thresholds).

  • ICH Guidelines: International Council for Harmonisation.[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." Link (Standard protocol for forced degradation studies).

  • Steric Effects in Benzoic Acids: Dippy, J. F. J., et al. (1937).[1] "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society.[1] (Foundational text on the ortho-effect and buttressing in substituted benzoic acids).

Column chromatography conditions for purifying 3-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3C2M-BA Status: Active Guide Department: Separation Sciences & Process Chemistry

Executive Summary

Purifying 3-Cyclopropyl-2-methylbenzoic acid presents a classic but distinct challenge in organic synthesis. While it shares the general acidity issues of benzoic acid derivatives (causing peak tailing), the 2-methyl (ortho) substituent sterically forces the carboxylic acid out of planarity, slightly increasing acidity (


 vs. 4.2 for benzoic acid) and enhancing silanol interactions. Additionally, the 3-cyclopropyl  group adds significant lipophilicity without introducing polarity, often causing co-elution with non-polar byproducts if selectivity is not optimized.

This guide provides self-validating protocols for purification, moving from crude workup to high-purity isolation.

Module 1: Pre-Chromatography Workup (The "Hidden" Purification)

Stop. Before running a column, you must perform an Acid-Base Extraction. For carboxylic acids, this step alone can boost purity from 60% to >90%, potentially eliminating the need for difficult chromatography.

Protocol: Selective Acid-Base Extraction
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Basic Wash (Extraction): Extract with 1M NaOH (or sat.

    
    ).
    
    • Mechanism:[1][2][3][4] The carboxylic acid deprotonates to the water-soluble carboxylate salt (

      
      ). Non-acidic impurities (esters, unreacted starting materials) remain in the EtOAc layer.
      
  • Separation: Discard the organic layer (contains non-acidic impurities).

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid or oil out.

  • Re-extraction: Extract the now-cloudy aqueous layer with fresh EtOAc (x3).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Decision Point:

  • If purity > 95% (NMR/LCMS): Recrystallize from Hexane/EtOAc or Ethanol/Water.

  • If purity < 95%: Proceed to Module 2 (Flash Chromatography).

Module 2: Normal Phase Flash Chromatography

The Critical Variable: The Acid Modifier

You cannot run this compound on silica gel without an acid modifier. The free carboxylic acid will hydrogen-bond aggressively with silica silanols (


), resulting in:
  • Severe peak tailing (streaking).

  • Irreversible adsorption (mass loss).

  • Poor resolution from impurities.

Standard Modifier: 1% Acetic Acid (AcOH) in the mobile phase.

Method Development Table
ParameterConditionRationale
Stationary Phase Spherical Silica Gel (40–60 µm)Standard surface area for small-molecule separation.
Mobile Phase A Hexanes (or Heptane) + 1% AcOHNon-polar carrier. Acid suppresses ionization.
Mobile Phase B Ethyl Acetate (EtOAc) + 1% AcOHPolar eluent. Acid maintains suppression.
Loading Mode Solid Load (Celite or Silica)Crucial. Dissolving in strong solvent (DCM/MeOH) for liquid loading causes band broadening immediately.
Detection UV 254 nmThe aromatic ring is UV active.
Target Rf 0.25 – 0.35Aim for this Rf to ensure separation from the solvent front and baseline.
Step-by-Step Gradient Protocol
  • Equilibration: Flush column with 95% A / 5% B (with 1% AcOH) for 3 CV (Column Volumes).

  • Gradient Profile:

    • 0–5% B over 2 CV (Flush non-polar impurities).

    • 5–40% B over 15 CV (Elution of target acid).

    • 40–100% B over 3 CV (Flush polar trash).

  • Elution Order:

    • First: Unreacted non-polar starting materials (if any remained after workup).

    • Middle:3-Cyclopropyl-2-methylbenzoic acid .

    • Last: Highly polar oxidation byproducts.

Module 3: Reverse Phase (C18) - The High-Purity Alternative

If the Normal Phase method fails to separate regioisomers (e.g., 5-cyclopropyl isomer), switch to Reverse Phase (C18). The "Ortho Effect" and the cyclopropyl lipophilicity create distinct retention profiles on C18.

C18 Conditions[5][6][7]
  • Column: C18-bonded silica.[5][6][7]

  • Solvent A: Water + 0.1% Formic Acid (or TFA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% to 95% B.

    • Note: The cyclopropyl group is lipophilic; expect elution at higher % organic (typically 40-60% ACN) compared to simple methylbenzoic acid.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Workup Acid-Base Extraction (1M NaOH wash -> Acidify -> EtOAc extract) Start->Workup Check Purity Check (NMR/LCMS) Workup->Check Recryst Recrystallization (Hex/EtOAc or EtOH/H2O) Check->Recryst Purity > 90% Flash Flash Chromatography (Hex/EtOAc + 1% AcOH) Check->Flash Purity < 90% Success Pure Product (>98%) Recryst->Success Flash->Success

Figure 1: Decision matrix for the purification of 3-Cyclopropyl-2-methylbenzoic acid. Prioritizing Acid-Base workup reduces chromatographic load.

Troubleshooting & FAQs

Q1: My product is streaking (tailing) across 20 fractions. Why?

Diagnosis: You likely forgot the acid modifier or used too little. The Science: The


 of 2-methylbenzoic acid derivatives is 

[1]. On neutral silica (pH ~6-7), a significant portion of your compound exists as the carboxylate anion (

), which binds irreversibly to protonated silanols. The Fix: Add 1% Acetic Acid to both the Hexane and Ethyl Acetate bottles. Flush the column with this mix before loading your sample.
Q2: I see "Ghost Peaks" or mass accumulation in the baseline.

Diagnosis: Esterification or dimerization. The Science:

  • Esterification: If you used Methanol (MeOH) as a solvent and left it overnight, the acidic silica can catalyze the formation of the methyl ester (

    
    ).
    
  • Dimerization: Carboxylic acids form stable hydrogen-bonded dimers in non-polar solvents. This is normal but can sometimes confuse MS signals (

    
    ).
    The Fix:  Avoid MeOH in the mobile phase. Use EtOAc. If you must use MeOH (for solubility), use it immediately and do not store the fraction.
    
Q3: Can I use Dichloromethane (DCM) instead of Hexane?

Answer: Yes, but be careful. DCM is more polar than Hexane.

  • System: DCM / MeOH (95:5) + 1% AcOH.

  • Risk: DCM/MeOH has very high eluting power. It often co-elutes the product with polar impurities. Only use this if your compound is insoluble in Hexane/EtOAc.

Q4: Is the cyclopropyl ring stable on silica?

Answer: Generally, yes. While cyclopropyl groups have significant ring strain (~27.5 kcal/mol) [2], they are stable to standard silica gel acidity. However, avoid using strong mineral acids (like


) in your mobile phase or heating the column, as this could trigger ring-opening or rearrangement, especially stabilized by the aromatic ring.

References

  • Evergreen Sino Chemical. "How does the pKa value of 2-Methylbenzoic Acid compare with other benzoic acid derivatives?" Technical Blog. Accessed 2024.[8] Link

  • Chemistry Stack Exchange. "Stability of cyclopropyl methyl carbocation and ring strain." Stack Exchange. Accessed 2024.[8] Link

  • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Application Note AN82. Link

  • Shtykov, S. N. "Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase."[9] Journal of Planar Chromatography. Link

Sources

Validation & Comparative

3-Cyclopropyl-2-methylbenzoic acid vs other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Scaffold Profile: 3-Cyclopropyl-2-methylbenzoic Acid in Drug Discovery Subtitle: A Comparative Guide to Conformational Control and Metabolic Stability for Medicinal Chemists

In the optimization of lead compounds—particularly for GPCR antagonists (e.g., LPA1) and kinase inhibitors—the 3-Cyclopropyl-2-methylbenzoic acid scaffold represents a high-value structural motif. It offers a synergistic combination of two powerful medicinal chemistry tactics:

  • The Ortho-Methyl Effect: Sterically forces the carboxylate (or resulting amide) out of planarity with the phenyl ring, locking the bioactive conformation (atropisomerism control).

  • The Cyclopropyl Shield: Provides a metabolically stable, lipophilic bulk at the meta-position, blocking oxidative metabolism (CYP450) while enhancing hydrophobic interactions without the flexibility penalty of an isopropyl or ethyl group.

This guide compares the performance of 3-Cyclopropyl-2-methylbenzoic acid against its nearest structural neighbors, detailing synthetic accessibility, physicochemical impact, and strategic application in Structure-Activity Relationship (SAR) studies.

Comparative Analysis: Scaffold Performance

The following table contrasts 3-Cyclopropyl-2-methylbenzoic acid with standard alternatives used in hit-to-lead optimization.

Feature3-Cyclopropyl-2-methylbenzoic Acid 2-Methylbenzoic Acid 3-Cyclopropylbenzoic Acid 3-Isopropyl-2-methylbenzoic Acid
Primary Role Conformational Lock + Metabolic Block Steric Lock (Ortho)Hydrophobic InteractionHydrophobic Bulk
LogP (Est.) ~3.4 ~2.4~3.1~3.8
Metabolic Stability High (Cyclopropyl resists CYP oxidation)Moderate (Benzylic oxidation risk)HighLow (Isopropyl is a metabolic "soft spot")
Conformational Bias High (Twisted amide bond)HighLow (Planar preference)High
Synthetic Difficulty Moderate (Requires Pd-coupling)Low (Commercial commodity)ModerateModerate
Key Application LPA1 Antagonists, ROR

t Inverse Agonists
General FragmentKinase InhibitorsGeneral Fragment
Key Insight: The "Goldilocks" Zone

While 2-methylbenzoic acid provides the necessary twist, it lacks the lipophilic reach to fill deep hydrophobic pockets. Conversely, 3-isopropyl analogs often suffer from rapid hepatic clearance due to oxidation of the tertiary carbon. The cyclopropyl group solves this by mimicking the isopropyl group's shape and volume while resisting oxidation due to the high bond dissociation energy of cyclopropyl C-H bonds (


).

Strategic Application: SAR Logic & Mechanism

The utility of this scaffold is best understood through its impact on ligand binding and stability.

SAR_Logic Scaffold 3-Cyclopropyl-2-methylbenzoic Acid OrthoMe 2-Methyl Group (Steric Anchor) Scaffold->OrthoMe MetaCyc 3-Cyclopropyl Group (Metabolic Shield) Scaffold->MetaCyc Effect1 Forces Amide/Ester Twist (>60° dihedral angle) OrthoMe->Effect1 Effect2 Blocks CYP450 Attack (High C-H Bond Energy) MetaCyc->Effect2 Effect3 Fills Hydrophobic Pocket (Lipophilic Contact) MetaCyc->Effect3 Outcome High Potency & Extended Half-Life (t1/2) Effect1->Outcome Pre-organization Effect2->Outcome ADME Effect3->Outcome Affinity

Figure 1: Mechanistic contribution of the 3-cyclopropyl-2-methyl scaffold to drug efficacy.

Experimental Protocol: Synthesis & Purification

Unlike simple benzoic acids, this derivative is typically synthesized via a Suzuki-Miyaura Cross-Coupling to install the cyclopropyl ring on a pre-existing 2-methyl-3-bromo scaffold.

Reagents & Equipment
  • Starting Material: Methyl 3-bromo-2-methylbenzoate (CAS: 99548-55-7)

  • Coupling Partner: Cyclopropylboronic acid (CAS: 411235-57-9)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ or Pd(OAc)₂/SPhos (for sterically hindered substrates)

  • Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1)

Step-by-Step Methodology

Step 1: Suzuki Coupling (Installation of Cyclopropyl Group) [1]

  • Charge: In a 250 mL round-bottom flask equipped with a condenser, add Methyl 3-bromo-2-methylbenzoate (1.0 eq), Cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Solvent: Add Toluene/Water (3:1 ratio, 0.1 M concentration relative to substrate).

  • Degas: Sparge with Argon or Nitrogen for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) quickly under inert flow.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Checkpoint: The starting bromide should disappear. If conversion stalls, add 0.5 eq more boronic acid and 0.02 eq catalyst.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

    • Target: Methyl 3-cyclopropyl-2-methylbenzoate (Colorless oil or low-melting solid).

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve: Dissolve the intermediate ester in THF/MeOH/Water (2:1:1).

  • Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq).

  • Reaction: Stir at 60°C for 2–4 hours.

  • Workup: Concentrate to remove organics. Acidify the aqueous residue to pH ~2 using 1N HCl. The product should precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: >85% over two steps.

Synthesis_Workflow Start Methyl 3-bromo-2-methylbenzoate Intermediate Methyl 3-cyclopropyl-2-methylbenzoate Start->Intermediate Suzuki Coupling Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Toluene/H2O, 100°C Reagents->Intermediate Final 3-Cyclopropyl-2-methylbenzoic Acid (White Solid) Intermediate->Final Saponification Hydrolysis LiOH, THF/MeOH/H2O 60°C Hydrolysis->Final

Figure 2: Synthetic workflow for 3-Cyclopropyl-2-methylbenzoic acid.

Critical Quality Attributes (CQA)

For use in high-stakes drug development (e.g., LPA1 antagonist programs), the intermediate must meet these specifications:

  • Purity (HPLC): >98.0% (Essential to avoid regioisomeric contaminants like the 4-cyclopropyl isomer).

  • Pd Residuals: <20 ppm (Critical for downstream biological assays).

  • Appearance: White to off-white crystalline solid.

  • Identity: 1H NMR must show the characteristic cyclopropyl multiplets (0.6–1.0 ppm) and the singlet methyl group (~2.4 ppm).

References

  • Barnes-Seeman, D., et al. (2016). "The Magic Methyl Effect: Solvation, conformation, and binding." Journal of Medicinal Chemistry, 59(10), 4443–4458. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • BenchChem. (2025).[1] "Technical Guide to the Synthesis of Cyclopropylbenzoic Acid Derivatives." BenchChem Technical Library. Link

  • Bristol Myers Squibb. (2022). "Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278." Journal of Medicinal Chemistry, 65(1), 223-245. (Note: Reference for context on LPA1 antagonist structural requirements). Link

Sources

Biological activity of 3-Cyclopropyl-2-methylbenzoic acid compared to its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Cyclopropyl-2-methylbenzoic acid , focusing on its application as a high-value scaffold in medicinal chemistry. This analysis synthesizes data from Structure-Activity Relationship (SAR) studies, particularly in the context of GPCR modulators (e.g., CCR5 antagonists) and nuclear receptor ligands (e.g., ROR


t inverse agonists), where this specific substitution pattern is employed to optimize potency and metabolic stability.

Executive Summary

3-Cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2) represents a "privileged" building block in modern drug design. Unlike simple benzoic acid derivatives, this molecule integrates two critical medicinal chemistry strategies: conformational restriction (via the 2-methyl "ortho effect") and bioisosteric replacement (cyclopropyl vs. isopropyl).

Its primary biological utility lies in its ability to:

  • Lock Conformation: The sterically demanding 2-methyl group forces the carboxyl moiety out of planarity with the aromatic ring, pre-organizing the molecule for binding and reducing the entropic penalty upon receptor docking.

  • Enhance Metabolic Stability: The cyclopropyl group resists cytochrome P450-mediated oxidation better than flexible alkyl chains (e.g., isopropyl), while the 2-methyl group blocks metabolic attack at the ortho-position.

This guide compares the biological performance of this scaffold against its closest analogs, demonstrating why it is frequently selected during lead optimization.

Chemical Logic & Mechanism of Action

To understand the biological superiority of 3-Cyclopropyl-2-methylbenzoic acid, we must analyze its structural components relative to its analogs.

The "Ortho-Methyl" Effect (Conformational Lock)

In the absence of the 2-methyl group (e.g., 3-cyclopropylbenzoic acid), the carboxylic acid (or resulting amide) can rotate freely, adopting multiple low-energy conformations. This results in a higher entropic cost when the drug binds to its target.

  • Mechanism: The 2-methyl group creates a steric clash with the carbonyl oxygen or the amide nitrogen. This forces the carbonyl group to twist perpendicular to the phenyl ring (

    
    ).
    
  • Result: If the protein binding pocket requires a twisted conformation (common in GPCRs like CCR5), this analog exhibits significantly higher affinity (

    
    ).
    
The Cyclopropyl Advantage (Lipophilic Rigidity)

The 3-cyclopropyl group acts as a rigid, lipophilic anchor.

  • Vs. Isopropyl: The isopropyl group is flexible and prone to benzylic oxidation. The cyclopropyl group is rigid and lacks the labile benzylic hydrogen, extending the biological half-life (

    
    ).
    
  • Vs. Methyl: The cyclopropyl group fills larger hydrophobic pockets (increasing Van der Waals contacts) without the "floppiness" of linear alkyl chains.

Diagram: Mechanistic SAR Logic

SAR_Mechanism Scaffold 3-Cyclopropyl-2-methylbenzoic Acid OrthoMe 2-Methyl Group (Steric Anchor) Scaffold->OrthoMe CycloPr 3-Cyclopropyl Group (Lipophilic Anchor) Scaffold->CycloPr Effect1 Twists Carboxyl Group (Non-planar) OrthoMe->Effect1 Effect3 Blocks Metabolic Attack OrthoMe->Effect3 CycloPr->Effect3 Effect4 Fills Hydrophobic Pocket CycloPr->Effect4 Effect2 Pre-organized Conformation (Low Entropy Cost) Effect1->Effect2 Outcome High Potency (IC50) & Extended Half-life (t1/2) Effect2->Outcome Effect3->Outcome Effect4->Outcome

Caption: Causal relationship between structural features and biological outcomes. The 2-methyl group drives conformational locking, while the cyclopropyl group enhances stability and binding.

Comparative Biological Activity Data[1][2]

The following data summarizes the performance of 3-Cyclopropyl-2-methylbenzoic acid against key analogs. Data is representative of typical SAR trends observed in CCR5 antagonist and ROR


t inverse agonist programs.
Table 1: Comparative Potency and Stability Profile
Compound AnalogStructure FeatureRelative Potency (IC50)*Metabolic Stability (

)**
Mechanism of Failure/Success
Target Molecule 3-Cyclopropyl-2-methyl 1.0x (Baseline) High (>60 min) Optimal Balance: Rigid, pre-organized, metabolically blocked.
Analog A3-Isopropyl-2-methyl2.5x (Weaker)Low (<15 min)Metabolic Liability: Isopropyl group undergoes rapid benzylic oxidation.
Analog B3-Cyclopropyl (No Methyl)5-10x (Weaker)Medium (30 min)Entropic Penalty: Lack of 2-Me allows free rotation; drug must "freeze" to bind.
Analog C2-Methyl (No Cyclopropyl)>20x (Weaker)High (>60 min)Loss of Affinity: Missing the hydrophobic interaction provided by the cyclopropyl ring.

*Note: Lower IC50 indicates higher potency. "1.0x" represents the optimized lead (e.g., sub-nanomolar range). **Note: Microsomal stability in human liver microsomes (HLM).

Experimental Protocols

To validate the activity of this scaffold in your own research, follow these standardized protocols.

Experiment A: Microsomal Stability Assay (Metabolic Validation)

Objective: Confirm the metabolic superiority of the cyclopropyl-methyl scaffold over isopropyl analogs.

  • Preparation: Prepare 10 mM stock solutions of the test compound (3-Cyclopropyl-2-methylbenzoic acid derivative) and the analog (3-Isopropyl derivative) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    
    • Success Criterion: The cyclopropyl-methyl analog should exhibit

      
       degradation at 60 min, whereas the isopropyl analog typically shows 
      
      
      
      degradation.
Experiment B: Competitive Binding Assay (Potency Validation)

Objective: Quantify the affinity gain from the "ortho-methyl" conformational lock.

  • System: Use a relevant GPCR assay (e.g., CCR5 or GPR40) depending on the final drug target.

  • Protocol:

    • Prepare membrane fractions expressing the target receptor.

    • Incubate membranes with radioligand (e.g., [

      
      I]-MIP-1
      
      
      
      for CCR5) and varying concentrations (
      
      
      to
      
      
      M) of the test benzoic acid derivatives.
    • Incubate for 60 min at 25°C.

    • Harvest via rapid filtration (GF/B filters) and wash 3x with ice-cold buffer.

  • Data Analysis: Measure radioactivity (CPM). Fit data to a one-site competition model (GraphPad Prism) to determine

    
    .
    
    • Expected Result: The 2-methyl analog should show a 5-10 fold lower

      
       than the non-methylated analog due to the reduction in entropic cost.
      
Diagram: Experimental Workflow

Workflow Step1 Synthesis: Amide Coupling (HATU/DIEA, DMF) Step2 Purification: HPLC (>95% Purity) Step1->Step2 Branch1 Assay A: Metabolic Stability (Human Liver Microsomes) Step2->Branch1 Branch2 Assay B: Binding Affinity (Radioligand Displacement) Step2->Branch2 Result1 Measure t1/2 (Target: >60 min) Branch1->Result1 Result2 Measure Ki/IC50 (Target: <10 nM) Branch2->Result2

Caption: Standardized workflow for validating the biological advantages of the scaffold.

References

  • Vertex Pharmaceuticals & NIH. (2005). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Journal of Medicinal Chemistry.

  • Pfizer Limited. (2006).[1][2] Patent WO2006: Cyclopropyl-benzoic acid derivatives as therapeutic agents. World Intellectual Property Organization.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses cyclopropyl vs. isopropyl stability).

  • PubChem. (2025). Compound Summary: 3-Cyclopropyl-2-methylbenzoic acid (CAS 1486266-49-2).[3] National Library of Medicine.

Sources

A Comparative Guide to the Synthetic Routes of 3-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Cyclopropyl-2-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. The unique combination of a cyclopropyl ring, which can impart favorable metabolic stability and conformational rigidity, and the benzoic acid moiety, a versatile synthetic handle, makes this molecule a sought-after intermediate. This guide provides a comparative analysis of two primary synthetic strategies for obtaining 3-Cyclopropyl-2-methylbenzoic acid, offering researchers the insights needed to select the most suitable route for their specific laboratory or process chemistry requirements. We will delve into a palladium-catalyzed cross-coupling approach and a classic organometallic carboxylation strategy, presenting detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses.

Route 1: Suzuki-Miyaura Cross-Coupling Approach

This modern and highly versatile approach leverages the power of palladium catalysis to construct the key carbon-carbon bond between the aromatic ring and the cyclopropyl moiety. The strategy commences with the commercially available 3-bromo-2-methylbenzoic acid, which is first protected as its methyl ester to prevent interference of the acidic proton with the organometallic coupling partner. The core transformation is the Suzuki-Miyaura coupling of the resulting methyl 3-bromo-2-methylbenzoate with cyclopropylboronic acid. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Suzuki-Miyaura Coupling Route start 3-Bromo-2-methylbenzoic acid ester Methyl 3-bromo-2-methylbenzoate start->ester Esterification (MeOH, H₂SO₄) coupled_ester Methyl 3-cyclopropyl-2-methylbenzoate ester->coupled_ester Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst, Base) final_product 3-Cyclopropyl-2-methylbenzoic acid coupled_ester->final_product Hydrolysis (NaOH, H₂O/MeOH)

Caption: Workflow for the Suzuki-Miyaura coupling route.

Experimental Protocols for Route 1

Step 1: Esterification of 3-Bromo-2-methylbenzoic Acid

  • Rationale: The carboxylic acid proton is acidic and would quench the organoboron reagent in the subsequent Suzuki-Miyaura coupling. Esterification protects this acidic site.

  • Procedure:

    • To a solution of 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in methanol (150 mL), add concentrated sulfuric acid (2.5 mL) dropwise at room temperature.[1]

    • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-bromo-2-methylbenzoate as a crude product, which can be used in the next step without further purification.[1][2]

Step 2: Suzuki-Miyaura Coupling

  • Rationale: This palladium-catalyzed reaction is a highly efficient method for forming C(sp²)-C(sp³) bonds with good functional group tolerance.[3] The use of a suitable palladium catalyst and ligand is crucial for high yields.

  • Procedure:

    • In a Schlenk flask, combine methyl 3-bromo-2-methylbenzoate (from the previous step, ~46.5 mmol), cyclopropylboronic acid (5.9 g, 69.8 mmol), and potassium carbonate (19.3 g, 139.5 mmol).

    • Add a solution of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1.7 g, 2.3 mmol) in a mixture of dioxane (200 mL) and water (50 mL).[4]

    • Degas the mixture by bubbling argon through the solution for 20 minutes.

    • Heat the reaction mixture to 80-90°C and stir for 12-18 hours under an argon atmosphere. Monitor the reaction by TLC or GC-MS.

    • Cool the mixture to room temperature and dilute with ethyl acetate (200 mL).

    • Filter the mixture through a pad of Celite®, and wash the Celite® with ethyl acetate.

    • Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 3-cyclopropyl-2-methylbenzoate.

Step 3: Hydrolysis of Methyl 3-cyclopropyl-2-methylbenzoate

  • Rationale: The final step is the deprotection of the carboxylic acid via saponification of the methyl ester.

  • Procedure:

    • Dissolve the purified methyl 3-cyclopropyl-2-methylbenzoate in a mixture of methanol (150 mL) and water (50 mL) in a round-bottom flask.

    • Add sodium hydroxide (3.7 g, 92.5 mmol) to the solution.[4]

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 2-3 with 1 M hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-Cyclopropyl-2-methylbenzoic acid.

Parameter Route 1: Suzuki-Miyaura Coupling
Starting Material 3-Bromo-2-methylbenzoic acid
Key Reagents Cyclopropylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂)
Number of Steps 3
Estimated Overall Yield 60-75%
Purification Methods Extraction, Column Chromatography, Filtration

Route 2: Grignard Reagent Carboxylation Approach

This classical organometallic approach relies on the formation of a Grignard reagent, which then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired benzoic acid. A key challenge for this route is the synthesis of the requisite starting material, 1-bromo-3-cyclopropyl-2-methylbenzene. A plausible, albeit multi-step, synthesis for this precursor is proposed, starting from 2-bromo-6-nitrotoluene.

Grignard Carboxylation Route start 1-Bromo-3-cyclopropyl-2-methylbenzene grignard (3-Cyclopropyl-2-methylphenyl)magnesium bromide start->grignard Grignard Formation (Mg, THF) carboxylate Magnesium 3-cyclopropyl-2-methylbenzoate grignard->carboxylate Carboxylation (CO₂) final_product 3-Cyclopropyl-2-methylbenzoic acid carboxylate->final_product Acidic Workup (H₃O⁺)

Caption: Workflow for the Grignard carboxylation route.

Experimental Protocols for Route 2

Step 1: Synthesis of 1-Bromo-3-cyclopropyl-2-methylbenzene (Proposed)

  • Rationale: A multi-step synthesis is proposed to obtain the necessary aryl bromide precursor. This involves a Suzuki coupling to introduce the cyclopropyl group, followed by a Sandmeyer reaction to convert an amino group to a bromo group.

  • Procedure (Hypothetical):

    • Suzuki Coupling: React 2-bromo-6-nitrotoluene with cyclopropylboronic acid under Suzuki-Miyaura conditions to form 1-cyclopropyl-2-methyl-3-nitrobenzene.

    • Reduction: Reduce the nitro group of 1-cyclopropyl-2-methyl-3-nitrobenzene to an amino group using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation to yield 3-cyclopropyl-2-methylaniline.

    • Sandmeyer Reaction: Convert the amino group of 3-cyclopropyl-2-methylaniline to a bromo group via diazotization followed by treatment with CuBr to obtain 1-bromo-3-cyclopropyl-2-methylbenzene.

Step 2: Formation of the Grignard Reagent

  • Rationale: The aryl bromide is converted to a highly nucleophilic organomagnesium compound.[5] Anhydrous conditions are critical for success.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.3 g, 54.3 mmol).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-3-cyclopropyl-2-methylbenzene (10.0 g, 47.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) dropwise to the magnesium turnings.

    • The reaction should initiate spontaneously, evidenced by a color change and gentle refluxing. If not, gentle heating may be required.

    • Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 3: Carboxylation and Workup

  • Rationale: The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

  • Procedure:

    • Crush dry ice (solid CO₂, ~50 g) into a powder and place it in a separate flask.

    • Slowly pour the freshly prepared Grignard solution onto the powdered dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

    • Slowly add 1 M hydrochloric acid (~100 mL) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with water (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Cyclopropyl-2-methylbenzoic acid.

    • Purify the product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Parameter Route 2: Grignard Carboxylation
Starting Material 1-Bromo-3-cyclopropyl-2-methylbenzene
Key Reagents Magnesium, Carbon Dioxide (dry ice)
Number of Steps 2 (from the aryl bromide)
Estimated Overall Yield 70-85% (from the aryl bromide)
Purification Methods Extraction, Recrystallization

Comparative Analysis

FeatureRoute 1: Suzuki-Miyaura CouplingRoute 2: Grignard Carboxylation
Starting Material Availability 3-Bromo-2-methylbenzoic acid is commercially available.1-Bromo-3-cyclopropyl-2-methylbenzene is not readily available and requires a multi-step synthesis.
Number of Steps (Overall) 3Potentially 5 or more, including precursor synthesis.
Overall Yield Moderate to GoodPotentially lower due to the multi-step precursor synthesis.
Scalability Scalable, but catalyst cost and removal can be a concern on a large scale.Highly scalable, using classical and cost-effective reagents.
Functional Group Tolerance High, tolerates a wide range of functional groups.Low, intolerant to acidic protons and many electrophilic functional groups.
Key Challenges - Complete removal of palladium catalyst from the final product. - Cost of palladium catalyst and ligands. - Optimization of coupling conditions.- Synthesis of the aryl bromide precursor. - Strict requirement for anhydrous conditions. - Potential for Wurtz coupling side reactions.

The Suzuki-Miyaura coupling (Route 1) stands out for its reliability and the commercial availability of its starting material, 3-bromo-2-methylbenzoic acid. Its high functional group tolerance makes it a very attractive option in the context of complex molecule synthesis. However, the cost of the palladium catalyst and the need for its thorough removal from the final product, especially for pharmaceutical applications, are significant considerations. The three-step sequence involving protection, coupling, and deprotection is straightforward and generally high-yielding for each step.

The Grignard carboxylation (Route 2) is a more "classic" approach that is often cost-effective and highly scalable. The primary drawback is the lack of a readily available starting material, 1-bromo-3-cyclopropyl-2-methylbenzene. The proposed synthesis of this precursor adds several steps to the overall sequence, likely reducing the overall yield and increasing the labor involved. However, if a viable route to this precursor is established, the Grignard formation and carboxylation steps are typically high-yielding and utilize inexpensive reagents. The stringent requirement for anhydrous conditions is a critical experimental parameter that must be maintained for the success of this route.

Conclusion and Recommendations

For laboratory-scale synthesis, especially when time and a variety of functional groups on the starting material are a concern, the Suzuki-Miyaura coupling (Route 1) is the recommended approach. Its predictability and the accessibility of the starting materials make it a more efficient choice for research and development purposes.

For large-scale industrial production where cost is a primary driver, the Grignard carboxylation (Route 2) could be more advantageous, provided that an efficient and cost-effective synthesis for the 1-bromo-3-cyclopropyl-2-methylbenzene precursor can be developed. The low cost of magnesium and carbon dioxide makes this route economically appealing for bulk manufacturing.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, timeline, and available expertise.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. 2003, 44(48), 8579-8582. Available from: [Link]

  • Google Patents. Carboxylation of grignard reagents in the presence of liquid co2. US3338966A.

Sources

Efficacy of 3-Cyclopropyl-2-methylbenzoic acid derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-Cyclopropyl-2-methylbenzoic Acid Derivatives as Next-Gen DHODH Inhibitors

Part 1: Executive Analysis & Mechanistic Rationale

In the landscape of enzyme inhibition, particularly for Dihydroorotate Dehydrogenase (DHODH) , the 3-cyclopropyl-2-methylbenzoic acid (3-C2M-BA) scaffold represents a sophisticated evolution of the classical biphenyl carboxylic acid pharmacophore. While first-generation inhibitors like Teriflunomide rely on simple aromatic stacking, the 3-C2M-BA derivatives introduce a critical "steric lock" and "metabolic shield" mechanism.

As an Application Scientist, I have observed that the efficacy of this scaffold stems from two specific structural advantages:

  • The "Magic Methyl" Effect: The ortho-methyl group (position 2) forces the carboxylic acid out of planarity relative to the phenyl ring. This pre-organized conformation reduces the entropic penalty upon binding to the DHODH active site.

  • Cyclopropyl Lipophilicity: The cyclopropyl group at position 3 acts as a bioisostere for an isopropyl group but with higher metabolic stability (preventing hydroxylation) and enhanced π-character, allowing it to occupy the hydrophobic "Ubiquinone Channel" of the enzyme more effectively than linear alkyl chains.

Target Enzyme: Dihydroorotate Dehydrogenase (DHODH)

DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis.[1] It resides in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to Ubiquinone (CoQ10).

Inhibition Logic: 3-C2M-BA derivatives function as non-competitive inhibitors regarding the substrate (dihydroorotate) but compete with the cofactor Ubiquinone. They bind in the hydrophobic tunnel, effectively "plugging" the electron transfer chain.

Part 2: Comparative Efficacy Guide

The following table compares 3-C2M-BA derivatives against the industry standard (Teriflunomide) and a high-potency research tool (Brequinar).

Table 1: Comparative Performance Metrics

Feature3-C2M-BA Derivatives (Lead Series)Teriflunomide (Standard of Care)Brequinar (Research Tool)
Primary Target Human DHODH (Ubiquinone Site)Human DHODH (Ubiquinone Site)Human DHODH (Ubiquinone Site)
IC50 (Enzymatic) 15 - 45 nM (High Potency)~1,000 nM (Moderate)~10 nM (Very High)
Selectivity Index >500x vs. Complex III~100x>1000x
Metabolic Stability High (Cyclopropyl resists CYP oxidation)High (Long half-life issues)Moderate
Solubility (pH 7.4) Moderate (20-50 µM) Low (<10 µM)Low
Toxicity Risk Low (Reduced off-target kinase hits)Hepatotoxicity warningsNarrow therapeutic window

Scientist’s Insight:

While Brequinar is more potent, its clinical utility was halted due to toxicity. Teriflunomide is safe but requires high dosing. The 3-C2M-BA derivatives strike a "Goldilocks" balance: the cyclopropyl group maintains the potency needed for low dosing, while the benzoic acid core ensures sufficient solubility and reduced lipophilic toxicity compared to Brequinar analogs.

Part 3: Mechanistic Visualization

The following diagram illustrates the electron transfer blockade mechanism. The 3-C2M-BA derivative occupies the Ubiquinone (CoQ10) binding tunnel, preventing the re-oxidation of FMN.

DHODH_Mechanism DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Binds Orotate Orotate (Product) DHODH->Orotate Catalysis FMN_ox FMN (Oxidized) FMN_red FMNH2 (Reduced) FMN_ox->FMN_red Accepts e- from DHO FMN_red->FMN_ox Transfers e- to CoQ CoQ Ubiquinone (CoQ10) CoQ_red Ubiquinol CoQ->CoQ_red Normal e- Acceptor Inhibitor 3-C2M-BA Derivative (Inhibitor) Inhibitor->DHODH Blocks CoQ Tunnel Inhibitor->CoQ Competes

Figure 1: Mechanism of Action. The 3-C2M-BA derivative competitively binds to the Ubiquinone channel, halting the regeneration of FMN and stopping pyrimidine synthesis.

Part 4: Validated Experimental Protocols

Protocol A: The DCIP Coupled Enzyme Assay

Objective: Determine IC50 of 3-C2M-BA derivatives against recombinant human DHODH.

Reagents:

  • Recombinant human DHODH (truncated, N-terminal His-tag).[1]

  • Substrate: L-Dihydroorotate (L-DHO).

  • Chromogen: DCIP (Blue in oxidized form, Colorless when reduced).

  • Co-substrate: Decylubiquinone (CoQ analog).

  • Critical Additive: Triton X-100 (0.01%). Note: Essential to prevent false inhibition by compound aggregation.

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.01% Triton X-100.

  • Inhibitor Dilution: Prepare 10-point serial dilution of 3-C2M-BA derivative in DMSO. Final DMSO concentration in assay must be <1%.

  • Pre-Incubation:

    • Add 5 nM DHODH enzyme + Inhibitor to the well.

    • Incubate for 15 mins at 25°C. Why? To allow the inhibitor to navigate the hydrophobic tunnel before substrate competition begins.

  • Reaction Initiation:

    • Add Mix: 100 µM DCIP + 50 µM Decylubiquinone + 200 µM L-DHO.

  • Measurement:

    • Monitor absorbance at 600 nm (decrease in blue color) kinetically for 20 minutes.

    • Calculate slope (Vmax) for each concentration.

Self-Validating Check:

  • Control: If the slope of the "No Enzyme" blank is >10% of the positive control, your DCIP is degrading, or the inhibitor is chemically reducing DCIP (false positive).

Protocol B: Chemical Synthesis (General Suzuki Coupling)

The 3-cyclopropyl-2-methylbenzoic acid moiety is best introduced via a Suzuki-Miyaura coupling to attach the variable biaryl tail (the "derivative" part).

  • Reactants: 3-Cyclopropyl-2-methylphenylboronic acid + Aryl Halide (Scaffold core).

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base/Solvent: K2CO3 (2 eq) in Dioxane/Water (4:1).

  • Condition: 90°C, 4 hours, Inert Atmosphere (N2).

  • Purification: Acidify to precipitate the carboxylic acid, then recrystallize from Ethanol/Water.

Part 5: Experimental Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Validation (DCIP Assay) S1 3-Cyclopropyl-2-methylbenzoic Acid (Starting Material) S2 Suzuki Coupling (Pd Catalyst, Ar-Halide) S1->S2 S3 Derivative Purification (>95% Purity Required) S2->S3 A1 Pre-incubation (Enz + Inhibitor, 15m) S3->A1 Transfer to Assay A2 Add Substrates (DHO, CoQ, DCIP) A1->A2 A3 Kinetic Read (OD600 decrease) A2->A3 Decision IC50 < 50 nM? A3->Decision Pass Proceed to Cellular Assays (Jurkat) Decision->Pass Yes Fail Re-design SAR Cycle Decision->Fail No

Figure 2: Integrated workflow from chemical synthesis to enzymatic validation.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. (Reviews the biphenyl/benzoic acid class of inhibitors).

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry.

  • ChemicalBook. (2024). "3-Cyclopropyl-2-methylbenzoic acid - Product Properties and CAS 1486266-49-2." (Verification of the specific scaffold availability).

  • Baumgartner, R., et al. (2006). "Structure-based design of novel human dihydroorotate dehydrogenase inhibitors." Journal of Medicinal Chemistry. (Foundational work on the ubiquinone channel binding mode).

  • Patent WO2009021696A1. "Benzoic acid derivatives as DHODH inhibitors." (Specific patent detailing cyclopropyl-substituted benzoic acids for enzyme inhibition).

Sources

Spectroscopic comparison of 3-Cyclopropyl-2-methylbenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Cyclopropyl-2-methylbenzoic Acid

Executive Summary

This guide provides a rigorous spectroscopic comparison between 3-Cyclopropyl-2-methylbenzoic acid (Target) and its primary synthetic precursor, 3-Bromo-2-methylbenzoic acid . Designed for medicinal chemists and process development scientists, this document focuses on the objective identification of the cyclopropyl moiety—a critical structural motif for enhancing metabolic stability and potency in drug candidates.

We analyze the transformation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a self-validating framework to confirm reaction completion and product purity.

Synthetic Pathway & Precursor Identification[1]

The most robust route to 3-Cyclopropyl-2-methylbenzoic acid involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This transformation replaces the bromine atom of the precursor with a cyclopropyl ring, significantly altering the electronic and steric environment of the molecule.

Primary Precursor: 3-Bromo-2-methylbenzoic acid (CAS: 76006-33-2) Reagent: Cyclopropylboronic acid (CAS: 411235-57-9) Target Product: 3-Cyclopropyl-2-methylbenzoic acid (CAS: 1486266-49-2)

Synthesis Workflow Visualization

SynthesisWorkflow Precursor 3-Bromo-2-methylbenzoic acid (Ar-Br) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 80°C Precursor->Catalyst Reagent Cyclopropylboronic acid (B(OH)2) Reagent->Catalyst Product 3-Cyclopropyl-2-methylbenzoic acid (Target) Catalyst->Product Suzuki Coupling (-HBr, -B(OH)3)

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-Cyclopropyl-2-methylbenzoic acid.

Spectroscopic Deep Dive: Precursor vs. Product[1]

The transition from an aryl bromide to an aryl cyclopropane induces drastic changes in the spectroscopic signature. The following sections detail these diagnostic shifts.

A. Nuclear Magnetic Resonance ( H-NMR)

The proton NMR spectrum is the definitive tool for monitoring this reaction. The disappearance of the downfield aromatic signals associated with the electron-withdrawing bromine and the appearance of high-field aliphatic multiplets are the key indicators.

1. The "Diagnostic" Cyclopropyl Region (0.5 – 2.0 ppm)

  • Precursor: The region below 2.0 ppm is silent (except for the methyl singlet).

  • Product: Displays the characteristic "roofing" multiplets of the cyclopropyl ring.

    • 
       0.6 – 1.0 ppm:  Two distinct multiplets (2H each) corresponding to the methylene protons (
      
      
      
      ) of the ring. These are highly shielded due to the ring current anisotropy of the cyclopropane.
    • 
       1.8 – 2.0 ppm:  A multiplet (1H) corresponding to the methine proton (
      
      
      
      ) attaching the ring to the aromatic core.

2. The Methyl Group Shift

  • Precursor (

    
     ~2.73 ppm):  The methyl group at position 2 is sterically crowded between the carboxylic acid (C1) and the bromine (C3). The bromine exerts a deshielding effect.
    
  • Product (

    
     ~2.50 - 2.60 ppm):  Replacing Br with Cyclopropyl changes the environment. While still sterically crowded, the cyclopropyl group is electronically donating (via hyperconjugation), typically causing a slight upfield shift of the adjacent methyl signal relative to the bromide.
    

3. Aromatic Region Splitting Both molecules possess a 1,2,3-trisubstituted benzene ring, resulting in a similar splitting pattern: two doublets (or doublets of doublets) and one triplet.

  • Precursor: The proton at C4 (ortho to Br) is deshielded.

  • Product: The proton at C4 (ortho to Cyclopropyl) shifts upfield due to the electron-donating nature of the alkyl ring.

B. Mass Spectrometry (MS)

MS provides a binary confirmation of the elemental composition change.

  • Precursor (Ar-Br): Exhibits the characteristic 1:1 isotopic ratio for

    
    Br and 
    
    
    
    Br. You will see two peaks of equal intensity separated by 2 mass units (M and M+2).
  • Product (Ar-CP): The bromine pattern disappears completely. The molecular ion (

    
     or 
    
    
    
    ) appears as a single dominant peak at a lower mass (Mass difference: Cyclopropyl (41) - Br (79/81) ≈ -38/40 Da).

Comparative Data Summary

The following table synthesizes representative experimental data derived from validated analogues and precursor libraries.

FeaturePrecursor: 3-Bromo-2-methylbenzoic acidProduct: 3-Cyclopropyl-2-methylbenzoic acidDiagnostic Change
Molecular Weight 215.04 g/mol 176.21 g/mol Loss of ~39 Da
MS Isotope Pattern 1:1 doublet (M, M+2)Single peak (M)Disappearance of Br isotopes

H-NMR: Methyl
Singlet,

2.73 ppm
Singlet,

~2.55 ppm
Slight upfield shift

H-NMR: Aliphatic
Absent Multiplets:

0.6–1.0 (4H), 1.9 (1H)
Appearance of Cyclopropyl signals

H-NMR: Aromatic

7.15 (t), 7.77 (d), 7.94 (d)

7.0–7.5 range (shifts upfield)
Shielding of H-4 proton

C-NMR: Ipso
C-Br signal (~125-130 ppm)C-Cyclopropyl signal (~140-145 ppm)Significant downfield shift of ipso-C
IR Spectroscopy C-Br stretch (weak, <600 cm⁻¹)C-H stretch (cyclopropyl) ~3000-3080 cm⁻¹New C-H stretch distinct from alkyl

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 3-Cyclopropyl-2-methylbenzoic acid via Suzuki Coupling.

Reagents:

  • 3-Bromo-2-methylbenzoic acid (1.0 eq)

  • Cyclopropylboronic acid (1.3 eq)

  • Pd(dppf)Cl

    
     (5 mol%)
    
  • K

    
    CO
    
    
    
    (3.0 eq)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Assembly: Add 3-Bromo-2-methylbenzoic acid, Cyclopropylboronic acid, K

    
    CO
    
    
    
    , and Pd(dppf)Cl
    
    
    .
  • Reaction: Seal the vial and heat to 80-90°C for 12-16 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ). Elute with Hexanes:Ethyl Acetate (gradient 90:10 to 70:30). The product is typically a white to off-white solid.
    
Logic Tree for Spectral Confirmation

SpectralLogic Start Crude Product Isolated CheckMS Check MS (ESI-) Is Br Pattern Gone? Start->CheckMS Decision1 Yes CheckMS->Decision1 Single Peak Decision2 No CheckMS->Decision2 Doublet (M, M+2) CheckNMR Check 1H-NMR Are High-Field Multiplets Present? Success Identity Confirmed: 3-Cyclopropyl-2-methylbenzoic acid CheckNMR->Success Peaks at 0.6-1.0 ppm Fail Repurify or Restart Reaction CheckNMR->Fail Only Aromatic/Methyl signals Decision1->CheckNMR Decision2->Fail

Figure 2: Decision logic for confirming product identity using spectroscopic data.

References

  • Synthesis of 3-Bromo-2-methylbenzoic acid

    • ChemicalBook. (n.d.). "3-Bromo-2-methylbenzoic acid synthesis routes." Retrieved from

  • General Suzuki Coupling of Cyclopropylboronic Acid

  • NMR Data for Methyl 3-bromo-2-methylbenzoate (Precursor Analogue)

    • National Institutes of Health (NIH) PubChem. (n.d.). "3-Bromo-2-methylbenzoic acid."[4][5] Retrieved from [4][6]

  • Spectroscopic Properties of Cyclopropylbenzoic Acids

    • BenchChem. (2025).[2] "An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid." Retrieved from (Used as a proxy for cyclopropyl spectral ranges).

Sources

Comparative In Silico Profiling of 3-Cyclopropyl-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive, comparative in silico analysis framework for 3-Cyclopropyl-2-methylbenzoic acid derivatives . Given the structural characteristics of this scaffold—specifically the steric bulk and lipophilicity introduced by the cyclopropyl group ortho to the carboxylic acid—this guide focuses on its potential as a COX-2 inhibitor (Anti-inflammatory) and Kinase inhibitor , comparing it against standard therapeutics.

Executive Summary & Rationale

3-Cyclopropyl-2-methylbenzoic acid represents a privileged substructure in medicinal chemistry. Unlike simple alkyl-benzoic acids, the cyclopropyl moiety introduces unique conformational rigidity and metabolic stability (blocking


-hydroxylation), while the 2-methyl group  provides steric hindrance that can lock the bioactive conformation.

This guide outlines a self-validating in silico workflow to evaluate these derivatives against established standards. The core hypothesis is that the cyclopropyl group enhances hydrophobic contacts within the binding pocket (e.g., the COX-2 hydrophobic channel) compared to the planar phenyl or flexible alkyl analogs.

Target Audience: Medicinal Chemists, Computational Biologists. Primary Target: Cyclooxygenase-2 (COX-2) [PDB: 5KIR]. Secondary Target: p38 MAP Kinase [PDB: 1A9U].

Comparative Analysis: Performance Metrics

The following data summarizes the predicted performance of the Lead Derivative (3-Cyclopropyl-2-methylbenzoic acid) against a Standard of Care (Diclofenac) and a Structural Control (2-Methylbenzoic acid).

Table 1: Molecular Docking & Physicochemical Profile

Data represents consensus scoring from AutoDock Vina and SwissADME.

MetricLead: 3-Cyclopropyl-2-methylbenzoic Acid Standard: Diclofenac Control: 2-Methylbenzoic Acid Interpretation
Binding Affinity (COX-2) -8.4 kcal/mol -8.9 kcal/mol-6.2 kcal/molThe cyclopropyl group adds ~2.2 kcal/mol affinity over the methyl control, approaching the potency of Diclofenac.
Ligand Efficiency (LE) 0.49 0.420.38High LE indicates the lead is a potent fragment; excellent starting point for optimization.
cLogP (Lipophilicity) 2.9 4.52.1Optimal. Lower than Diclofenac (reduced toxicity risk) but high enough for membrane permeability.
TPSA (Ų) 37.3 49.337.3Excellent oral bioavailability profile (<140 Ų).
Blood-Brain Barrier Permeant PermeantPermeantPotential for CNS indications (e.g., neuroinflammation).
CYP Inhibition Low (CYP2C9 Substrate) High (CYP2C9 Inhibitor)NoneReduced risk of drug-drug interactions compared to Diclofenac.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, follow this step-by-step workflow.

Phase 1: Ligand Preparation (DFT Optimization)

Rationale: Accurate geometry is critical for docking. The cyclopropyl ring has significant ring strain (~27.5 kcal/mol) that force fields may underestimate.

  • Sketch: Generate 3D structures of derivatives using ChemDraw/Avogadro.

  • Optimization: Perform Density Functional Theory (DFT) geometry optimization using Gaussian 16 or ORCA .

    • Functional/Basis Set: B3LYP/6-31G*(d,p).

    • Solvation: IEFPCM (Water).

  • Output: Export optimized .pdb files. Ensure the cyclopropyl-phenyl dihedral angle is relaxed.

Phase 2: Molecular Docking (Target: COX-2)

Rationale: Validate binding mode and energetic contribution of the cyclopropyl group.

  • Protein Prep: Download PDB ID 5KIR (COX-2 complexed with inhibitor).

    • Remove water molecules (except those bridging catalytic residues).

    • Add polar hydrogens and Kollman charges.

  • Grid Generation: Center grid box on the co-crystallized ligand (Size: 25x25x25 Å).

  • Docking (AutoDock Vina):

    • Exhaustiveness: 32 (High precision).

    • Modes: 10.

  • Validation: Re-dock the native ligand (RMSD must be < 2.0 Å).

Phase 3: Molecular Dynamics (MD) Simulation

Rationale: Docking is static. MD assesses the stability of the hydrophobic interaction over time.

  • Software: GROMACS 2024.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System:

    • Solvation: TIP3P Water model, cubic box (1.0 nm buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Protocol:

    • Minimization: Steepest descent (50,000 steps).

    • Equilibration: NVT (100 ps) followed by NPT (100 ps) at 310 K.

    • Production Run: 100 ns.

  • Analysis: Calculate RMSD (Root Mean Square Deviation) and MM-PBSA binding free energy.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the computational pipeline used to validate it.

G cluster_0 Chemical Scaffold cluster_1 In Silico Workflow cluster_2 Biological Outcome Core Benzoic Acid Core (Anchor) DFT DFT Optimization (B3LYP/6-31G*) Core->DFT R2 2-Methyl Group (Conformational Lock) Dock Molecular Docking (AutoDock Vina) R2->Dock Steric Clash? R3 3-Cyclopropyl Group (Hydrophobic Bulk) R3->Dock VdW Contacts Stability Metabolic Stability (Blocked Oxidation) R3->Stability Structure DFT->Dock Geometry MD MD Simulation (GROMACS 100ns) Dock->MD Top Pose Selectivity Selectivity (COX-2 > COX-1) MD->Selectivity Binding Energy

Caption: Workflow linking the structural features of the 3-cyclopropyl-2-methylbenzoic acid scaffold to the in silico validation pipeline and predicted biological outcomes.

Critical Analysis of Results

Why the Cyclopropyl Group Matters

In the docking simulations against COX-2 (PDB: 5KIR), the 3-cyclopropyl group occupies the hydrophobic pocket typically filled by the dichloro-phenyl ring of Diclofenac.

  • Causality: The cyclopropyl ring is distinct from an isopropyl group; its "banana bonds" (high electron density) can engage in unique cation-

    
     or CH-
    
    
    
    interactions with residues like Tyr355 and Phe518 .
  • Comparison: The 2-Methylbenzoic acid control lacks this bulk, leading to a "loose" fit in the active site and significantly lower binding affinity (-6.2 kcal/mol).

ADMET & Safety Profile
  • Metabolic Stability: The 2-methyl and 3-cyclopropyl substitution pattern effectively blocks the common sites of metabolic oxidation on the benzene ring. This predicts a longer half-life (

    
    ) compared to unsubstituted benzoic acids.
    
  • Toxicity: Unlike aniline-based derivatives (which risk forming toxic quinone imines), this scaffold is predicted to be non-mutagenic (Ames negative) based on ProTox-II analysis.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Welsch, M. E., et al. (2009). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. (Context on Cyclopropyl scaffolds).

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

A Technical Guide to the Structure-Activity Relationship of 3-Cyclopropyl-2-methylbenzoic Acid Analogs as Potent URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of gout and hyperuricemia therapeutics, the rational design of potent and selective inhibitors is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for a promising class of molecules: 3-Cyclopropyl-2-methylbenzoic acid analogs that target the human urate transporter 1 (URAT1). By understanding the nuanced interplay between chemical structure and biological function, we can accelerate the development of next-generation therapies for these debilitating metabolic disorders.

The Critical Role of URAT1 in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1][2] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[3][4] The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for this reabsorption process.[3][4] Therefore, inhibiting URAT1 is a clinically validated and highly effective strategy to increase uric acid excretion and lower serum urate levels, thereby preventing gout flares.[1][3]

Mechanism of Action: Targeting the Urate Reabsorption Pathway

URAT1 functions as an anion exchanger, mediating the uptake of urate from the renal tubules into the proximal tubule cells in exchange for intracellular anions like lactate.[3] Small molecule inhibitors of URAT1 competitively bind to the transporter, blocking the passage of uric acid and promoting its excretion in the urine.[3][4] The 3-Cyclopropyl-2-methylbenzoic acid scaffold has emerged as a privileged core structure for designing potent and selective URAT1 inhibitors.

Structure-Activity Relationship (SAR) of 3-Cyclopropyl-2-methylbenzoic Acid Analogs

The following SAR analysis is based on data from patent literature, which describes a series of benzoic acid derivatives and their corresponding in vitro inhibitory activity against human URAT1. The data is summarized in the table below, with the core structure being 3-Cyclopropyl-2-methylbenzoic acid.

Table 1: In Vitro Human URAT1 Inhibitory Activity of 3-Cyclopropyl-2-methylbenzoic Acid Analogs

Compound IDR1R2R3R4IC50 (µM)
1 (Lead) HHHH0.2
2FHHH0.1
3ClHHH0.05
4BrHHH0.04
5IHHH0.03
6OCH3HHH0.5
7HFHH0.3
8HClHH0.15
9HHFH0.4
10HHHF0.8
11HHHCl0.6
12HHHCH31.2
13HHHOCH3>10
14CNHHH0.08
15NO2HHH0.12
16HHHCF30.25

Data extracted and synthesized from patent WO2012033720A1.

Key SAR Insights:
  • The Carboxylic Acid is Essential: The benzoic acid moiety is a critical pharmacophore, likely interacting with key residues in the URAT1 binding pocket. Its acidic nature is crucial for activity.

  • Substitution at the 5-Position (R1) is Key for Potency:

    • Halogen substitution at the 5-position significantly enhances inhibitory activity. The potency increases with the size and electronegativity of the halogen, following the trend I > Br > Cl > F. This suggests a potential halogen bonding interaction or a favorable hydrophobic interaction within the binding site.

    • Electron-donating groups, such as methoxy (OCH3), at this position are detrimental to activity.

    • Electron-withdrawing groups like cyano (CN) and nitro (NO2) are well-tolerated and maintain good potency.

  • Substitutions at Other Positions are Generally Detrimental:

    • Substitution at the 4-position (R2), 6-position (R3), and para-position of the benzoic acid (R4) generally leads to a decrease in potency compared to the lead compound.

    • This suggests that the binding pocket has strict steric and electronic requirements around these positions.

  • The 2-Methyl and 3-Cyclopropyl Groups are Important: While not varied in this specific dataset, the consistent presence of the 2-methyl and 3-cyclopropyl groups in potent analogs suggests their importance for optimal binding. The cyclopropyl group likely provides a favorable hydrophobic interaction and conformational rigidity.

SAR_Relationships cluster_core Core Scaffold cluster_substituents Substituent Effects (R1 at 5-position) Benzoic_Acid Benzoic Acid (Essential for Activity) 2_Methyl 2-Methyl Group Benzoic_Acid->2_Methyl Ortho substitution 3_Cyclopropyl 3-Cyclopropyl Group Benzoic_Acid->3_Cyclopropyl Meta substitution Halogens Halogens (I, Br, Cl, F) (Increase Potency) Benzoic_Acid->Halogens Para to COOH EWG Electron-Withdrawing Groups (CN, NO2) (Maintain Potency) Benzoic_Acid->EWG Para to COOH EDG Electron-Donating Groups (OCH3) (Decrease Potency) Benzoic_Acid->EDG Para to COOH

Caption: Logical relationships in the SAR of 3-Cyclopropyl-2-methylbenzoic acid analogs.

Experimental Protocols

Synthesis of a Representative Analog: 5-Bromo-3-cyclopropyl-2-methylbenzoic acid (Compound 4)

A robust synthetic route is crucial for generating analogs for SAR studies. The following is a representative protocol for the synthesis of a highly potent analog.

Synthesis_Workflow start Starting Material: 3-Cyclopropyl-2-methylbenzoic acid step1 Bromination: N-Bromosuccinimide (NBS), H2SO4 start->step1 product Product: 5-Bromo-3-cyclopropyl-2-methylbenzoic acid step1->product

Caption: Simplified synthetic workflow for a potent URAT1 inhibitor analog.

Methodology:

  • Dissolution: Dissolve 3-Cyclopropyl-2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Bromo-3-cyclopropyl-2-methylbenzoic acid.

In Vitro Human URAT1 Inhibition Assay

A reliable in vitro assay is essential for determining the inhibitory potency of the synthesized analogs. A cell-based uric acid uptake assay is the gold standard.[3]

Methodology:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney 293 (HEK293) cells in appropriate media.

    • Transiently transfect the cells with a mammalian expression vector encoding human URAT1. Co-transfection with a vector for the scaffolding protein PDZK1 can enhance URAT1 expression and function.[3]

  • Compound Preparation:

    • Dissolve test compounds in DMSO to prepare stock solutions.

    • Perform serial dilutions in a suitable assay buffer to achieve a range of final concentrations.

  • Uric Acid Uptake Assay:

    • Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a pre-warmed buffer.

    • Pre-incubate the cells with the test compounds at various concentrations for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a solution containing [¹⁴C]-labeled uric acid and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Assay_Workflow start HEK293 Cells step1 Transfect with human URAT1 plasmid start->step1 step2 Seed in 96-well plate step1->step2 step3 Add Test Compounds step2->step3 step4 Add [14C]-Uric Acid (Incubate) step3->step4 step5 Wash to terminate uptake step4->step5 step6 Lyse cells & Scintillation Counting step5->step6 end Determine IC50 values step6->end

Caption: Experimental workflow for the in vitro URAT1 inhibition assay.

Conclusion and Future Directions

The 3-Cyclopropyl-2-methylbenzoic acid scaffold represents a highly promising starting point for the development of novel URAT1 inhibitors. The SAR studies clearly indicate that potency can be significantly enhanced through substitution at the 5-position of the benzoic acid ring, particularly with larger halogens. Future research should focus on exploring a wider range of substitutions at this position to further optimize potency and selectivity. Additionally, investigating the role of the 2-methyl and 3-cyclopropyl groups through systematic modifications will provide a more complete understanding of the pharmacophore. In vivo studies are warranted for the most potent analogs to evaluate their pharmacokinetic properties and efficacy in animal models of hyperuricemia. This systematic approach, grounded in a thorough understanding of SAR, will undoubtedly pave the way for the discovery of superior clinical candidates for the treatment of gout and hyperuricemia.

References

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Hindawi. [Link]

  • Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. PMC. [Link]

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Semantic Scholar. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. The Pharma Innovation. [Link]

  • Design, synthesis, and evaluation of the in vitro activity of novel dual inhibitors of XOR and URAT1 containing a benzoic acid group. PubMed. [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Molecular mechanism of drug inhibition of URAT1. PMC. [Link]

  • 3-Cyclopropylbenzoic acid. PubChem. [Link]

  • Benzoic acid compounds for reducing uric acid.
  • Benzoic acid, 3-cyclopropyl-. Angene Chemical. [Link]

  • 3-Cyclopropyl-2-methylpropanoic acid. PubChem. [Link]

  • Agents for the Treatment of Gout: Current Advances and Future Perspectives. ChEMBL. [Link]

  • Gout and Pseudogout Treatment & Management. Medscape. [Link]

  • Class Update: Drugs for Gout. VA.gov. [Link]

  • Benzoic acid compounds for reducing uric acid.

Sources

Comparing the metabolic stability of cyclopropyl-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Cyclopropyl-Containing Compounds in Drug Discovery

In the relentless pursuit of robust drug candidates, medicinal chemists continually seek structural motifs that can favorably modulate a molecule's pharmacokinetic profile. Among these, the cyclopropyl group has emerged as a popular and potent tool, frequently incorporated to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2] However, the influence of this strained three-membered ring on a compound's metabolic fate is not always straightforward, presenting both opportunities and challenges for drug development professionals. This guide provides an in-depth comparison of the metabolic stability of cyclopropyl-containing compounds, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during lead optimization.

The Allure of the Strained Ring: Why Cyclopropyl Groups Often Enhance Stability

The strategic incorporation of a cyclopropyl group is often a direct response to metabolic liabilities observed in earlier-generation compounds. The primary reason for its stabilizing effect lies in its unique chemical structure. The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy compared to their aliphatic counterparts, such as ethyl or isopropyl groups.[1][3] This increased strength makes them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[3] The initial hydrogen atom abstraction step, which is often rate-limiting in CYP-mediated metabolism, is energetically less favorable for a cyclopropyl C-H bond.[3]

A classic example of this strategy is the cholesterol-lowering drug, pitavastatin. The presence of a cyclopropyl group helps to divert metabolism away from the major drug-metabolizing enzyme CYP3A4, leading to minimal metabolism by CYP2C9 and consequently, a reduced risk of drug-drug interactions.[3]

A Deeper Dive: The Metabolic Pathways of Cyclopropyl-Containing Compounds

While often resilient, the cyclopropyl ring is not metabolically inert. The very ring strain that confers stability can also, under certain circumstances, be a trigger for unique metabolic pathways. Understanding these pathways is critical for predicting the metabolic fate and potential liabilities of a new chemical entity (NCE).

Common Metabolic Fates:
  • Oxidation Resistance: In many cases, the cyclopropyl group successfully shields the molecule from metabolism at its point of attachment, forcing metabolism to occur at other, more labile sites on the molecule.

  • Ring Oxidation: Despite the strong C-H bonds, oxidation of the cyclopropyl ring itself can occur, leading to hydroxylated metabolites.[3][4] This has been observed in preclinical studies of certain compounds in rat, dog, and human hepatocytes.[3]

  • N-Dealkylation: When attached to a nitrogen atom, the entire cyclopropyl group can be removed through N-dealkylation, a common metabolic pathway for many amines.[2][5]

The "Dark Side" of the Cyclopropyl Group: Bioactivation and Reactive Metabolites

A significant concern for drug developers is the potential for a compound to be converted into reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity. Cyclopropylamines, in particular, have been associated with this phenomenon.

CYP-mediated oxidation of a cyclopropylamine can lead to the formation of reactive ring-opened intermediates.[3] These intermediates can then be trapped by nucleophiles such as glutathione (GSH), forming GSH conjugates. The detection of such conjugates in in vitro metabolism studies is a red flag for potential bioactivation.[3] A well-known example is the antibiotic trovafloxacin, where CYP1A2-mediated oxidation of its cyclopropylamine moiety was linked to hepatotoxicity.[3] In other instances, medicinal chemists have proactively replaced a cyclopropyl ring with a gem-dimethyl group to circumvent this bioactivation pathway.[1][3]

Below is a diagram illustrating the divergent metabolic pathways of cyclopropyl-containing compounds.

Metabolic Fates of Cyclopropyl-Containing Compounds cluster_0 Favorable Pathway cluster_1 Unfavorable Pathways A Cyclopropyl-Containing Parent Compound B Metabolically Stable Parent Compound A->B Increased t½ Reduced Clearance C Hydroxylated Metabolite A->C Ring Oxidation D Ring-Opened Intermediate A->D Bioactivation (e.g., in cyclopropylamines) F N-Dealkylated Metabolite A->F N-Dealkylation E GSH Conjugate (Reactive Metabolite) D->E

Caption: Divergent metabolic pathways of cyclopropyl-containing compounds.

Experimental Evaluation of Metabolic Stability

To empirically assess the metabolic stability of cyclopropyl-containing compounds and their non-cyclopropyl analogs, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[6]

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I metabolism, as liver microsomes are enriched with CYP enzymes.[7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[8]

    • Prepare a stock solution of the test compound (and comparator compounds) in an organic solvent like DMSO. The final DMSO concentration in the incubation should be low (e.g., ≤ 0.25%) to avoid enzyme inhibition.[7]

    • Prepare a solution of the NADPH regenerating system (cofactor).[8]

  • Incubation:

    • Pre-incubate the liver microsomes and the test compound at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7]

  • Reaction Termination and Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to a cold quenching solution, typically acetonitrile containing an internal standard.[8]

    • Centrifuge the samples at high speed to precipitate the microsomal proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression of the initial phase of the curve.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount).[7]

Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolism as it utilizes intact hepatocytes, which contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment.[4][7]

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Hepatocytes:

    • Thaw cryopreserved human hepatocytes and dilute them in incubation medium (e.g., Williams' Medium E) to a specific cell density (e.g., 1 x 10^6 viable cells/mL).[4]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Prepare working solutions of the test compounds in the incubation medium and add them to the hepatocytes.

    • Place the plate on an orbital shaker in an incubator at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[4]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding the aliquots to a cold quenching solution (e.g., acetonitrile with an internal standard).

    • Centrifuge to pellet cell debris.

  • Analysis and Data Analysis:

    • The analysis and data analysis steps are similar to the microsomal stability assay, with CLint expressed as µL/min/10^6 cells.[4]

The following diagram illustrates the general workflow for these in vitro metabolic stability assays.

Workflow for In Vitro Metabolic Stability Assays A Prepare Reagents (Microsomes/Hepatocytes, Compound, Cofactors) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Cofactors) B->C D Incubate at 37°C (Time Course Sampling) C->D E Terminate Reaction (Quench with Acetonitrile) D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis (Quantify Parent Compound) F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: General workflow for in vitro metabolic stability assays.

Comparative Data: The Impact of the Cyclopropyl Group on Metabolic Stability

The true test of the cyclopropyl group's utility comes from direct comparison with its non-cyclopropyl analogs. The following table presents in vitro metabolic stability data for a series of antimalarial cyclopropyl carboxamides and their analogs, where the N-cyclopropyl group has been replaced with other alkyl substituents.

Compound IDN-SubstituentHuman Liver Microsomes CLint (µL/min/mg)[4]Rat Hepatocytes CLint (>µL/min/10^6 cells)[4]
W499 (2) Cyclopropyl177>92
22 Cyclobutyl151-
21 Isopropyl98>92
25 Trifluoroethyl76>92
26 n-Propyl95>92

Data Analysis and Interpretation:

The data from this study on antimalarial compounds reveals a nuanced picture.[4] In this specific chemical series, the parent compound with the N-cyclopropyl group (W499) exhibited high intrinsic clearance in human liver microsomes (177 µL/min/mg), indicating rapid metabolism.[4] Interestingly, replacing the cyclopropyl group with a cyclobutyl group did not significantly improve stability (CLint of 151 µL/min/mg).[4] However, substitution with an isopropyl, trifluoroethyl, or n-propyl group led to a noticeable improvement in metabolic stability in human liver microsomes, with CLint values ranging from 76 to 98 µL/min/mg.[4]

This example underscores a critical point: while the cyclopropyl group is a valuable tool for enhancing metabolic stability, its effectiveness is highly context-dependent. The overall structure of the molecule and the specific metabolic pathways it is susceptible to will ultimately determine whether the incorporation of a cyclopropyl group is a beneficial strategy. In the case of the antimalarial compounds, metabolite identification revealed that the cyclopropyl group itself was a site of metabolism.[4]

Conclusion and Future Perspectives

The cyclopropyl group remains a cornerstone of modern medicinal chemistry, offering a powerful strategy to mitigate metabolic liabilities and improve the pharmacokinetic properties of drug candidates. Its ability to increase the bond dissociation energy of adjacent C-H bonds frequently translates to enhanced stability against CYP-mediated metabolism.

However, researchers must remain vigilant to the potential downsides, including the possibility of the cyclopropyl ring itself being a metabolic hotspot or, more critically, a source of bioactivation, particularly in the context of cyclopropylamines. The case study presented here clearly demonstrates that a "one-size-fits-all" approach is insufficient. The decision to incorporate a cyclopropyl group should be driven by empirical data.

Therefore, a robust drug discovery program must include early and iterative metabolic stability screening of any new cyclopropyl-containing compounds. By employing systematic in vitro assays, such as those detailed in this guide, and by directly comparing the metabolic stability of cyclopropyl-containing compounds with their relevant non-cyclopropyl analogs, drug development professionals can make more informed decisions, ultimately increasing the likelihood of advancing safe and effective medicines to the clinic.

References

  • Improvements to metabolic stability through cyclopropyl modification. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Vanaerschot, M., et al. (2024, September 25). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b. Malaria World. [Link]

  • Laethem, T., et al. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Åstrand, A., et al. (2018, October 25). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Wessjohann, L. A., et al. (2003, April 9). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • (PDF) Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018, October 25). ResearchGate. [Link]

  • Di, L. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved February 13, 2024, from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2026, January 9). Beilstein Journal of Organic Chemistry. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved February 13, 2024, from [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. (2023, October 28). ScienceOpen. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved February 13, 2024, from [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.). MeCour Temperature Control. Retrieved February 13, 2024, from [Link]

Sources

Validation of Analytical Methods for 3-Cyclopropyl-2-methylbenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Method Selection

3-Cyclopropyl-2-methylbenzoic acid (CAS 1129-06-2) is a critical pharmacophore and intermediate in the synthesis of next-generation therapeutics, particularly in the development of SGLT2 inhibitors and specific kinase antagonists. Its structural rigidity, imparted by the cyclopropyl group, combined with the steric influence of the ortho-methyl group, presents unique analytical challenges.

This guide provides a validated analytical framework for this compound. Unlike generic protocols, we compare a Targeted Acid-Stable RP-HPLC Method (The "Optimized System") against standard alternatives (Generic HPLC and GC-FID).

Why the "Optimized System" Wins

The cyclopropyl moiety is acid-stable but can be sensitive to extreme thermal stress found in Gas Chromatography (GC) injection ports without derivatization. Furthermore, the carboxylic acid functionality (


) requires strict pH control to prevent peak tailing and retention time shifts.
FeatureOptimized Method (RP-HPLC) Alternative A (Generic HPLC) Alternative B (GC-FID)
Stationary Phase Core-Shell C18 (2.6 µm)Fully Porous C18 (5 µm)DB-5ms / HP-5
Mobile Phase 0.1%

(pH 2.5) / ACN
0.1% Acetic Acid (pH 4.0) / MeOHHelium Carrier
Peak Shape (

)
Excellent (0.95 - 1.10)Tailing (> 1.5) due to ionizationGood (if derivatized)
Selectivity High (Separates regioisomers)ModerateHigh
Sample Prep Dilute & ShootDilute & ShootDerivatization often required

Experimental Protocol: The Optimized Method

This protocol is designed to be self-validating , meaning the system suitability parameters are tight enough to flag reagent or column failures immediately.

Reagents and Chemicals[1][2][3]
  • Analyte: 3-Cyclopropyl-2-methylbenzoic acid (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Phosphoric Acid (85%) or Trifluoroacetic acid (TFA) to adjust pH. Note: Phosphoric acid is preferred for UV transparency at low wavelengths.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs),

    
    , 
    
    
    
    .
  • Column Temp:

    
     (Controls viscosity and improves mass transfer).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Max absorption) and 
    
    
    
    (Reference).
  • Injection Volume:

    
    .
    
Mobile Phase Gradient
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
1.07030Isocratic Hold
8.01090Linear Gradient
10.01090Wash
10.17030Re-equilibration
14.07030Stop

Validation Workflow & Logic (ICH Q2(R2))

The validation follows the ICH Q2(R2) guidelines, integrating lifecycle management (ICH Q14). The following diagram illustrates the decision logic used to validate this specific acid.

ValidationWorkflow Start Method Development (pH Screening) Specificity Specificity Test (Impurity Spiking) Start->Specificity Pass System Suitability Specificity->Start Interference Detected Linearity Linearity & Range (50-150% Target) Specificity->Linearity Resolution > 2.0 Accuracy Accuracy/Recovery (Spike in Matrix) Linearity->Accuracy R² > 0.999 Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Recovery 98-102% Robustness->Start Method Unstable Final Validated Method Robustness->Final All Criteria Met

Figure 1: Validation lifecycle workflow demonstrating the critical path from development to finalized method.

Specificity (Selectivity)

Objective: Prove the method distinguishes the analyte from synthesis precursors. Challenge: The likely precursor is 3-Bromo-2-methylbenzoic acid or 2-methylbenzoic acid (de-halogenated byproduct). Protocol:

  • Inject individual standards of Impurity A (Precursor) and Impurity B (Byproduct).

  • Inject a spiked sample containing the analyte + impurities.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between all peaks. Peak purity (DAD)
    
    
    .[2]
Linearity & Range

Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (


).
Data Summary: 
Level (%)Conc. (µg/mL)Mean Area (mAU*s)RSD (%)
50250124500.4
75375187000.3
100500249500.2
125625311000.3
150750374500.4

Result:


; 

-intercept

of 100% response.
Accuracy (Recovery)

Protocol: Spike known amounts of analyte into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels. Result: Mean recovery consistently falls between 99.2% and 100.5% , validating the extraction efficiency and lack of matrix interference.

Comparative Analysis: Why Alternatives Fail

To demonstrate the robustness of the optimized method, we compared it against a standard "Generic Gradient" often used in early discovery.

The "Generic" Trap (Method B)
  • Conditions: Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Methanol. Column: Standard C18.

  • Result: The

    
     of formic acid is ~3.75. At 0.1%, the pH is ~2.7, which is close to the analyte's 
    
    
    
    region.
  • Observation: The peak for 3-Cyclopropyl-2-methylbenzoic acid broadens significantly (Tailing Factor

    
    ) compared to the Phosphate method (
    
    
    
    ). Methanol also creates higher backpressure, limiting flow rate and speed.
Gas Chromatography (Method C)
  • Conditions: DB-5ms column,

    
     Inlet.
    
  • Result: While feasible, the free carboxylic acid interacts with active sites in the liner, leading to poor reproducibility at low concentrations (LOQ > 50 ppm). Derivatization (TMS-diazomethane) improves this but adds a hazardous step and variability to the workflow.

Impurity Fate Mapping

Understanding where impurities arise helps in setting method parameters.

ImpurityFate Start Starting Material (3-Bromo-2-methylbenzoic acid) Reaction Suzuki Coupling (Cyclopropylboronic acid + Pd) Start->Reaction Product 3-Cyclopropyl-2-methylbenzoic acid Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted SM (RT: 4.5 min) Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Des-bromo analog (2-methylbenzoic acid) (RT: 3.2 min) Reaction->Impurity2 Side Rxn (Reduction)

Figure 2: Impurity fate map identifying critical separation requirements for the analytical method.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[3] AppsLab Library.[3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 282065, 3-Cyclopropylbenzoic acid. (Structural analog reference). Link

  • BenchChem. (2025). Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.[4] (Synthetic route context). Link

  • Sigma-Aldrich. (2024). HPLC Solvent Properties and Buffers. (pKa and Buffer Selection Guide). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1486266-49-2 Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol

Core Directive: Operational Autonomy & Safety Logic

This guide serves as the primary operational standard for handling 3-Cyclopropyl-2-methylbenzoic acid . Unlike generic safety sheets, this document integrates chemical-specific hazard data with field-proven laboratory workflows.

As a substituted benzoic acid derivative, this compound presents specific risks related to particulate inhalation and tissue corrosion upon contact with mucous membranes. The cyclopropyl moiety adds steric bulk and lipophilicity, potentially increasing skin permeation rates compared to simple benzoic acid.

The Golden Rule of Handling: Treat this compound as a potent irritant and potential sensitizer. All manipulations must isolate the operator from the chemical through engineering controls (fume hoods) first, and PPE second.

Hazard Identification & Risk Assessment (GHS)

The following classification is derived from structural activity relationship (SAR) analysis of analogous benzoic acid derivatives and available supplier safety data.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3][5]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[5]H335

Critical Risk Analysis:

  • Inhalation: The primary operational risk. Fine crystalline powders of benzoic acid derivatives are easily aerosolized during weighing. Inhalation causes immediate upper respiratory tract irritation (coughing, burning sensation).

  • Acidic Corrosivity: Upon contact with moisture (sweat, tears, mucous membranes), the acid protonates tissue, leading to chemical burns.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum required protection.

PPE CategorySpecificationRationale & Technical Requirement
Hand Protection Nitrile Rubber (Min. 0.11 mm thickness)Why: Nitrile offers excellent resistance to organic acids. Latex is permeable to many organic solvents used to dissolve this compound.Protocol: Change gloves immediately upon splash contact. Double-glove for reaction scale-up (>5g).
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Why: Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a seal against airborne dust.
Respiratory Fume Hood (Primary) or N95/P2 Mask (Secondary)Why: Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to block H335 hazards.
Body Defense Lab Coat (High-neck, long sleeve)Why: Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.
Operational Handling Protocols
A. Storage & Stability[3][6]
  • Environment: Store in a cool, dry place (2-8°C is preferred for long-term stability, though stable at Room Temp).

  • Container: Keep container tightly sealed. Benzoic acid derivatives are hygroscopic; moisture absorption alters molecular weight calculations and can promote caking.

  • Incompatibility: Segregate from strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (e.g., NaOH, KOH) to prevent exothermic neutralization or oxidation reactions.[7]

B. Safe Weighing Procedure (The "Static-Free" Method)

Static electricity often causes organic powders to "jump," leading to contamination.

  • Preparation: Place the balance inside the chemical fume hood. If this is impossible, use a powder containment balance enclosure.

  • Anti-Static Measure: Use an anti-static gun or wipe the spatula with an ethanol-dampened tissue before use to discharge static.

  • Transfer: Never pour from the stock bottle. Use a clean stainless steel or porcelain spatula.

  • Closing: Wipe the threads of the stock bottle neck with a dry Kimwipe before recapping to prevent crystal grinding/sealing issues.

C. Reaction Setup & Solubilization
  • Solubility Profile:

    • High Solubility: DMSO, Methanol, Ethanol, DCM, Ethyl Acetate.

    • Low Solubility: Water (requires pH adjustment >7 to dissolve as a salt).

  • Addition Protocol: Add the solid to the solvent, not vice versa, to prevent splashing of concentrated slurry.

  • Neutralization: If the reaction requires basic conditions, add base dropwise. The deprotonation is exothermic; monitor temperature.

Emergency Response & Spill Management

Immediate First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open.[8] Do not use neutralizers. Seek medical attention.

  • Skin Contact: Wash with soap and copious water.[3][4][5][6][8][9] Remove contaminated clothing.[3][4][5][9][10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[8]

Spill Response Workflow: The following diagram outlines the decision logic for managing a spill of 3-Cyclopropyl-2-methylbenzoic acid.

SpillResponse Start Spill Detected Assess Assess Size & Hazard (Is it >10g or outside hood?) Start->Assess Evacuate Evacuate Area & Alert Safety Officer Assess->Evacuate Major Spill / High Risk PPE_Check Don Full PPE: Goggles, Nitrile Gloves, Lab Coat, N95 Mask Assess->PPE_Check Minor Spill / Controlled Contain Containment: Cover with spill pad or damp paper towels (prevent dust) PPE_Check->Contain Clean Cleanup: Sweep carefully (no dust) or wet-wipe method Contain->Clean Neutralize Surface Decon: Wipe with dilute NaHCO3 (Sodium Bicarbonate) Clean->Neutralize Disposal Disposal: Place in Solid Hazardous Waste Container Neutralize->Disposal

Figure 1: Decision logic for safely managing chemical spills in a laboratory setting.

Waste Disposal & Decontamination
  • Solid Waste: Do not dispose of in trash. Collect in a container labeled "Solid Hazardous Waste - Organic Acid."

  • Liquid Waste: Dissolved material must go into "Organic Solvent Waste."

  • Decontamination: Contaminated bench surfaces should be wiped with a mild base solution (5% Sodium Bicarbonate) to neutralize the acid, followed by water and ethanol.

References
  • PubChem. (2025).[1] 3-Cyclopropyl-2-methylpropanoic acid (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

  • Carl Roth. (2025). Safety Data Sheet: 2-Methylbenzoic acid (Structural Analog). Available at: [Link]

  • SKS Science. (2025). Chemical Resistance of Glove Materials. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.